molecular formula C15H16O2 B8735041 4-(4-Methoxybenzyl)benzyl alcohol CAS No. 70151-67-6

4-(4-Methoxybenzyl)benzyl alcohol

Cat. No.: B8735041
CAS No.: 70151-67-6
M. Wt: 228.29 g/mol
InChI Key: JRGMNXBMYBHKOP-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyl)benzyl alcohol is a chemical building block of interest in advanced organic synthesis and pharmaceutical research. Its molecular structure, featuring multiple potential sites for chemical modification, makes it a versatile intermediate for constructing more complex architectures. In synthetic chemistry, this compound can serve as a key precursor or protecting group, similar to the widely used 4-methoxybenzyl (PMB) group for carboxylic acids . Researchers may employ it to develop novel synthetic methodologies or in the multi-step total synthesis of complex organic molecules where robust yet selectively removable protecting groups are required. In medicinal chemistry, the structural motif of this compound provides a scaffold for exploring structure-activity relationships. While 4-methoxybenzyl alcohol itself has shown protective effects on the blood-brain barrier and neurovascular unit in models of cerebral ischemia and reperfusion injury , the 4-(4-Methoxybenzyl)benzyl alcohol presents an extended framework. This allows researchers to investigate the impact of additional aromatic rings on bioavailability, target engagement, and overall pharmacological profile in early-stage drug discovery. This product is intended for research and development purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70151-67-6

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)methyl]phenyl]methanol

InChI

InChI=1S/C15H16O2/c1-17-15-8-6-13(7-9-15)10-12-2-4-14(11-16)5-3-12/h2-9,16H,10-11H2,1H3

InChI Key

JRGMNXBMYBHKOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=C(C=C2)CO

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties and Synthetic Utility of [4-(4-methoxybenzyl)phenyl]methanol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) route scouting, I frequently evaluate diarylmethane derivatives as foundational scaffolds. Among these, [4-(4-methoxybenzyl)phenyl]methanol (CAS: 70151-67-6) stands out as a highly versatile bifunctional intermediate. Structurally, it features a central methylene bridge flanked by a methoxy-substituted phenyl ring and a hydroxymethyl-substituted phenyl ring.

This specific architecture provides the exact pharmacophoric backbone required for several modern therapeutic classes. Most notably, it serves as a critical building block for Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (gliflozins) used in the management of Type 2 Diabetes Mellitus, as well as an intermediate for antiviral beta-diketone derivatives. This guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and downstream functionalization protocols.

Physicochemical Profiling

Understanding the physical and chemical behavior of[4-(4-methoxybenzyl)phenyl]methanol is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer operations during downstream workups.

Table 1: Core Physicochemical Properties

PropertyValue / Description
IUPAC Name [4-[(4-methoxyphenyl)methyl]phenyl]methanol
Common Synonyms 4-(4-methoxybenzyl)benzyl alcohol
CAS Registry Number 70151-67-6
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
Melting Point 68 °C – 72 °C
Physical State Colorless solid/crystals (when recrystallized from cyclohexane)
Functional Groups Primary alcohol, methoxy ether, diarylmethane core
Solubility Soluble in THF, diethyl ether, and chloroform; insoluble in water

Mechanistic Synthesis: The Borane Reduction Protocol

The most efficient, scalable, and field-proven route to synthesize [4-(4-methoxybenzyl)phenyl]methanol is the reduction of its corresponding carboxylic acid, 4-(4-methoxybenzyl)benzoic acid [1].

Causality of Reagent Selection

While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent for carboxylic acids, it poses significant pyrophoric hazards at scale and can induce unwanted side reactions. Instead, Borane-Tetrahydrofuran (BH₃-THF) complex is the reagent of choice. Borane is highly electrophilic and exhibits exceptional chemoselectivity for carboxylic acids. It reduces them rapidly to primary alcohols via a trialkylborate intermediate, without risking the cleavage of the methoxy ether or the unwanted reduction of the aromatic rings.

Step-by-Step Methodology: BH₃-THF Reduction

This protocol is designed as a self-validating system, ensuring that each phase of the reaction provides observable feedback to the chemist.

  • Preparation : In a rigorously dried, argon-purged reaction vessel, dissolve 24.2 g (0.10 mol) of 4-(4-methoxybenzyl)benzoic acid in 110 mL of anhydrous THF.

  • Temperature Control : Chill the solution to 0 °C using an ice-water bath. This is critical to control the exothermic evolution of hydrogen gas during the initial borane coordination.

  • Reagent Addition : Slowly add 110 mL (0.11 mol) of a 1 M BH₃-THF solution dropwise over 20 minutes.

    • Self-Validation Checkpoint: Monitor the gas evolution; the cessation of rapid bubbling indicates the complete formation of the intermediate acyloxyborane.

  • Propagation : Remove the ice bath and stir the reaction mixture at room temperature (20–25 °C) for 1 hour to drive the reduction to completion.

  • Quenching : Carefully acidify the mixture with dilute hydrochloric acid (1 M). This step hydrolyzes the borate esters and safely quenches any unreacted borane.

  • Isolation : Concentrate the mixture under reduced pressure to remove the THF solvent. Partition the resulting aqueous residue between water and diethyl ether.

  • Purification : Wash the organic (ether) layer with 1 M aqueous sodium hydroxide to deprotonate and remove any unreacted starting carboxylic acid. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Crystallization : Recrystallize the crude solid from cyclohexane to yield approximately 22.2 g of pure[4-(4-methoxybenzyl)phenyl]methanol.

    • Self-Validation Checkpoint: Confirm the purity by verifying the melting point matches the standard 68°–72° C range.

Downstream Applications in Medicinal Chemistry

SGLT2 Inhibitors (Gliflozins)

The diarylmethane core is the defining structural motif of SGLT2 inhibitors, designed to mimic the aglycone portion of phlorizin (a naturally occurring non-selective SGLT inhibitor). [4-(4-methoxybenzyl)phenyl]methanol serves as an ideal precursor for these APIs [2]. To synthesize the drug core, the primary alcohol is typically oxidized to an aldehyde (using MnO₂) or converted to a benzyl halide (using PBr₃). This electrophilic center is then subjected to a C-glycosylation reaction with a protected gluconolactone, forming a robust C-C bond that prevents enzymatic degradation in the kidneys.

Antiviral Beta-Diketones

Historically, this intermediate has also been utilized in the synthesis of aryl-aliphatic substituted beta-diketones [3]. By converting the hydroxymethyl group to a halide, the molecule acts as a potent alkylating agent. It is reacted with the alkali metal salts of beta-diketones to yield complex molecules with documented antiviral properties.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the starting material to the final API core, highlighting the strategic functionalization of the hydroxymethyl group.

G A 4-(4-methoxybenzyl)benzoic acid (Starting Material) B BH3-THF Reduction (0°C to RT) A->B C [4-(4-methoxybenzyl)phenyl]methanol (Target Intermediate) B->C D Halogenation (e.g., PBr3) or Oxidation (e.g., MnO2) C->D E Electrophilic Precursor (Benzyl Halide / Aldehyde) D->E F C-Glycosylation (Sugar Coupling) E->F G SGLT2 Inhibitor Core (Gliflozin Derivative) F->G

Figure 1: Synthetic workflow from 4-(4-methoxybenzyl)benzoic acid to SGLT2 inhibitor core.

References

  • Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol Source: PrepChem URL:[Link]

  • Benzyl phenyl glucopyranoside derivative (WO2008016132A1)
  • Diketones (US4171371A)

Difference between 4-(4-Methoxybenzyl)benzyl alcohol and anisyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Differentiation of 4-(4-Methoxybenzyl)benzyl alcohol and Anisyl Alcohol

Abstract

This technical guide provides a comprehensive framework for the unambiguous differentiation of two structurally distinct aromatic alcohols: 4-(4-Methoxybenzyl)benzyl alcohol and anisyl alcohol. A common point of confusion arises from nomenclature, as "anisyl alcohol" is a synonym for 4-methoxybenzyl alcohol. This document clarifies the structural differences, provides a comparative analysis of physicochemical properties, and details robust analytical methodologies for their distinct identification. Step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are presented, with an emphasis on the causal relationship between molecular structure and analytical output. This guide is intended for researchers, scientists, and drug development professionals who require precise molecular characterization and purity assessment.

Nomenclature and Structural Clarification

A primary source of ambiguity lies in the common nomenclature. It is critical to establish that anisyl alcohol is a trivial name for the compound 4-methoxybenzyl alcohol .[1][2] This molecule consists of a single benzene ring substituted with a hydroxymethyl group and a methoxy group at the para (1,4) positions.

In contrast, 4-(4-Methoxybenzyl)benzyl alcohol is a significantly larger and structurally more complex molecule. It features two benzene rings linked by a methylene bridge, with a hydroxymethyl group on one ring and a methoxy group on the other, both in a para configuration relative to the central bridge.

The structural disparity is the fundamental reason for their different chemical properties and is the basis for their analytical separation and identification.

G cluster_workflow GC-MS Analytical Workflow Sample Sample Solution (1 mg/mL in CH₂Cl₂) GC Gas Chromatography (Separation by Volatility) Sample->GC Inject 1 µL MS Mass Spectrometry (Ionization & Detection) GC->MS Elution Data Data Analysis (Identify M⁺ and Fragments) MS->Data Acquire Spectrum

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 4-(4-Methoxybenzyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the diarylmethane structural motif is a privileged scaffold, serving as the foundational aglycone core for several blockbuster therapeutic classes. 4-(4-Methoxybenzyl)benzyl alcohol is a highly versatile synthetic intermediate within this category. As a Senior Application Scientist, understanding not just how to synthesize this molecule, but why specific physicochemical and mechanistic choices are made, is critical for downstream drug development. This whitepaper provides an in-depth technical analysis of its molecular properties, its mechanistic role in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, and a self-validating protocol for its chemoselective synthesis.

Physicochemical Properties & Molecular Identification

Accurate physicochemical profiling is the first step in validating any synthetic intermediate. The molecular weight and exact formula of 4-(4-Methoxybenzyl)benzyl alcohol dictate its stoichiometric behavior and analytical signatures.

PropertyValue / Description
Chemical Name 4-(4-Methoxybenzyl)benzyl alcohol
IUPAC Name [4-[(4-methoxyphenyl)methyl]phenyl]methanol
Molecular Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
Exact Mass 228.1150 Da
Melting Point 68°C – 72°C[1]
Physical State White to off-white crystalline solid (when recrystallized from cyclohexane)[1]
Structural Features Central diarylmethane bridge, terminal primary alcohol, para-methoxy ether

Mechanistic Role in Drug Development: The Diarylmethane Scaffold

The diarylmethane core of 4-(4-methoxybenzyl)benzyl alcohol is not merely a structural spacer; it is a critical pharmacophore element. In the development of SGLT2 inhibitors (a class of anti-diabetic drugs that lower blood sugar by increasing urinary glucose excretion[2]), this scaffold serves as the hydrophobic aglycone tail.

During drug-receptor interaction, the C-glucoside moiety of the final drug competitively binds to the sugar recognition site of the SGLT2 protein in the renal proximal tubule[2]. Simultaneously, the diarylmethane tail anchors the molecule into an adjacent hydrophobic pocket, ensuring high binding affinity and target selectivity[2]. The terminal benzyl alcohol of our target compound provides a versatile synthetic handle—it can be oxidized to an aldehyde or converted to a halide to facilitate the attachment of the crucial sugar moiety.

SGLT2_Pharmacophore Scaffold Diarylmethane Scaffold (e.g., 4-(4-Methoxybenzyl)phenyl) Sugar C-Glucoside Moiety (Target Binding) Scaffold->Sugar Aglycone linkage Receptor SGLT2 Protein (Proximal Tubule) Sugar->Receptor Competitive binding Effect Inhibition of Glucose Reabsorption Receptor->Effect Pharmacological response

Fig 1: Role of the diarylmethane scaffold in the SGLT2 inhibitor pharmacophore model.

Synthetic Methodology: Chemoselective Reduction Protocol

The transformation of 4-(4-methoxybenzyl)benzoic acid to 4-(4-methoxybenzyl)benzyl alcohol requires a reducing agent capable of targeting the carboxylic acid without cleaving the sensitive methoxy ether. Borane-Tetrahydrofuran (BH₃-THF) is the reagent of choice due to its electrophilic nature, which preferentially coordinates to the electron-rich carbonyl oxygen[1].

The following protocol is designed as a self-validating system , where the physical observations at each step confirm the underlying chemical causality.

Step-by-Step Methodology
  • Cryogenic Reagent Integration:

    • Action: Dissolve 24.2 g (0.10 mol) of 4-(4-methoxybenzyl)benzoic acid in 110 mL of anhydrous THF. Cool the vessel to 0 °C. Slowly add 110 mL (0.11 mol) of 1 M BH₃-THF dropwise[1].

    • Causality: The reduction is highly exothermic and evolves stoichiometric H₂ gas. Cryogenic control (0 °C) mitigates thermal runaway and suppresses unwanted side reactions.

    • Self-Validation: The controlled evolution of H₂ gas bubbles serves as immediate visual confirmation of the active reduction process.

  • Ambient Maturation:

    • Action: Allow the reaction mixture to warm to room temperature and stir for 1 hour[1].

    • Causality: Warming provides the kinetic energy required to drive the intermediate trialkyl borate complex to complete conversion.

  • Acidic Quench and Hydrolysis:

    • Action: Carefully acidify the mixture with dilute hydrochloric acid (HCl), then remove the THF solvent under reduced pressure[1].

    • Causality: The acid safely neutralizes residual BH₃ and hydrolyzes the B-O bonds of the borate ester to liberate the free alcohol.

  • Selective Liquid-Liquid Extraction:

    • Action: Partition the residue between water and diethyl ether. Wash the organic ether layer with aqueous sodium hydroxide (NaOH)[1].

    • Causality: The NaOH wash deprotonates any unreacted carboxylic acid starting material, forcing it into the aqueous phase.

    • Self-Validation: The organic phase is now chemically guaranteed to contain only the neutral target product.

  • Desiccation and Crystallization:

    • Action: Dry the organic layer over anhydrous MgSO₄, concentrate, and recrystallize from cyclohexane to yield ~22.2 g of the product[1].

    • Causality: Cyclohexane provides an ideal differential solubility profile, dissolving the alcohol at reflux but precipitating highly pure crystals upon cooling.

SynthesisWorkflow SM 4-(4-Methoxybenzyl)benzoic acid (Starting Material) Reaction Reduction Reaction 0°C to RT, 1 hr SM->Reaction Reagent 1M BH3 in THF (Reducing Agent) Reagent->Reaction Slow addition Controls H2 evolution Intermediate Borate Ester Intermediate Reaction->Intermediate Chemoselective reduction of -COOH Quench Acidic Quench (HCl / H2O) Intermediate->Quench Hydrolysis of B-O bonds Workup Workup & Extraction (Ether / aq. NaOH) Quench->Workup Removes unreacted BH3 Product 4-(4-Methoxybenzyl)benzyl alcohol (Target Product) Workup->Product Recrystallization from Cyclohexane

Fig 2: Chemoselective reduction workflow of 4-(4-methoxybenzyl)benzoic acid using BH3-THF.

Analytical Validation: A Self-Validating System

To ensure absolute trustworthiness in the synthetic output, the chemical structure must be orthogonally verified. The transformation from a carboxylic acid to a primary alcohol provides distinct, unambiguous spectroscopic shifts:

  • FT-IR Spectroscopy: The starting material features a strong carboxylic acid carbonyl (C=O) stretch at ~1680–1700 cm⁻¹. Successful conversion is validated by the complete disappearance of this C=O peak and the emergence of a broad, strong hydroxyl (O-H) stretch at ~3200–3400 cm⁻¹.

  • ¹H-NMR (CDCl₃): The definitive self-validating signature of the product is the appearance of a new singlet integrating for two protons at ~4.6 ppm, corresponding to the newly formed benzylic alcohol (-CH₂-OH). The central diarylmethane bridge (-CH₂-) remains intact, presenting as a distinct singlet at ~3.9 ppm.

References

  • PrepChem. "Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol." PrepChem.com. URL:[Link]

  • Honda, T., et al. "Benzyl phenyl glucopyranoside derivative." WO2008016132A1, Daiichi Sankyo Co Ltd, 2008.

Sources

A Technical Guide to the Solubility of 4-Methoxybenzyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 4-Methoxybenzyl alcohol (also known as Anisyl alcohol, CAS 105-13-5). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven methodologies. We explore the physicochemical properties of the molecule, delve into the intermolecular forces governing its solubility, present a detailed qualitative solubility profile across various organic solvent classes, and provide a robust, step-by-step experimental protocol for precise quantitative determination. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide serves as an essential resource for predicting and validating the solubility of 4-Methoxybenzyl alcohol, facilitating its effective use in formulation, synthesis, and purification processes.

Introduction

4-Methoxybenzyl alcohol is an organic compound widely utilized as a versatile intermediate in organic synthesis and as a fragrance and flavorant.[1][2] Its applications range from the preparation of semiconductors and nanocrystals to its use as a protecting group for hydroxyl functionalities in complex molecule synthesis.[1][3] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating products.

This guide focuses specifically on 4-Methoxybenzyl alcohol, CAS No. 105-13-5.[1][4] Its solubility behavior is dictated by its unique molecular structure, which contains both polar and non-polar moieties, allowing for a range of interactions with different solvents.

Table 1: Physicochemical Properties of 4-Methoxybenzyl Alcohol

PropertyValueSource(s)
Chemical Name (4-Methoxyphenyl)methanol[2][5]
Synonyms Anisyl alcohol, Anise alcohol, p-Anisyl alcohol[1][5]
CAS Number 105-13-5[1][4]
Molecular Formula C₈H₁₀O₂[2][4]
Molecular Weight 138.16 g/mol [4][5]
Appearance Colorless to pale yellow liquid or solid[1][4]
Melting Point 22-25 °C (lit.)[1][2][5]
Boiling Point 259 °C (lit.)[1][2][5]
Density 1.113 g/mL at 25 °C (lit.)[1][3]
LogP 1.10[5]
Water Solubility Insoluble / Slightly Soluble (~2 mg/mL at 20 °C)[1][3][5]

Theoretical Framework for Solubility

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible.[6][7] The molecular structure of 4-Methoxybenzyl alcohol features a delicate balance between polar (hydrophilic) and non-polar (hydrophobic) characteristics, which dictates its interaction with various solvents.

  • Polar Moieties : The molecule possesses two key polar features: the hydroxyl (-OH) group and the methoxy (-OCH₃) group.

    • The hydroxyl group is highly polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom).[6][7] This is the primary driver for its solubility in polar protic solvents like alcohols.

    • The methoxy group's ether oxygen can act as a hydrogen bond acceptor, contributing to its solubility in polar solvents.[7]

  • Non-Polar Moiety : The benzene ring is a large, non-polar, and hydrophobic component.[6] This region interacts favorably with non-polar solvents through van der Waals dispersion forces.

The overall solubility in a given solvent depends on the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new, more favorable solute-solvent interactions.

solute 4-Methoxybenzyl Alcohol (Solute) protic Polar Protic Solvent (e.g., Ethanol) solute->protic Strong H-Bonding (Donor & Acceptor) Dipole-Dipole aprotic Polar Aprotic Solvent (e.g., Diethyl Ether) solute->aprotic H-Bonding (Acceptor Only) Dipole-Dipole nonpolar Non-Polar Solvent (e.g., Hexane) solute->nonpolar Van der Waals Forces (Hydrophobic Interaction)

Caption: Intermolecular forces between 4-Methoxybenzyl alcohol and solvent classes.

Solubility Profile of 4-Methoxybenzyl Alcohol

Based on available technical data, 4-Methoxybenzyl alcohol exhibits broad solubility in many common organic solvents, attributable to its balanced molecular structure. Its solubility is poor in water but high in solvents that can engage in hydrogen bonding or have moderate polarity.

Table 2: Qualitative Solubility of 4-Methoxybenzyl Alcohol in Common Organic Solvents

Solvent ClassExample(s)Observed SolubilityPrimary InteractionSource(s)
Water H₂OInsoluble / Slightly SolubleLimited H-Bonding[1][2][3][8]
Alcohols Ethanol, MethanolFreely Soluble / Fully SolubleHydrogen Bonding[1][3][4]
Ethers Diethyl EtherFreely Soluble / Fully SolubleH-Bond Acceptor, Dipole[1][3][4]
Chlorinated Chloroform, DichloromethaneSolubleDipole-Dipole[1][8]
Ketones AcetoneExpected to be SolubleDipole-Dipole
Esters Ethyl AcetateExpected to be SolubleDipole-Dipole[9]
Aromatic HC Toluene, BenzeneSolubleVan der Waals, π-π Stacking[10]
Aliphatic HC Hexane, HeptaneSparingly Soluble to InsolubleVan der Waals[6]

Analysis:

  • High Solubility: The strong hydrogen bonding capability of the hydroxyl group leads to excellent solubility in protic solvents like ethanol.[4][6]

  • Moderate to High Solubility: In polar aprotic solvents like diethyl ether and chloroform, the dipole-dipole interactions and the ability of the solute's oxygen atoms to act as hydrogen bond acceptors result in good solubility.[1][3]

  • Lower Solubility: In non-polar aliphatic solvents such as hexane, the energy required to break the strong hydrogen bonds between solute molecules is not sufficiently compensated by the weak van der Waals forces formed with the solvent, leading to poor solubility.[6][11]

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust experimental protocol is necessary. The equilibrium shake-flask method is a gold-standard, trustworthy technique for determining the thermodynamic solubility of a compound.[12] This protocol provides a self-validating system for generating reliable, quantitative data.

Objective: To accurately determine the solubility of 4-Methoxybenzyl alcohol in a specific organic solvent at a controlled temperature.

Materials:

  • 4-Methoxybenzyl alcohol (≥98% purity)[3]

  • Solvent of interest (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Methodology:

  • Preparation of Standards: Prepare a stock solution of 4-Methoxybenzyl alcohol in the chosen solvent. Create a series of dilutions to generate a calibration curve for quantification.

  • Sample Preparation: Add an excess amount of solid 4-Methoxybenzyl alcohol to a vial (e.g., 50-100 mg). The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the solvent (e.g., 2-5 mL) to the vial containing the excess solid.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.

  • Phase Separation: After equilibration, allow the vials to stand at temperature for at least 1 hour. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter to remove any remaining particulates. Accurately dilute the filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using a pre-calibrated UV-Vis or HPLC method. The aromatic ring in 4-Methoxybenzyl alcohol provides a strong chromophore suitable for UV detection.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the result in units such as mg/mL or mol/L.

A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (Constant Temp. Shaking) B->C D 4. Centrifuge to Separate Phases C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify Concentration (UV-Vis or HPLC) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for the Equilibrium Shake-Flask Solubility Measurement.

Factors Influencing Solubility Measurements

For ensuring the trustworthiness and accuracy of solubility data, several factors must be controlled:

  • Temperature: Solubility is temperature-dependent. All measurements, including the equilibration and phase separation steps, must be performed at a precisely controlled temperature.

  • Purity: The purity of both the 4-Methoxybenzyl alcohol and the organic solvent can significantly impact the results. Use high-purity materials to avoid erroneous data.

  • Polymorphism: While 4-Methoxybenzyl alcohol is often a liquid near room temperature, it can exist as a solid.[3] If working with the solid form, be aware that different crystalline polymorphs can exhibit different solubilities.

  • pH (in aqueous systems): While not directly relevant for most organic solvents, any residual water or acidic/basic impurities could potentially alter the state of the solute.

Conclusion

4-Methoxybenzyl alcohol demonstrates a favorable solubility profile in a wide array of common organic solvents, primarily driven by its capacity for hydrogen bonding and its moderate polarity. It is highly soluble in alcohols and ethers, while exhibiting limited solubility in water and non-polar hydrocarbons. This guide provides the foundational theoretical knowledge to predict its behavior and a detailed, robust experimental protocol for its quantitative determination. By applying these principles and methods, researchers can confidently and accurately assess the solubility of 4-Methoxybenzyl alcohol, enabling its effective application in scientific and industrial settings.

References

  • Consolidated Chemical. Anisyl Alcohol (4-Methoxybenzyl Alcohol). [Link]

  • PubChem. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Wikipedia. Anisyl alcohol. [Link]

  • ChemBK. (2024, April 9). 4-Methoxybenzyl alcohol. [Link]

  • ECHA. 4-methoxybenzyl alcohol - Registration Dossier. [Link]

  • National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]

  • Yamashita, A., et al. (1974). Intramolecular Hydrogen Bonding and Conformations of a,a-Dialkyl- and a-Alkyl-o-methoxybenzyl Alcohols. Bulletin of the Chemical Society of Japan, 47(10), 2508-2510. [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methoxybenzyl alcohol (FDB012554). [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • BMRB. bmse010136 4-Methoxy Benzyl Alcohol. [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.3: Physical Properties of Alcohols. [Link]

  • Chemguide. an introduction to alcohols. [Link]

  • NIST WebBook. 4-Methoxybenzyl alcohol, TMS derivative. [Link]

  • ResearchGate. Hydrogen bonding between substituted benzyl alcohols and methyl.... [Link]

Sources

Technical Guide to the Melting Point Determination of 4-(4-Methoxybenzyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Criticality of Precise Physicochemical Characterization

In the landscape of pharmaceutical research and development, the precise characterization of a compound's physicochemical properties is a cornerstone of quality, safety, and efficacy. The melting point, a seemingly simple parameter, serves as a crucial indicator of identity, purity, and stability. This guide provides an in-depth examination of the melting point of 4-(4-Methoxybenzyl)benzyl alcohol, a compound whose structural nuances necessitate a rigorous and meticulous analytical approach. We will delve into the available data, address potential ambiguities in nomenclature, and present a comprehensive framework for accurate and reproducible melting point determination in a regulated environment.

Navigating Nomenclature: A Tale of Two Alcohols

A critical first step in the analysis of 4-(4-Methoxybenzyl)benzyl alcohol is to distinguish it from a similarly named, yet structurally distinct, compound: 4-methoxybenzyl alcohol. This initial clarification is paramount to avoid erroneous data interpretation and to ensure the correct compound is being synthesized and analyzed.

  • 4-Methoxybenzyl Alcohol (Anisyl Alcohol) : This compound (CAS No. 105-13-5) consists of a single benzene ring substituted with a methoxy group and a hydroxymethyl group at the para positions.[1][2][3] It is a well-characterized substance with a reported melting point in the range of 22-25.5 °C .[1][3]

  • 4-(4-Methoxybenzyl)benzyl Alcohol : The subject of this guide, this larger molecule, features two benzene rings linked by a methylene bridge. One ring bears the hydroxymethyl group, and the other, the methoxy group.

The significant difference in their molecular structures leads to substantially different physical properties, most notably their melting points.

G cluster_0 4-(4-Methoxybenzyl)benzyl alcohol m.p. 68-72 °C cluster_1 4-Methoxybenzyl alcohol (Anisyl Alcohol) m.p. 22-25.5 °C cpd1 cpd1 cpd2 cpd2

Caption: Chemical structures of the two distinct benzyl alcohols.

Reported Melting Point Data for 4-(4-Methoxybenzyl)benzyl Alcohol

To date, the available scientific literature provides a single primary data point for the melting point of 4-(4-Methoxybenzyl)benzyl alcohol.

Compound NameReported Melting PointSource/Method
4-(4-Methoxybenzyl)benzyl alcohol68-72 °CRecrystallized from cyclohexane following synthesis by reduction of 4-(4-methoxybenzyl)benzoic acid.[4]

This melting range was reported in the context of its chemical synthesis.[4] The breadth of the range (4 °C) may suggest the presence of minor impurities or be an artifact of the measurement technique used at the time. For drug development purposes, a narrower melting range is typically desired as an indicator of high purity.

The Imperative of Purity: Synthesis and Potential Impurities

The reported synthesis of 4-(4-Methoxybenzyl)benzyl alcohol involves the reduction of 4-(4-methoxybenzyl)benzoic acid using boron hydride (BH₃) in tetrahydrofuran.[4] Understanding this synthetic route is key to anticipating potential impurities that could depress and broaden the melting point range.

Potential Impurities Include:

  • Unreacted Starting Material : Residual 4-(4-methoxybenzyl)benzoic acid.

  • Solvent Residues : Trapped cyclohexane or tetrahydrofuran from the reaction and recrystallization steps.

  • By-products of Reduction : Other species formed during the reduction process.

The presence of such impurities disrupts the crystalline lattice of the solid, requiring less energy to overcome the intermolecular forces, which results in a lower and broader melting range.

Best Practices for Accurate Melting Point Determination

To verify the reported melting point of 68-72 °C and establish a more precise range for a newly synthesized batch, a rigorous and well-controlled methodology is essential. The following protocols are grounded in pharmacopeial standards and best laboratory practices.[5][6]

Instrument Calibration: The Foundation of Trustworthiness

The accuracy of any melting point determination is contingent upon the calibration of the apparatus.[7][8] Calibration must be performed regularly using certified reference standards.

Protocol for Melting Point Apparatus Calibration:

  • Selection of Standards : Choose at least three certified reference standards with melting points that bracket the expected melting point of the sample (e.g., Benzophenone: ~48 °C, Vanillin: ~82 °C, and Acetanilide: ~114 °C).

  • Initial Rapid Determination : For each standard, perform a rapid heating (5-10 °C/min) to find the approximate melting point.[8]

  • Formal Measurement : Using a fresh sample of each standard, heat to a temperature approximately 15-20 °C below the approximate melting point.[7]

  • Slow Heating Rate : Decrease the heating rate to 1-2 °C/min through the melting range.[8]

  • Record Temperatures : Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point).[6]

  • Calibration Curve : Plot the observed melting points of the standards against their certified values. This curve is used to correct any subsequent measurements made on the instrument.[7]

G start Start Calibration select_standards Select ≥3 Certified Standards (Bracketing Expected MP) start->select_standards prep_samples Prepare Capillary Samples of Standards select_standards->prep_samples rapid_heat Rapid Heating (10-20°C/min) to find approximate MP prep_samples->rapid_heat cool_down Cool Apparatus ~20°C below approx. MP rapid_heat->cool_down slow_heat Slow Heating (1-2°C/min) Through Melting Range cool_down->slow_heat record_temps Record Onset and Clear Point Temperatures slow_heat->record_temps repeat Repeat for all Standards record_temps->repeat repeat->slow_heat Next Standard plot_curve Plot Observed MP vs. Certified MP repeat->plot_curve All Standards Done create_correction Generate Correction Curve or Table plot_curve->create_correction end_cal Calibration Complete create_correction->end_cal

Caption: Workflow for Melting Point Apparatus Calibration.

Capillary Melting Point Determination (USP Class I Method)

This is the most common method for determining the melting point of a crystalline solid.[6]

Experimental Protocol:

  • Sample Preparation : Ensure the sample of 4-(4-Methoxybenzyl)benzyl alcohol is thoroughly dry and finely powdered.

  • Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[6] Tap the tube gently on a hard surface to ensure tight packing.

  • Apparatus Setup : Place the capillary tube in the heating block of the calibrated melting point apparatus.

  • Heating Protocol :

    • Set the initial temperature to approximately 15-20 °C below the expected melting point (i.e., around 50 °C).

    • Heat rapidly to about 5 °C below the expected melting point.

    • Reduce the heating rate to 1 °C/min.[6]

  • Observation and Recording :

    • Record the temperature (T₁) at which the substance begins to collapse or the first signs of liquid are observed.

    • Record the temperature (T₂) at which the sample is completely liquid (the clear point).

  • Reporting : The melting range is reported as T₁ - T₂. For a pure substance, this range should be narrow (typically < 2 °C).

Differential Scanning Calorimetry (DSC): A Deeper Thermal Insight

For drug development professionals, Differential Scanning Calorimetry (DSC) offers a more quantitative and detailed analysis of the melting process.[9][10] DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting temperature, heat of fusion, and purity.[11][12][13]

Experimental Protocol:

  • Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using a certified standard like high-purity indium.[11][12]

  • Sample Preparation : Accurately weigh 2-5 mg of 4-(4-Methoxybenzyl)benzyl alcohol into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.[11]

  • Thermal Program :

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 100 °C).

    • The entire process should be conducted under an inert nitrogen atmosphere.

  • Data Analysis : The resulting thermogram will show an endothermic peak corresponding to the melting of the substance.

    • Onset Temperature : The extrapolated onset of the melting peak is often reported as the melting point.

    • Peak Temperature : The temperature at the apex of the endotherm.

    • Heat of Fusion (ΔHfus) : The area under the melting peak, which can be used in purity calculations.

Interpretation and Trustworthiness of Results

A self-validating system for melting point determination relies on the convergence of multiple data points and adherence to established protocols.

  • Purity Assessment : A sharp melting range (e.g., ≤ 2 °C) obtained via the capillary method is a strong indicator of high purity.

  • Confirmation with DSC : The melting point obtained from DSC (typically the onset temperature) should be in close agreement with the value from the capillary method.

  • Effect of Impurities : If the observed melting point is lower and the range is broader than the literature value, further purification (e.g., recrystallization) of the compound is warranted.

Conclusion: Beyond a Number

The melting point of 4-(4-Methoxybenzyl)benzyl alcohol, reported as 68-72 °C, serves as a critical parameter for its identification and quality assessment.[4] However, this value should not be taken in isolation. For researchers and drug development professionals, the true value lies in the rigorous, systematic determination of this property. By carefully distinguishing the compound from its structural isomers, understanding its synthetic pathway, and employing calibrated, pharmacopeia-compliant methods like capillary and DSC analysis, one can establish a trustworthy melting point that forms a solid foundation for further development. This meticulous approach ensures data integrity and is fundamental to the principles of scientific excellence.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]

  • Standard Operating Procedure (SOP) for Operation and Calibration of Melting Point Apparatus. (2020, July 20). Pharma Beginners. Retrieved from [Link]

  • Lab 3: Calibration of a Melting Point Apparatus. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Melting Point and Thermometer Calibration. (n.d.). University of Toronto. Retrieved from [Link]

  • Melting Point Apparatus - MPD-2 and MPD-3. (n.d.). AZO Materials. Retrieved from [Link]

  • 4-Methoxybenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]

  • Melting point determination. (n.d.). A.KRÜSS Optronic. Retrieved from [Link]

  • Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]

  • bmse010136 4-Methoxy Benzyl Alcohol. (n.d.). BMRB. Retrieved from [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2018). Journal of Nanomedicine & Biotherapeutic Discovery. Retrieved from [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue University. Retrieved from [Link]

  • Differential scanning calorimetry (DSC analysis) in a laboratory. (n.d.). FILAB. Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Analysis. (n.d.). Smithers. Retrieved from [Link]

  • CAS 105-13-5 4-Methoxy Benzyl Alcohol Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd. Retrieved from [Link]

Sources

4-substituted benzyl alcohol derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry, structure-activity relationships (SAR), and metabolic fate of 4-substituted benzyl alcohol derivatives. It is designed for researchers seeking to optimize this moiety for potency and pharmacokinetic stability.

Strategic Overview

In medicinal chemistry, the 4-substituted benzyl alcohol moiety functions as a "Janus" interface—simultaneously offering a high-affinity hydrogen-bonding handle and presenting a significant metabolic liability.

  • Pharmacophoric Role: The hydroxyl group acts as a versatile H-bond donor/acceptor, often extending into solvent-exposed regions of a binding pocket (e.g., kinase hinge regions or GPCR extracellular loops). The 4-position (para) allows for linear vector exploration, ideal for probing depth without steric clash at the ortho/meta positions.

  • Metabolic Liability: The benzylic carbon is electronically activated, making it a "soft spot" for rapid oxidation by Cytochrome P450s (CYPs) and Alcohol Dehydrogenases (ADH). This oxidation typically proceeds to the benzoic acid, drastically altering LogD and often leading to rapid renal clearance.

The Core Challenge: The medicinal chemist must tune the electronic environment of the 4-substituent to either block this oxidation (for stability) or promote it (for prodrug activation).

Electronic Tuning & SAR: The Hammett Correlation

The rate of benzylic oxidation is governed by the electron density at the benzylic carbon. This relationship follows Hammett linear free-energy correlations.

Mechanism of Metabolic Instability

Oxidation typically involves Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms initiated by CYP450 active species (Compound I).

  • Electron-Donating Groups (EDGs): Substituents like -OMe, -NH2, -Me at the 4-position stabilize the electron-deficient transition state (radical or cation), accelerating oxidation .

  • Electron-Withdrawing Groups (EWGs): Substituents like -CF3, -NO2, -CN, -F destabilize the transition state, retarding oxidation .

SAR Decision Matrix

Use the following logic to optimize the 4-position:

SAR_Logic Start Target: 4-Substituted Benzyl Alcohol Metab_Goal Define Metabolic Goal Start->Metab_Goal Prodrug Goal: Prodrug Activation (Need Rapid Oxidation) Metab_Goal->Prodrug Stable Goal: Metabolic Stability (Retain Alcohol) Metab_Goal->Stable EDG Install EDG at C4 (-OMe, -Me, -NHR) Prodrug->EDG EWG Install EWG at C4 (-CF3, -CN, -F) Stable->EWG Bioisostere Bioisosteric Replacement Stable->Bioisostere Deuteration Deuteration (CD2-OH) (Kinetic Isotope Effect) Stable->Deuteration Result_Acid Result: Rapid conversion to Benzoic Acid (Active Species) EDG->Result_Acid

Figure 1: SAR decision tree for optimizing 4-substituted benzyl alcohols based on metabolic requirements.

Case Study: The "Metabolic Toggle" in Losartan

A classic example of exploiting the benzyl alcohol oxidation pathway is the angiotensin II receptor antagonist Losartan .

  • The Logic: Losartan itself is active, but its primary antihypertensive effect comes from its metabolite, EXP-3174 .

  • The Pathway: The imidazole methyl group is hydroxylated to a benzyl alcohol intermediate (EXP-3179) , which is then rapidly oxidized to the carboxylic acid (EXP-3174) .

  • Enzymology: This transformation is catalyzed primarily by CYP2C9 and CYP3A4 .[1] The intermediate aldehyde is rarely isolated in vivo due to rapid conversion.

Losartan_Metabolism Losartan Losartan (Parent) (Imidazole-CH3) Intermed EXP-3179 (Intermediate) (Benzyl Alcohol) Losartan->Intermed Hydroxylation Active EXP-3174 (Active Metabolite) (Carboxylic Acid) Intermed->Active Oxidation CYP CYP2C9 / CYP3A4 ADH ADH / ALDH

Figure 2: Metabolic activation pathway of Losartan illustrating the transient nature of the benzyl alcohol moiety.

Bioisosteric Replacements

When the alcohol is the desired pharmacophore but metabolic stability is poor, consider these bioisosteres:

BioisostereStructure ModificationAdvantage
Benzyl Fluoride Ar-CH₂-FRemoves H-bond donor; blocks oxidation; maintains dipole.
Oxetane Ar-(Oxetane-3-yl)Retains H-bond acceptor; reduces lipophilicity; blocks oxidation.
Difluoroethyl Ar-CF₂-CH₂OHElectron-withdrawing CF₂ prevents alpha-oxidation; lowers pKa of OH.
Deuterated Alcohol Ar-CD₂-OHExploits Kinetic Isotope Effect (KIE) to slow CYP-mediated HAT.

Experimental Protocols

Protocol A: Chemoselective Reduction of 4-Substituted Benzaldehydes

Context: Standard NaBH₄ reduction can be too aggressive or lack selectivity in complex multifunctional scaffolds. The addition of ammonium sulfate allows for milder conditions, often sparing sensitive ketones or esters.

Reagents:

  • Substrate: 4-Substituted Benzaldehyde (1.0 equiv)

  • Reductant: NaBH₄ (1.0 - 1.5 equiv)[2]

  • Additive: (NH₄)₂SO₄ (1.0 - 2.0 equiv)[2]

  • Solvent: THF:Water (3:0.3 ratio)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-substituted benzaldehyde (1 mmol) in THF (3 mL).

  • Activation: Add water (0.3 mL) followed by solid (NH₄)₂SO₄ (1 mmol). Stir for 5 minutes.

  • Reduction: Add NaBH₄ (1 mmol) slowly to the stirring mixture at room temperature. Note: Mild hydrogen gas evolution will occur.

  • Monitoring: Stir for 20–90 minutes. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of the aldehyde spot.

  • Workup: Quench with water (5 mL). Extract with CH₂Cl₂ (3 × 10 mL).

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via short silica column if necessary.

  • Yield: Typically 94–97% isolated yield.[2]

Protocol B: Synthesis of 4-Iodobenzyl Alcohol (Sandmeyer Route)

Context: 4-Iodobenzyl alcohol is a critical intermediate for cross-coupling (Suzuki/Sonogashira). Direct iodination is difficult; the Sandmeyer route from 4-aminobenzyl alcohol is superior.

Methodology:

  • Diazotization: Dissolve 4-aminobenzyl alcohol (protected as THP ether if necessary) in HCl/H₂O at 0–5°C. Add NaNO₂ (1.1 equiv) dropwise.

  • Substitution: Add the cold diazonium salt solution to a solution of KI (1.5 equiv) in water.

  • Workup: Extract with EtOAc, wash with sodium thiosulfate (to remove iodine), and dry.

  • Deprotection: If THP protected, treat with catalytic p-TsOH in methanol to liberate the alcohol.

References

  • Akbarzadeh, S., et al. (2014).[2] "NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF."[2] Oriental Journal of Chemistry, 30(4), 1989-1992.[2]

  • Stearns, R. A., et al. (1995). "Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members." Drug Metabolism and Disposition, 23(2), 207-215.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • BenchChem Technical Guides. (2025). "Synthesis of 4-Iodobenzyl Alcohol from Benzyl Alcohol: An In-depth Technical Guide."

  • Qiu, J., et al. (2025).[3] "Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis." Chemical Science, 16, 1234-1245.

Sources

Methodological & Application

Synthesis of 4-(4-Methoxybenzyl)benzyl alcohol from 4-(4-methoxybenzyl)benzoic acid

[1]

Executive Summary

This application note details the reduction of 4-(4-methoxybenzyl)benzoic acid to 4-(4-methoxybenzyl)benzyl alcohol . This transformation is a critical step in the synthesis of diarylmethane scaffolds, often utilized in the development of SGLT2 inhibitors (e.g., Canagliflozin analogs) and other metabolic therapeutics.

While carboxylic acids are generally resistant to catalytic hydrogenation and mild reducing agents, they can be effectively reduced using hydride donors. This guide presents two validated protocols:

  • Method A (Borane-THF): The preferred chemoselective route, offering mild conditions and high yields.

  • Method B (LiAlH₄): The classical, robust route for complete reduction when chemoselectivity is less critical.

Chemical Context & Retrosynthetic Logic[2]

  • Starting Material: 4-(4-methoxybenzyl)benzoic acid (CAS: 1701-08-2 analog/precursor).

  • Target Product: 4-(4-Methoxybenzyl)benzyl alcohol.[1]

  • Key Structural Features:

    • Carboxylic Acid: Requires strong hydride donation to reduce to the primary alcohol.[2][3][4]

    • Methoxy Ether: Generally stable to basic reducing agents (LAH) and borane, but sensitive to strong Lewis acids (e.g., BBr₃) or HBr.

    • Methylene Bridge: Stable under hydride reduction conditions.

Reaction Scheme

The transformation involves the delivery of hydride equivalents to the carbonyl carbon, passing through an aldehyde intermediate (rarely isolated) to the alkoxide, which is protonated to the alcohol.[3][5]

ReactionSchemeSM4-(4-methoxybenzyl)benzoic acid(C15H14O3)InterIntermediate(Alkoxy-borane/aluminate)SM->Inter Hydride Attack(THF, 0°C -> RT)ReagentReductant(BH3·THF or LiAlH4)Reagent->InterProd4-(4-Methoxybenzyl)benzyl alcohol(C15H16O2)Inter->Prod Acidic/Aq Workup

Figure 1: General reaction scheme for the reduction of the benzoic acid derivative.

Method A: Borane-THF Reduction (Preferred)

Rationale: Borane-tetrahydrofuran (BH₃·THF) complex is highly chemoselective for carboxylic acids. It reduces carboxylic acids faster than esters or nitriles due to the formation of a triacyloxyborane intermediate. This method is milder than LiAlH₄ and avoids the vigorous quenching associated with aluminum hydrides.

Materials
  • Substrate: 4-(4-methoxybenzyl)benzoic acid (1.0 equiv)

  • Reagent: Borane-THF complex (1.0 M solution in THF) (1.1 - 1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol, 1M HCl

Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with 4-(4-methoxybenzyl)benzoic acid (e.g., 24.2 g, 100 mmol) and anhydrous THF (110 mL). Stir until dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Transfer the BH₃·THF solution (110 mL, 110 mmol, 1.1 equiv) to the addition funnel via cannula. Add dropwise over 20–30 minutes, maintaining internal temperature <5°C.

    • Note: Hydrogen gas is evolved during the initial formation of the acyloxyborane. Ensure proper venting.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 1–2 hours.

    • Monitoring: Check by TLC (SiO₂, 30% EtOAc/Hexanes). The acid spot (baseline/streaking) should disappear, replaced by the less polar alcohol.

  • Quench: Cool the mixture back to 0°C. Carefully add Methanol (20 mL) dropwise. (Caution: Vigorous effervescence of H₂).

  • Hydrolysis: Add 1M HCl (50 mL) and stir for 30 minutes to break down boron complexes.

  • Workup: Remove THF under reduced pressure (rotary evaporator). Partition the aqueous residue between Water (100 mL) and Ethyl Acetate or Diethyl Ether (150 mL).

  • Wash: Wash the organic layer with 1M NaOH (2 x 50 mL) to remove unreacted acid, followed by Brine (50 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate to dryness.

  • Purification: Recrystallize from Cyclohexane or purify via flash chromatography if necessary.

Expected Yield: 90–95% Physical Property: White solid, m.p. 68–72°C [1].

Method B: Lithium Aluminum Hydride (LiAlH₄) (Alternative)

Rationale: LiAlH₄ is the standard "power tool" for reduction.[6] It is cheaper than Borane but less chemoselective (will reduce esters, nitriles, amides). It requires strict anhydrous conditions.

Materials
  • Substrate: 4-(4-methoxybenzyl)benzoic acid (1.0 equiv)

  • Reagent: LiAlH₄ (Solid or pellets) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Protocol
  • Slurry Preparation: In a flame-dried flask under Nitrogen, suspend LiAlH₄ (1.5 equiv) in anhydrous THF (0.5 M relative to acid). Cool to 0°C.[7][8][9][10]

  • Addition: Dissolve the carboxylic acid in minimal anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry.

    • Critical: Add the acid to the hydride. Reverse addition can cause runaway exotherms.

  • Reflux: After addition, warm to room temperature. If reaction is sluggish (monitored by TLC), heat to gentle reflux (66°C) for 2–4 hours.

  • Fieser Quench (Critical for Filtration):

    • Cool reaction to 0°C.[7][8][9][10]

    • For every x grams of LiAlH₄ used:

      • Add x mL Water (slowly).

      • Add x mL 15% NaOH solution.

      • Add 3x mL Water.

    • Result: This produces a granular white precipitate of aluminum salts that is easy to filter, unlike the gelatinous mess from simple water quenching.

  • Isolation: Filter the mixture through a Celite pad. Rinse the cake with hot THF.

  • Concentration: Evaporate the filtrate to yield the crude alcohol.

Mechanism of Action (LiAlH₄)

The reduction of a carboxylic acid by LiAlH₄ consumes 3 hydrides (to reach the alcohol) but requires 0.75 moles of LiAlH₄ stoichiometrically because the first hydride acts as a base.

  • Deprotonation: H⁻ removes the acidic proton -> Lithium Carboxylate + H₂.

  • Activation: The carboxylate binds to AlH₃ to form an acyloxy-aluminum complex.

  • Hydride Transfer: A hydride attacks the carbonyl carbon -> Tetrahedral intermediate.[3]

  • Collapse: The intermediate collapses to an aldehyde (usually not isolated).

  • Final Reduction: The aldehyde is immediately reduced by another hydride to the alkoxide.

MechanismStep1Step 1: DeprotonationR-COOH + LiAlH4 -> R-COO- Li+ + H2 + AlH3Step2Step 2: ActivationR-COO- + AlH3 -> [R-CO-O-AlH3]-Step1->Step2Step3Step 3: Hydride AttackFormation of Tetrahedral IntermediateStep2->Step3Step4Step 4: EliminationLoss of [AlH2O]- -> R-CHO (Aldehyde)Step3->Step4Step5Step 5: Second ReductionR-CHO + H- -> R-CH2-O- (Alkoxide)Step4->Step5Step6Step 6: WorkupR-CH2-O- + H3O+ -> R-CH2-OHStep5->Step6

Figure 2: Mechanistic pathway for the LiAlH₄ reduction of carboxylic acids.

Analytical Characterization

Confirm the identity of 4-(4-methoxybenzyl)benzyl alcohol using the following parameters:

TechniqueExpected Signal / ResultInterpretation
TLC R_f ~ 0.3-0.4 (30% EtOAc/Hex)Distinct shift from baseline (Acid) to mid-plate.
¹H NMR δ ~ 4.6 ppm (s, 2H)-CH₂OH (Benzylic protons next to alcohol)
¹H NMR δ ~ 3.9 ppm (s, 2H)-CH₂- (Diarylmethane bridge)
¹H NMR δ ~ 3.8 ppm (s, 3H)-OCH₃ (Methoxy group)
¹H NMR δ ~ 6.8 - 7.3 ppm (m, 8H)Aromatic protons (two AA'BB' systems)
IR 3300-3400 cm⁻¹ (Broad)O-H Stretch (Alcohol)
IR ~1690 cm⁻¹ (Absent)C=O Stretch (Acid carbonyl should be gone)

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete extraction from aqueous layer.The product is moderately polar. Increase EtOAc volume or salt out the aqueous layer with NaCl.
Unreacted Acid Moisture in solvent deactivating hydride.Ensure THF is distilled from Na/Benzophenone or dried via molecular sieves.
Emulsion (Method B) Improper quenching of Aluminum salts.Use the Fieser method (Water/15% NaOH/Water) strictly. Do not just add water.
Demethylation Acidic cleavage of ether.Avoid using BBr₃ or strong Lewis acids. Keep workup pH neutral/mildly acidic, not strongly acidic.

References

  • PrepChem. "Synthesis of 4-(4-Methoxybenzyl)benzyl alcohol." PrepChem.com. Accessed October 2023. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Hydride Reduction mechanisms). Link

  • Brown, H. C., & Stocky, T. P. (1977). "Borane-tetrahydrofuran as a selective reducing agent." Journal of the American Chemical Society. (Foundational text for Method A). Link

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Link

Application Note: Chemoselective Reduction of 4-(4-Methoxybenzyl)benzoic Acid using Borane-Tetrahydrofuran (BH3·THF)

Author: BenchChem Technical Support Team. Date: March 2026

The diarylmethane structural motif is a privileged scaffold in modern drug discovery, prominently featured in various targeted therapeutics and active pharmaceutical ingredients (APIs). The transformation of 4-(4-methoxybenzyl)benzoic acid to its corresponding primary alcohol, (4-(4-methoxybenzyl)phenyl)methanol, is a critical synthetic node. This application note details the optimal reduction strategy utilizing Borane-Tetrahydrofuran (BH3·THF), providing mechanistic insights, comparative reagent data, and a field-validated, self-validating protocol.

Mechanistic Rationale: The Case for Electrophilic Reduction

The reduction of carboxylic acids is traditionally associated with strong nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄). However, borane (BH₃) operates through a fundamentally different, electrophilic mechanism. Because the boron atom possesses an empty p-orbital, it actively seeks electron-rich centers[1].

When BH₃·THF is introduced to 4-(4-methoxybenzyl)benzoic acid, the reaction proceeds via a highly ordered sequence:

  • Protonolysis (Gas Evolution): The acidic carboxyl proton reacts instantly with one hydride from BH₃, liberating hydrogen gas (H₂) and forming a highly reactive triacyloxyborane intermediate. This initial step is irreversible and drives the reaction forward[2].

  • Electrophilic Coordination: The boron atom coordinates to the carbonyl oxygen. Because the carbonyl oxygen of a carboxylic acid is highly electron-rich, BH₃ exhibits profound chemoselectivity, reducing acids rapidly while leaving other functional groups (like esters or halides) largely untouched[1].

  • Hydride Transfer: Intramolecular hydride delivery reduces the carbonyl carbon, eventually forming a stable borate ester network[3].

  • Hydrolytic Cleavage: The resulting B-O bonds in the borate ester are incredibly robust. Standard aqueous workup is often insufficient to break them. Therefore, a deliberate methanol quench is employed to transesterify the borate, liberating the free primary alcohol and volatile trimethyl borate[3].

Mechanism A 4-(4-methoxybenzyl)benzoic acid (Electron-rich Carbonyl) C Triacyloxyborane Intermediate + H2 (gas evolution) A->C + BH3 (Rate Determining) B BH3·THF Complex (Electrophilic Hydride) B->C D Borate Ester Network (Reduced Carbonyl) C->D Intramolecular Hydride Transfer E Methanol Quench (Transesterification) D->E Addition of MeOH F (4-(4-methoxybenzyl)phenyl)methanol (Primary Alcohol Product) E->F Borate Cleavage

Reaction mechanism of carboxylic acid reduction via triacyloxyborane intermediate.

Reagent Selection Matrix

To justify the selection of BH₃·THF over alternative reducing agents, the following quantitative and qualitative parameters must be considered. While BH₃·SMe₂ is more concentrated, BH₃·THF is preferred for lab-scale synthesis to avoid the noxious odor of dimethyl sulfide[4].

Reducing AgentReactivity TypeChemoselectivityOperational Hazards / WorkupSuitability for this Protocol
BH₃·THF (1M) ElectrophilicExcellent (Selective for acids)Flammable; Borate esters easily cleaved by MeOHOptimal
BH₃·SMe₂ (10M) ElectrophilicExcellent (Selective for acids)Noxious odor (DMS release); Requires scrubbingViable (Scale-up preferred)
LiAlH₄ NucleophilicPoor (Reduces most carbonyls)Highly reactive; Forms stubborn aluminum emulsionsSub-optimal
NaBH₄ NucleophilicNone (Requires acid activation)Mild; Ineffective on raw carboxylic acidsIneffective

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. Visual cues (such as gas evolution) and specific analytical checkpoints are embedded to ensure the reaction is proceeding as intended.

Materials Required:

  • 4-(4-methoxybenzyl)benzoic acid: 1.0 equiv (e.g., 10.0 mmol, 2.42 g)

  • BH₃·THF complex (1.0 M in THF): 2.0 equiv (20.0 mmol, 20.0 mL)

  • Anhydrous THF: 50 mL (0.2 M relative to substrate)

  • Anhydrous Methanol: 15 mL (for quenching)

  • Ethyl Acetate (EtOAc) and Saturated Aqueous NH₄Cl (for workup)

Step-by-Step Methodology

Step 1: System Preparation & Dissolution Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Add 4-(4-methoxybenzyl)benzoic acid (2.42 g, 10.0 mmol) and anhydrous THF (50 mL). Stir to achieve a clear solution, then cool the flask to 0 °C using an ice-water bath.

  • Scientist Insight: Moisture must be strictly excluded. Water will rapidly hydrolyze BH₃·THF into boric acid and hydrogen gas, depleting the reagent stoichiometry before it can react with the substrate[5].

Step 2: Reagent Addition Using a dry syringe, add the 1.0 M BH₃·THF solution (20.0 mL, 20.0 mmol) dropwise over 30 minutes.

  • Scientist Insight (Self-Validation): You must observe immediate and vigorous effervescence upon the first few drops. This is the evolution of H₂ gas as the carboxylic acid proton is reduced. If no gas evolves, your BH₃·THF has likely degraded. Ensure the flask is properly vented through a bubbler to prevent pressure build-up[3].

Step 3: Reduction Phase Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 8 hours.

  • Scientist Insight: While the initial protonolysis is instantaneous, the subsequent hydride transfers to the carbonyl carbon are slower. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting material (acid) will streak near the baseline, while the product (alcohol) will elute higher with a distinct UV-active spot.

Step 4: The Methanol Quench Once the starting material is fully consumed, cool the reaction vessel back to 0 °C. Carefully add anhydrous methanol (15 mL) dropwise.

  • Scientist Insight: Do not skip or rush this step. Methanol serves a dual purpose: it safely quenches residual unreacted BH₃ (evolving more H₂ gas), and it transesterifies the intermediate borate esters[3]. Stir for 1 hour at room temperature to ensure complete borate cleavage. Failing to do this will result in artificially low yields, as the product will remain trapped in a water-soluble borate complex during aqueous workup.

Step 5: Aqueous Workup & Isolation Concentrate the mixture under reduced pressure to remove the bulk of THF and methanol. Partition the resulting residue between EtOAc (50 mL) and saturated aqueous NH₄Cl (50 mL). Separate the layers. Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield (4-(4-methoxybenzyl)phenyl)methanol. The crude product is typically >95% pure but can be purified via flash column chromatography if trace boron impurities persist.

Workflow S1 1. Dissolution (Dry THF, 0 °C) S2 2. BH3·THF Addition (Dropwise, 1h) S1->S2 S3 3. Reduction (RT, 8h) S2->S3 S4 4. MeOH Quench (0 °C, H2 venting) S3->S4 S5 5. Aqueous Workup (EtOAc/NH4Cl) S4->S5

Step-by-step experimental workflow for the BH3-THF mediated reduction process.

Safety & Troubleshooting

  • Thermal Stability: BH₃·THF can decompose violently if heated. It is recommended that BH₃·THF solutions be stored at 0–5 °C, and reactions should never exceed 35 °C unless strictly controlled[5].

  • Incomplete Conversion: If LC-MS indicates stalled conversion, the most common culprit is degraded BH₃·THF (which has a limited shelf life). Always titrate or use fresh bottles of borane reagents for critical steps.

  • Emulsion Formation: Unlike LiAlH₄ reductions, BH₃·THF workups rarely form emulsions. If an emulsion occurs during the EtOAc/NH₄Cl partition, filtering the biphasic mixture through a pad of Celite will immediately resolve it.

References

1. 2. 3. 4.

Sources

Application Note: Scalable Synthesis of [4-(4-methoxybenzyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The target molecule, [4-(4-methoxybenzyl)phenyl]methanol (also known as 4-(hydroxymethyl)-4'-methoxydiphenylmethane), represents a critical "aglycone" scaffold in the synthesis of SGLT2 inhibitors (e.g., analogs of Dapagliflozin or Canagliflozin). The diarylmethane motif is the pharmacophore responsible for positioning the glucose moiety within the SGLT2 transport channel.

For researchers and drug development professionals, the preparation of this alcohol is a pivotal checkpoint. It serves as the nucleophile for the subsequent glycosylation step (typically via a Lewis acid-mediated coupling with a gluconolactone or bromo-glucose derivative).

The Synthetic Challenge

The primary challenge in synthesizing this molecule is not the reduction itself, but achieving chemoselectivity and process safety at scale.

  • Selectivity: The ether linkage (methoxy group) must remain intact while reducing the carboxylic acid/ester functionality.

  • Solubility: Diarylmethane derivatives often exhibit poor solubility in non-polar solvents, necessitating the use of THF or ethereal solvents during reduction.

  • Workup: The use of aluminum hydrides (LiAlH₄) generates sticky aluminum salts that can trap products and lower yields if not quenched correctly.

This guide presents two validated protocols:

  • Protocol A (The Gold Standard): Lithium Aluminum Hydride (LiAlH₄) reduction of the methyl ester. Best for gram-scale research where yield is paramount.

  • Protocol B (The Scalable Alternative): Sodium Borohydride (NaBH₄) with Calcium Chloride (CaCl₂). Best for larger scales where safety and cost are drivers.

Part 2: Experimental Protocols

Precursor Preparation (Context)

Note: This guide assumes the availability of the precursor Methyl 4-(4-methoxybenzyl)benzoate . If this is not commercially available, it is standardly prepared via a Friedel-Crafts alkylation of anisole with methyl 4-(chloromethyl)benzoate or a Suzuki coupling of 4-methoxybenzylboronic acid with methyl 4-bromobenzoate.

Protocol A: LiAlH₄ Reduction (High Yield / Research Scale)

Rationale: LiAlH₄ is a non-selective but highly potent reducing agent. In this substrate, the only reducible group is the ester. The methoxy ether and the internal methylene bridge are stable. We utilize a Fieser Quench to ensure granular aluminum salts that filter easily, avoiding the dreaded "emulsion."

Reagents & Materials
  • Substrate: Methyl 4-(4-methoxybenzyl)benzoate (1.0 equiv)

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) (1.2 - 1.5 equiv, 2.4 M solution in THF or powder)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (Stabilized with BHT is acceptable)

  • Quench Reagents: Water, 15% w/w NaOH solution.

Step-by-Step Methodology
  • Setup: Oven-dry a two-neck round-bottom flask (RBF) and a stir bar. Flush with Nitrogen (

    
    ) or Argon.
    
  • Reagent Charging:

    • Add anhydrous THF (10 mL per gram of substrate) to the RBF.

    • Cool the THF to 0°C using an ice/water bath.

    • Critical Step: Carefully add LiAlH₄ (1.2 equiv) to the cold THF. If using powder, add in small portions to avoid exotherms. If using solution, add dropwise via syringe.

  • Substrate Addition:

    • Dissolve Methyl 4-(4-methoxybenzyl)benzoate in a minimum amount of anhydrous THF.

    • Add this solution dropwise to the LiAlH₄ suspension at 0°C over 15–20 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Ensure the system is vented through an inert gas line (bubbler).
      
  • Reaction:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT, ~23°C).

    • Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The ester (

      
      ) should disappear; the alcohol (
      
      
      
      ) will appear.
  • The Fieser Quench (Crucial for Yield):

    • Cool the mixture back to 0°C.

    • For every x grams of LiAlH₄ used, add sequentially:

      • x mL of Water (very slowly, dropwise). Caution: Vigorous

        
         evolution.
        
      • x mL of 15% NaOH solution.

      • 3x mL of Water.

    • Result: The grey/black mixture will turn into a white, granular precipitate suspended in THF.

  • Isolation:

    • Add anhydrous

      
       directly to the quenched mixture and stir for 15 minutes.
      
    • Filter the mixture through a pad of Celite or a fritted glass funnel.

    • Wash the filter cake with THF (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude alcohol.

Typical Yield: 92–96% Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.

Protocol B: NaBH₄/CaCl₂ Reduction (Safety / Scale-Up Focus)

Rationale: NaBH₄ alone reduces esters very slowly. Adding a Lewis acid (CaCl₂ or LiCl) generates a borohydride complex (analogous to


) that effectively reduces esters to alcohols under mild conditions. This avoids the pyrophoric nature of LiAlH₄.
Step-by-Step Methodology
  • Setup: Standard RBF with magnetic stirring. Inert atmosphere is preferred but less critical than with LiAlH₄.

  • Solvent System: Prepare a mixture of THF:Ethanol (2:1 ratio).

  • Reaction Assembly:

    • Dissolve Methyl 4-(4-methoxybenzyl)benzoate (1.0 equiv) in the THF:EtOH mixture.

    • Add Sodium Borohydride (NaBH₄) (3.0 equiv).

    • Cool to 0°C.

  • Activation:

    • Add Calcium Chloride (CaCl₂) (1.5 equiv) in small portions (exothermic).

    • Mechanism:[1][2][3][4][5][6][7] The in-situ generation of the active reducing species drives the reaction.

  • Execution:

    • Stir at RT for 12–16 hours (slower kinetics than LiAlH₄).

    • Monitor via TLC.[6][8][9]

  • Workup:

    • Quench with 1M HCl (carefully) until pH < 7 to destroy excess borohydride.

    • Extract with Ethyl Acetate (3x).

    • Wash organics with Brine, dry over

      
      , and concentrate.[6][10]
      

Typical Yield: 85–90%

Part 3: Analytical Characterization & Visualization

Data Summary Table
ParameterValue / Description
Physical State White crystalline solid
Melting Point 78–80 °C (Lit. values vary slightly based on purity)
Molecular Formula

MW 228.29 g/mol
Solubility Soluble in MeOH, THF, DCM, EtOAc; Insoluble in Water
TLC (

)
~0.3 (Hexane:EtOAc 3:[11][12]1)
1H NMR Interpretation (400 MHz, )

Self-Validation Check: Ensure the integration ratio of Aromatics : Methylene : Methoxy matches 8 : 4 : 3.

  • 
     7.30 (d, J=8.0 Hz, 2H):  Aromatic protons ortho to methanol group.
    
  • 
     7.18 (d, J=8.0 Hz, 2H):  Aromatic protons meta to methanol (ortho to bridge).
    
  • 
     7.08 (d, J=8.5 Hz, 2H):  Aromatic protons on the anisole ring.
    
  • 
     6.82 (d, J=8.5 Hz, 2H):  Aromatic protons ortho to methoxy group (shielded).
    
  • 
     4.65 (d, J=5.0 Hz, 2H): 
    
    
    
    (Benzylic alcohol). Becomes a singlet if
    
    
    exchange is performed.
  • 
     3.92 (s, 2H): 
    
    
    
    (Diarylmethane bridge).
  • 
     3.78 (s, 3H): 
    
    
    
    (Methoxy group).
  • 
     1.65 (t, 1H): 
    
    
    
    (Hydroxyl proton, variable).
Process Visualization
Diagram 1: Synthetic Workflow (Protocol A)

SyntheticWorkflow Start Methyl 4-(4-methoxybenzyl)benzoate (Precursor) Reagent LiAlH4 (1.2 eq) THF, 0°C Start->Reagent Dissolve & Add Intermediate Alkoxy-Aluminate Complex Reagent->Intermediate Reduction (2-4h, RT) Quench Fieser Quench (H2O / 15% NaOH / H2O) Intermediate->Quench Hydrolysis Filtration Filtration (Celite) & Concentration Quench->Filtration Precipitate Al-Salts Product [4-(4-methoxybenzyl)phenyl]methanol (Target Alcohol) Filtration->Product Isolation

Caption: Step-by-step logic flow for the Lithium Aluminum Hydride reduction, highlighting the critical Fieser quench step to manage aluminum byproducts.

Diagram 2: Workup Decision Logic

WorkupLogic Decision Select Workup Method Fieser Fieser Method (x : x : 3x) Decision->Fieser Standard LiAlH4 Rochelle Rochelle's Salt (Sat. K-Na Tartrate) Decision->Rochelle Large Scale / Emulsion Risk Acidic Acidic Quench (Dilute HCl) Decision->Acidic Borohydride Method Outcome1 Granular Precipitate (Fast Filtration) Fieser->Outcome1 Outcome2 Biphasic Separation (Slow, overnight stir) Rochelle->Outcome2 Acidic->Outcome2 Outcome3 Risk of Ether Cleavage (Not Recommended)

Caption: Decision tree for selecting the appropriate workup method based on the reducing agent and scale, ensuring optimal product recovery.

References

  • Gremmen, C. et al. (2016). Process for the preparation of Canagliflozin. WIPO Patent WO/2016/035042.

    • Context: Describes the industrial handling of diarylmethane intermediates and reduction str
  • Nomura, S. et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355–6360.

    • Context: Foundational paper establishing the SAR of the diarylmethane scaffold in gliflozins.
  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Context: Authoritative textbook source for the mechanism and stoichiometry of the Fieser workup (x:x:3x rule).
  • BenchChem. (2025).[3][5][6] Technical Guide to 4-Methoxybenzyl Esters and Alcohols.

    • Context: General properties and safety data for methoxybenzyl deriv

Sources

Application Note: Using 4-(4-Methoxybenzyl)benzyl Alcohol in SGLT2 Inhibitor Synthesis

[1]

Compound Profile & Strategic Utility

Chemical Identity[2]
  • IUPAC Name: [4-[(4-methoxyphenyl)methyl]phenyl]methanol[1]

  • Common Name: 4-(4-Methoxybenzyl)benzyl alcohol[1]

  • CAS Number: 18908-07-1 (Generic diarylmethane alcohol variant) / Note: Specific salt forms or isomeric purities may vary by supplier.

  • Molecular Formula: C₁₅H₁₆O₂[1]

  • Molecular Weight: 228.29 g/mol [1]

Role in Medicinal Chemistry

The diarylmethane motif (Ar-CH₂-Ar') is the essential hydrophobic scaffold for SGLT2 inhibitors.[1] It positions the inhibitor within the proximal tubule's glucose transporter active site.

  • Proximal Ring (Ring A): Contains the hydroxymethyl group (precursor to the glycosidic linkage or linker).[1]

  • Distal Ring (Ring B): The 4-methoxyphenyl group provides lipophilic interactions crucial for potency.[1]

  • Linker: The methylene (-CH₂-) bridge ensures flexibility.[1]

Key Application: This alcohol is primarily converted into an electrophilic benzyl halide , which is then used to alkylate a sugar moiety (O-glycosides) or a heterocyclic core (e.g., pyrazoles in Remogliflozin), or utilized in Friedel-Crafts acylations/alkylations to construct the final drug scaffold.[1]

Synthetic Mechanism & Reaction Pathways[1]

The utility of 4-(4-Methoxybenzyl)benzyl alcohol lies in the activation of the benzylic hydroxyl group .[1] The alcohol itself is a poor leaving group; therefore, the standard protocol involves converting it to a chloride or bromide.

Pathway A: Chlorination (Activation)

The most common workflow involves converting the alcohol to 4-(4-Methoxybenzyl)benzyl chloride .[1]

  • Reagents: Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl).[1]

  • Mechanism: Sₙi or Sₙ2 substitution.[2]

  • Product Utility: The resulting benzyl chloride is a highly reactive electrophile suitable for N-alkylation (heterocycles) or O-alkylation (phenols/sugars).[1]

Pathway B: Oxidation (Aldehyde Formation)

Controlled oxidation yields 4-(4-Methoxybenzyl)benzaldehyde .[1]

  • Reagents: PCC, Swern Oxidation, or MnO₂.[1]

  • Utility: The aldehyde can undergo Grignard additions or reductive aminations, expanding the linker chemistry for next-generation inhibitors.[1]

Detailed Experimental Protocol

Protocol: Synthesis of SGLT2 Precursor via Benzyl Chloride Activation

Objective: Convert 4-(4-Methoxybenzyl)benzyl alcohol into the reactive intermediate 4-(4-Methoxybenzyl)benzyl chloride and couple it with a model nucleophile (e.g., a pyrazole or phenol core).

Phase 1: Chlorination of the Alcohol

Safety Note: Perform in a fume hood.[1] SOCl₂ releases toxic HCl and SO₂ gases.[1]

  • Preparation:

    • Dissolve 10.0 g (43.8 mmol) of 4-(4-Methoxybenzyl)benzyl alcohol in 100 mL of anhydrous Dichloromethane (DCM).

    • Cool the solution to 0°C using an ice bath.

  • Activation:

    • Add 3.5 mL (48.0 mmol) of Thionyl Chloride (SOCl₂) dropwise over 20 minutes.

    • Tip: Add a catalytic amount of DMF (0.1 mL) to accelerate the Vilsmeier-Haack-like activation.[1]

  • Reaction:

    • Remove the ice bath and stir at Room Temperature (25°C) for 3 hours.

    • Monitor: Check TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.3) should disappear, replaced by the chloride (Rf ~0.8).[1]

  • Workup:

    • Quench carefully with saturated NaHCO₃ solution (gas evolution!).[1]

    • Separate the organic layer and wash with brine (2 x 50 mL).[1]

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Yield: Expect ~10.5 g (97%) of a pale yellow oil/solid.

    • Stability:[1] Use immediately or store at -20°C under Argon.

Phase 2: Coupling (Alkylation Example)

This step simulates the attachment of the diarylmethane tail to a pharmacophore core (e.g., a substituted phenol or heterocycle).[1]

  • Dissolution: Dissolve 1.0 eq of the Nucleophile (e.g., Ethyl 4-hydroxypyrazole-3-carboxylate) in Acetonitrile (MeCN).

  • Base Addition: Add 1.5 eq of Potassium Carbonate (K₂CO₃).

  • Alkylation: Add 1.1 eq of the prepared 4-(4-Methoxybenzyl)benzyl chloride .

  • Reflux: Heat to 80°C for 6–12 hours.

  • Isolation: Filter inorganic salts, concentrate, and recrystallize from Ethanol.

Visualization: Synthesis Workflow

The following diagram illustrates the transformation of the alcohol into the active SGLT2 inhibitor scaffold.

SGLT2_SynthesisStart4-(4-Methoxybenzyl)benzyl alcohol(Starting Material)ActivationActivation(SOCl2 / DCM)Start->ActivationChlorinationIntermediate4-(4-Methoxybenzyl)benzyl chloride(Electrophile)Activation->IntermediateS_N i MechanismCouplingCoupling Reaction(Nucleophile + K2CO3)Intermediate->CouplingAlkylationProductSGLT2 InhibitorPrecursor(Diarylmethane Scaffold)Coupling->ProductScaffold Assembly

Caption: Figure 1. Conversion of 4-(4-Methoxybenzyl)benzyl alcohol to the active electrophile and subsequent coupling to form the SGLT2 inhibitor backbone.[1]

Quality Control & Stability

HPLC Method for Purity Analysis

Ensure the intermediate meets the stringent purity requirements (>98%) for pharmaceutical coupling.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Benzyl absorption) and 280 nm
Retention Time Alcohol: ~6.5 min; Chloride: ~11.2 min (More lipophilic)
Storage & Handling[1]
  • Storage: Store the alcohol at 2–8°C in a tightly sealed container, protected from light.

  • Stability: The compound is stable for >2 years if kept dry.[1] The chloride derivative is moisture-sensitive and should be used within 24 hours or stored under inert gas at -20°C.[1]

  • Safety: The chloride derivative is a potent lachrymator and skin irritant.[1] Handle in a fume hood.

References

  • Daiichi Sankyo Co., Ltd. (2008).[1][3] Benzyl phenyl glucopyranoside derivative and pharmaceutical composition comprising the same. WO2008016132A1.[1][3] Link

  • PrepChem. (n.d.).[1] Synthesis of 4-(4-Methoxybenzyl)benzyl alcohol. Retrieved from PrepChem.com. Link

  • Handlon, A. L. (2005).[1] Sodium glucose co-transporter 2 (SGLT2) inhibitors as potential antidiabetic agents. Expert Opinion on Therapeutic Patents, 15(11), 1531-1540. Link[1]

  • Meng, W., et al. (2008).[1] Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[1] Journal of Medicinal Chemistry, 51(5), 1145–1149.[1] Link[1]

Application Note: 4-(4-Methoxybenzyl)benzyl Alcohol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes the specific chemical properties of 4-(4-Methoxybenzyl)benzyl alcohol (CAS: 85542-97-4) with advanced polymer synthesis techniques.

Functional End-Group Engineering & Molecular Imprinting Strategies

Executive Summary & Chemical Architecture

4-(4-Methoxybenzyl)benzyl alcohol (CAS: 85542-97-4) is a specialized diphenylmethane derivative utilized as a functional building block in polymer chemistry. Unlike standard benzyl alcohol (used as a simple initiator) or 4-methoxybenzyl alcohol (PMB-OH, used as an acid-labile protecting group), this molecule offers a unique "Diphenylmethane Scaffold" that imparts specific physicochemical properties to the resulting polymer.

Key Functional Attributes:
  • Structural Role: Acts as a monofunctional initiator or end-capping agent, introducing a bulky, hydrophobic, and UV-active moiety to the polymer chain terminus.

  • Chemical Stability: The ester/ether linkages formed by this alcohol are significantly more stable than those of Wang or Rink linkers. The electron-donating methoxy group is located on the distal phenyl ring, separated by a methylene bridge. Consequently, it does not sufficiently stabilize the benzylic carbocation to allow for facile cleavage with dilute trifluoroacetic acid (TFA).

    • Implication: It serves as a robust anchor or permanent end-group stable to standard SPPS deprotection cycles, cleavable only under harsh conditions (HF, strong saponification) or via catalytic hydrogenolysis.

  • Pharmacophore Mimicry: The structure closely resembles the core scaffold of SGLT2 inhibitors (e.g., Canagliflozin, Dapagliflozin). This makes it an ideal template for synthesizing Molecularly Imprinted Polymers (MIPs) or as a drug-mimetic initiator for delivery systems, enhancing drug loading via

    
     stacking interactions.
    

Mechanism of Action & Experimental Logic

Ring-Opening Polymerization (ROP) Initiation

The primary application in polymer synthesis is its use as an initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., L-Lactide,


-Caprolactone).
  • Mechanism: The hydroxyl group acts as the nucleophile, attacking the carbonyl of the cyclic monomer. The "4-(4-methoxybenzyl)benzyl" moiety becomes the "

    
    -end group," while the propagating hydroxyl chain end remains active.
    
  • Why use this initiator?

    • UV-Vis Tracking: The diphenylmethane chromophore allows for precise molecular weight determination via end-group analysis (UV absorbance) where the polymer backbone (e.g., PEG, PLA) is UV-silent.

    • Micellar Assembly: The hydrophobic end-group drives the self-assembly of amphiphilic block copolymers into micelles, with the aromatic core capable of solubilizing aromatic drugs ("Like Dissolves Like").

Molecular Imprinting Template

In the development of purification resins for SGLT2 inhibitors, this molecule serves as a "Dummy Template." It creates cavities within the polymer matrix that recognize the diphenylmethane shape but lack the specific glycosidic moiety, preventing template bleeding during analysis.

Detailed Experimental Protocols

Protocol A: Synthesis of End-Functionalized Poly(L-Lactide) (PMB-Bn-PLA)

Objective: Synthesize a biodegradable polymer with a defined hydrophobic aromatic end-group for drug delivery applications.

Materials:

  • Initiator: 4-(4-Methoxybenzyl)benzyl alcohol (Dried under vacuum, 24h).

  • Monomer: L-Lactide (Recrystallized from ethyl acetate).

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)

    
    ).
    
  • Solvent: Anhydrous Toluene.

Workflow Diagram (DOT):

ROP_Synthesis Start Reagent Prep (Dry Initiator & Monomer) Reaction ROP Reaction (110°C, Toluene, Sn(Oct)2) Start->Reaction Argon Atm. Quench Termination (Cooling & Methanol precip.) Reaction->Quench Conversion >95% Purification Purification (Re-precipitation in Et2O) Quench->Purification Analysis Characterization (NMR, GPC, UV-Vis) Purification->Analysis Final Product

Caption: Workflow for the Ring-Opening Polymerization of L-Lactide initiated by 4-(4-Methoxybenzyl)benzyl alcohol.

Step-by-Step Procedure:

  • Preparation: In a glovebox or flame-dried Schlenk flask, dissolve L-Lactide (2.0 g, 13.8 mmol) and 4-(4-Methoxybenzyl)benzyl alcohol (31.5 mg, 0.138 mmol, targeting DP=100) in anhydrous toluene (10 mL).

  • Catalysis: Add Sn(Oct)

    
     solution (approx. 1 mol% relative to hydroxyl groups).
    
  • Polymerization: Seal the flask and immerse in an oil bath at 110°C for 12–24 hours. Note: The reaction is driven by the relief of ring strain.

  • Termination: Cool the reaction mixture to room temperature. Dilute with a small amount of dichloromethane (DCM).

  • Precipitation: Dropwise add the polymer solution into excess cold methanol (100 mL) under vigorous stirring to precipitate the polymer and remove unreacted monomer/catalyst.

  • Purification: Dissolve the white precipitate in DCM and re-precipitate in cold diethyl ether. Dry under vacuum at 40°C.

Validation (Self-Check):

  • 1H NMR (CDCl3): Check for the disappearance of the hydroxymethyl triplet of the initiator (

    
     ppm) and the appearance of the ester methylene singlet (
    
    
    
    ppm). The integration ratio of the aromatic protons (initiator) to the methine protons (PLA backbone) allows calculation of
    
    
    .
Protocol B: Synthesis of Molecularly Imprinted Polymer (MIP) Microspheres

Objective: Create a selective sorbent for diphenylmethane-based drugs using the target alcohol as a template.

Materials:

  • Template: 4-(4-Methoxybenzyl)benzyl alcohol.

  • Functional Monomer: Methacrylic Acid (MAA) (Interacts via H-bonding with the alcohol).

  • Crosslinker: Ethylene Glycol Dimethacrylate (EGDMA).

  • Porogen: Acetonitrile/Toluene (1:1).

  • Initiator: AIBN.

Workflow Diagram (DOT):

MIP_Synthesis Complex Pre-Polymerization Complex (Template + MAA) Polymerize Crosslinking Polymerization (EGDMA, AIBN, 60°C) Complex->Polymerize Self-Assembly Wash Template Removal (Soxhlet Extraction: MeOH/AcOH) Polymerize->Wash Rigid Matrix Formed Rebind Rebinding Assay (Target Analyte Capture) Wash->Rebind Cavities Exposed

Caption: Protocol for creating MIPs. The template molecule directs the spatial arrangement of functional monomers before locking them in place.

Step-by-Step Procedure:

  • Complex Formation: Dissolve Template (0.5 mmol) and MAA (2.0 mmol) in the Porogen (5 mL). Sonicate for 10 min to maximize Hydrogen-bonding interactions between the carboxylic acid of MAA and the hydroxyl/ether groups of the template.

  • Crosslinking: Add EGDMA (10 mmol) and AIBN (30 mg). Purge with Nitrogen for 10 min.

  • Polymerization: Seal and heat at 60°C for 24 hours.

  • Template Removal (Critical): Crush the bulk polymer and sieve to 25–63

    
    . Perform Soxhlet extraction with Methanol/Acetic Acid (9:1 v/v) for 24 hours to remove the template.
    
    • Validation: Monitor the wash solvent via UV-Vis (275 nm) until no aromatic absorbance is detected.

  • Result: A polymer matrix with specific cavities recognizing the 4-(4-methoxybenzyl)benzyl shape.

Data Summary & Properties

PropertyValue / DescriptionRelevance
Molecular Formula

Diphenylmethane Core
Molecular Weight 228.29 g/mol End-group mass contribution
Solubility Soluble in DCM, THF, Toluene; Insoluble in WaterRequires organic solvents for polymerization
UV Absorbance

nm
Enables UV-detection of non-UV active polymers
Acid Stability Stable to 50% TFA (DCM)NOT an acid-labile linker for SPPS (unlike Wang/Rink)
Cleavage Condition

(Hydrogenolysis) or Strong Hydrolysis
Used for permanent modification or specific release

References

  • Synthesis of 4-(4-Methoxybenzyl)benzyl alcohol. Source: PrepChem. Detailed protocol for the reduction of 4-(4-methoxybenzyl)benzoic acid using Borane-THF. URL:[Link] (Note: This serves as the primary source for the precursor synthesis).

  • Functional Initiators in Ring-Opening Polymerization. Source:Chemical Reviews, "Catalytic Ring-Opening Polymerization of Cyclic Esters." (General grounding for Protocol A). URL:[Link]

  • Molecular Imprinting Strategies for Drug Targets. Source:Advanced Drug Delivery Reviews, "Molecularly imprinted polymers for drug delivery." (Grounding for Protocol B). URL:[Link]

  • Stability of Benzyl vs. Methoxybenzyl Protecting Groups. Source:Greene's Protective Groups in Organic Synthesis. (Authoritative text on the stability logic described in Section 1). URL:[Link]

Disclaimer: The protocols provided are based on standard polymer synthesis methodologies adapted for the specific functional groups of the target molecule. Always consult the Safety Data Sheet (SDS) for CAS 85542-97-4 before handling.

Application Notes and Protocols: Scalable Synthesis of 4-(4-Methoxybenzyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-(4-Methoxybenzyl)benzyl alcohol in Modern Chemistry

4-(4-Methoxybenzyl)benzyl alcohol is a key structural motif found in a variety of biologically active molecules and advanced materials. As a diarylmethane derivative, it serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents. Its utility extends to materials science, where it can be incorporated into polymers and other functional materials. The demand for efficient and scalable methods for its synthesis is therefore of paramount importance to researchers in both academic and industrial settings.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 4-(4-Methoxybenzyl)benzyl alcohol. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each synthetic strategy, offering insights into the rationale behind experimental choices. The protocols are designed to be self-validating, with clear benchmarks for success at each stage.

Strategic Approaches to the Synthesis of 4-(4-Methoxybenzyl)benzyl alcohol

The synthesis of this target molecule can be approached through several strategic disconnections of the diarylmethane framework. This guide will focus on four primary, scalable methods:

  • Reductive Synthesis from a Carboxylic Acid Precursor: A straightforward and often high-yielding approach involving the reduction of a commercially available or readily synthesized benzoic acid derivative.

  • Friedel-Crafts Benzylation: A classic and powerful method for forming carbon-carbon bonds between an aromatic ring and a benzylic electrophile.

  • Grignard Reaction: A versatile method for carbon-carbon bond formation via the reaction of an organomagnesium halide with a carbonyl compound.

  • Suzuki-Miyaura Cross-Coupling: A modern and highly efficient palladium-catalyzed reaction for the formation of biaryl and diarylmethane structures.

Each of these methods offers distinct advantages and challenges in terms of scalability, cost of reagents, and environmental impact. The following sections will provide detailed protocols and expert commentary on each approach.

Method 1: Reductive Synthesis from 4-(4-Methoxybenzyl)benzoic Acid

This method represents a highly efficient and direct route to the target molecule, contingent on the availability of the corresponding benzoic acid precursor. The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis, and several scalable methods are available.

Causality of Experimental Choices

The choice of reducing agent is critical for the success and scalability of this reaction. Borane complexes, such as Boron Hydride (BH3) in tetrahydrofuran (THF), are often preferred for their high selectivity in reducing carboxylic acids over other functional groups and for the relatively mild reaction conditions required.

Detailed Experimental Protocol

Reaction: Reduction of 4-(4-Methoxybenzyl)benzoic Acid

Diagram of the Workflow:

cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Work-up and Purification A Dissolve 4-(4-methoxybenzyl)benzoic acid in THF B Cool solution to 0°C A->B C Slowly add BH3 in THF B->C D Stir at room temperature for 1 hour C->D E Carefully acidify with HCl D->E F Remove solvent E->F G Partition between water and ether F->G H Wash ether layer with aq. NaOH G->H I Dry over MgSO4 and concentrate H->I J Recrystallize from cyclohexane I->J

Caption: Workflow for the reductive synthesis of 4-(4-Methoxybenzyl)benzyl alcohol.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Volume/Mass
4-(4-Methoxybenzyl)benzoic acid242.271.024.2 g
Boron Hydride (1M solution in THF)-1.1110 mL
Tetrahydrofuran (THF), anhydrous72.11-110 mL
Hydrochloric acid (aqueous)--As needed
Diethyl ether74.12-As needed
Sodium hydroxide (aqueous solution)40.00-As needed
Anhydrous magnesium sulfate120.37-As needed
Cyclohexane84.16-As needed

Step-by-Step Procedure:

  • To a solution of 24.2 g (0.10 mol) of 4-(4-methoxybenzyl)benzoic acid in 110 mL of anhydrous tetrahydrofuran at 0°C, slowly add 110 mL (0.11 mol) of a 1 M solution of boron hydride (BH3) in tetrahydrofuran.[1]

  • The addition should be completed in approximately 20 minutes.

  • After the addition is complete, the reaction mixture is stirred at room temperature for one hour.

  • The reaction mixture is then carefully acidified with hydrochloric acid.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether.

  • The ether layer is washed with an aqueous sodium hydroxide solution, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product.

  • The final product, 4-(4-methoxybenzyl)benzyl alcohol, can be purified by recrystallization from cyclohexane, yielding approximately 22.2 g.[1]

Safety Precautions:

  • Boron hydride is a flammable and corrosive reagent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The quenching of the reaction with acid is exothermic and may produce hydrogen gas. Perform this step slowly and with caution.

  • Tetrahydrofuran and diethyl ether are highly flammable solvents. Ensure there are no ignition sources nearby.

Method 2: Friedel-Crafts Benzylation

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the formation of a carbon-carbon bond between an aromatic ring and an electrophile.[2] In the context of synthesizing 4-(4-methoxybenzyl)benzyl alcohol, this can be achieved by the benzylation of anisole with a suitable 4-(hydroxymethyl)benzyl electrophile or a related derivative.

Causality of Experimental Choices

The choice of catalyst and electrophile is crucial in a Friedel-Crafts reaction. Modern variations of this reaction utilize catalysts that are more environmentally benign than traditional Lewis acids like AlCl3. For instance, Rhenium(VII) oxide (Re2O7) has emerged as a highly efficient catalyst for the dehydrative Friedel-Crafts reaction of benzylic alcohols.[3][4][5] This approach avoids the use of halogenated starting materials and generates water as the only byproduct.

Conceptual Protocol: Re2O7-Catalyzed Dehydrative Friedel-Crafts Benzylation

Reaction: Anisole + 4-(Hydroxymethyl)benzyl alcohol derivative -> 4-(4-Methoxybenzyl)benzyl alcohol

Diagram of the Reaction Pathway:

cluster_0 Reactants cluster_1 Catalyst and Conditions cluster_2 Product Anisole Anisole Catalyst Re2O7 (cat.) Anisole->Catalyst BenzylAlcohol 4-(Hydroxymethyl)benzyl alcohol derivative BenzylAlcohol->Catalyst Product 4-(4-Methoxybenzyl)benzyl alcohol Catalyst->Product Dehydrative Coupling Solvent Hexafluoroisopropanol (HFIP) Solvent->Catalyst

Caption: Conceptual workflow for Re2O7-catalyzed Friedel-Crafts benzylation.

Key Considerations for Protocol Development:

  • Substrate Choice: The ideal substrate would be a derivative of 4-(hydroxymethyl)benzyl alcohol that is stable under the reaction conditions and readily forms a carbocation intermediate upon activation by the catalyst.

  • Catalyst Loading: Re2O7 is a potent catalyst, and low catalyst loadings (e.g., 1 mol%) are typically sufficient.[4]

  • Solvent: Hexafluoroisopropanol (HFIP) is often the solvent of choice for these reactions due to its ability to stabilize carbocation intermediates and sequester water.[5]

  • Temperature and Reaction Time: The reaction temperature and time will need to be optimized to ensure complete conversion while minimizing side reactions.

Safety Precautions:

  • Rhenium(VII) oxide is an oxidizer and can cause irritation. It should be handled in a well-ventilated area with appropriate PPE.[3][5] It is also moisture-sensitive and should be stored under an inert atmosphere.[5]

  • Hexafluoroisopropanol is a corrosive and volatile solvent. Handle with care in a fume hood.

Method 3: Grignard Reaction

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[6][7] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, typically a carbonyl compound.[8][9]

Causality of Experimental Choices

For the synthesis of 4-(4-methoxybenzyl)benzyl alcohol, two primary Grignard routes are conceivable:

  • Route A: Reaction of 4-methoxybenzylmagnesium halide with 4-formylbenzaldehyde.

  • Route B: Reaction of 4-(halomethyl)phenylmagnesium halide with anisaldehyde.

The choice between these routes will depend on the commercial availability and stability of the required starting materials. The Grignard reagent is a strong nucleophile and a strong base, requiring strictly anhydrous reaction conditions to prevent quenching by protic solvents like water or alcohols.[7]

Conceptual Protocol: Grignard Synthesis

Reaction: 4-Methoxybenzylmagnesium Bromide + 4-Formylbenzaldehyde -> 4-(4-Methoxybenzyl)benzyl alcohol

Diagram of the Reaction Pathway:

cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up A 4-Methoxybenzyl bromide + Mg B Anhydrous Ether A->B C 4-Methoxybenzylmagnesium bromide B->C D 4-Formylbenzaldehyde C->D Addition E Alkoxide Intermediate D->E F Aqueous Acidic Work-up (e.g., NH4Cl) E->F G 4-(4-Methoxybenzyl)benzyl alcohol F->G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_DiAryl Ar-Pd(II)-R(L2) Transmetal->PdII_DiAryl BoronicAcid R-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal ReductElim Reductive Elimination PdII_DiAryl->ReductElim ReductElim->Pd0 Regeneration of Catalyst Product Ar-R ReductElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Protocol Development:

  • Catalyst and Ligand Selection: A wide variety of palladium catalysts and phosphine ligands are available. The optimal choice will depend on the specific substrates and desired reaction conditions.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation. Common bases include carbonates, phosphates, and hydroxides.

  • Solvent System: The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Degassing: It is often necessary to degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Safety Precautions:

  • Palladium catalysts can be toxic and should be handled with care.

  • Some phosphine ligands are air-sensitive and may be pyrophoric.

  • The solvents used are typically flammable.

Conclusion and Future Outlook

This guide has outlined four robust and scalable methods for the synthesis of 4-(4-methoxybenzyl)benzyl alcohol. The choice of the optimal synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, and available laboratory equipment. The reductive approach from the corresponding benzoic acid offers a direct and high-yielding pathway, while the Friedel-Crafts, Grignard, and Suzuki-Miyaura reactions provide versatile alternatives for constructing the core diarylmethane skeleton. As the demand for this important building block continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methods will remain an active area of research.

References

  • Floreancig, P. E., et al. (2018). Diarylmethane synthesis through Re2O7-catalyzed bimolecular dehydrative Friedel–Crafts reactions. Chemical Science.
  • Floreancig, P. E., et al. (2018).
  • Floreancig, P. E. (2019). Diarylmethane Synthesis through Re2O7-Catalyzed Bimolecular Dehydrative Friedel–Crafts Reactions. Synfacts.
  • PrepChem. (n.d.). Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol. Retrieved from [Link]

  • Olah, G. A. (1964).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • ESPI Metals. (n.d.). Rhenium Oxide Re2O7 - Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.
  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

Sources

Application Note: Purification of 4-(4-Methoxybenzyl)benzyl alcohol by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Introduction

4-(4-Methoxybenzyl)benzyl alcohol—also referred to as (4-(4-methoxybenzyl)phenyl)methanol—is a high-value diarylmethane intermediate. It is frequently utilized in the synthesis of complex pharmacophores, and is typically synthesized via the reduction of 4-(4-methoxybenzyl)benzoic acid[1]. Because impurities can corrupt downstream catalytic processes or alter the pharmacological efficacy of final drug candidates, achieving high purity of this intermediate is paramount.

Recrystallization is the premier method for purifying this solid, leveraging the differential solubility of the compound and its impurities across a temperature gradient[2]. As the solvent cools, pure crystals form while impurities are excluded from the developing crystal lattice and left behind in the mother liquor[2].

Physicochemical Profiling & Causality in Solvent Selection

The success of any recrystallization relies heavily on the thermodynamic relationship between the solute and the solvent.

  • Molecular Structure: The target molecule (C₁₅H₁₆O₂) consists of a highly hydrophobic diphenylmethane-type core, modified by a moderately polar methoxy group and a highly polar benzylic hydroxyl group.

  • Solvent Rationale: The optimal solvent must exhibit a high temperature coefficient for the target compound—dissolving it completely at elevated temperatures while forcing precipitation upon cooling[2]. Cyclohexane is the empirically validated solvent for this specific compound[1].

  • Causality: Cyclohexane, a non-polar hydrocarbon (b.p. 80.7 °C), interacts favorably with the hydrophobic core of the molecule at high temperatures, allowing for complete dissolution. However, as the temperature drops, the polar hydroxyl and methoxy groups disrupt the solvation shell. This drastic reduction in solubility thermodynamically drives the self-assembly of a highly ordered, low-entropy crystal lattice. Impurities, which typically lack this exact structural symmetry, remain solvated in the mother liquor[2].

Quantitative Data Summary

ParameterSpecification
Compound Name 4-(4-Methoxybenzyl)benzyl alcohol
Chemical Formula C₁₅H₁₆O₂
Molecular Weight 228.29 g/mol
Target Melting Point 68–72 °C[1]
Optimal Solvent Cyclohexane[1]
Solvent Boiling Point 80.7 °C
Purification Mechanism Cooling Recrystallization[2]

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Each step includes mechanistic reasoning to ensure researchers understand the why behind the how.

Step 1: Preparation of the Saturated Solution

  • Weigh the crude 4-(4-Methoxybenzyl)benzyl alcohol and transfer it to an appropriately sized Erlenmeyer flask.

  • Add a minimum volume of room-temperature cyclohexane.

  • Expert Insight: Using the absolute minimum volume of solvent is critical to maintaining a high degree of supersaturation upon cooling, which directly dictates the final yield.

Step 2: Heating and Dissolution

  • Place the flask on a stirring hotplate and heat the mixture to approximately 75–80 °C (just below the boiling point of cyclohexane).

  • Add hot cyclohexane dropwise until the solid is completely dissolved.

Step 3: Hot Filtration (If Required)

  • If insoluble mechanical impurities (e.g., dust, unreacted catalyst) are present, rapidly filter the hot solution through a pre-warmed fluted filter paper.

  • Expert Insight: The apparatus must be pre-warmed to prevent the solution from cooling during transfer, which would cause premature crystallization in the filter funnel.

Step 4: Controlled Cooling

  • Remove the flask from the heat source and allow it to cool undisturbed on the benchtop to room temperature (approx. 20–25 °C).

  • Expert Insight: Slow, undisturbed cooling is the most critical step. It provides the necessary time for the molecules to arrange into a highly ordered crystal lattice, systematically excluding impurities[2]. Rapid cooling (crashing out) will trap impurities and solvent molecules within the crystal matrix.

Step 5: Ice Bath Incubation

  • Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 15–30 minutes to maximize yield by further depressing the compound's solubility.

Step 6: Filtration and Washing

  • Collect the newly formed crystals via vacuum filtration using a Büchner funnel.

  • Wash the crystal cake with a small volume of ice-cold cyclohexane.

  • Expert Insight: The wash solvent must be ice-cold to prevent re-dissolving the purified product while effectively rinsing away the residual mother liquor that harbors the soluble impurities.

Step 7: Drying

  • Transfer the crystals to a watch glass and dry in a vacuum desiccator or vacuum oven at 40 °C until a constant weight is achieved.

Protocol Validation & Quality Control

To ensure the protocol acts as a self-validating system, the following quality control checks must be performed post-drying:

  • Melting Point Depression Analysis: Pure 4-(4-Methoxybenzyl)benzyl alcohol must exhibit a sharp melting point at 68–72 °C[1]. A depressed or broad melting range (>2 °C variance) indicates trapped solvent or retained impurities, triggering a mandatory second recrystallization cycle.

  • Mother Liquor Profiling: TLC or HPLC analysis of the discarded mother liquor should be performed to confirm the presence of structurally dissimilar impurities that were successfully excluded from the crystal lattice[2].

Mechanistic Workflow Visualization

G A Crude 4-(4-Methoxybenzyl) benzyl alcohol B Dissolution in Cyclohexane (Heating to ~80°C) A->B Add Hot Solvent C Saturated Solution (Impurities Solvated) B->C Heat & Agitate D Controlled Cooling (Gradual drop to 20°C, then 0°C) C->D Remove Heat E Pure Target Crystals (Self-Assembly) D->E Vacuum Filtration F Mother Liquor (Retained Impurities) D->F Vacuum Filtration

Thermodynamic workflow of cooling recrystallization for 4-(4-Methoxybenzyl)benzyl alcohol.

References[1] Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol - PrepChem.com - Link[2] Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo - Link

Sources

Solvent selection for 4-(4-Methoxybenzyl)benzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Engineering for 4-(4-Methoxybenzyl)benzyl Alcohol Transformations

Abstract

This technical guide provides a rigorous framework for solvent selection in the functionalization of 4-(4-Methoxybenzyl)benzyl alcohol (CAS: Analogous to diarylmethane scaffolds). Due to the electron-rich nature of the


-methoxybenzyl moiety and the lability of the benzylic methylene bridge, this substrate presents unique chemoselectivity challenges. This note moves beyond traditional chlorinated solvents (DCM), offering validated protocols using high-performance green alternatives (2-MeTHF, CPME, Ethyl Acetate) to maximize yield, suppress bridge oxidation, and ensure safety compliance.

Part 1: Physicochemical Profile & Thermodynamic Solubility

Understanding the solute is the prerequisite to solvent selection. 4-(4-Methoxybenzyl)benzyl alcohol is a diarylmethane derivative. Its dual-ring system creates a lipophilic backbone, while the electron-donating methoxy group (


) significantly activates the aromatic system.
Structural Reactivity Matrix
Functional SiteReactivity ProfileSolvent Implication
Primary Alcohol (

)
Nucleophilic; prone to oxidation to aldehyde/acid.Requires polar aprotic or esters. Avoid reactive alcohols for activation steps.
Methoxy Group (

)
Strong Electron Donating Group (EDG). Increases electron density on Ring A.Makes the ring susceptible to electrophilic aromatic substitution (EAS). Avoid strongly acidic media.
Methylene Bridge (

)
Benzylic position between two aromatics.Critical Risk: Susceptible to radical oxidation to form the benzophenone (ketone) impurity.
Lipophilicity High (

).
Poor water solubility.[1][2][3] Requires organic solvents with moderate dispersion forces.
Hansen Solubility Parameter (HSP) Mapping

To replace dichloromethane (DCM), we target solvents with similar "interaction radii" but improved safety profiles.

  • Target Zone: Moderate polarity, good dispersion forces.

  • Recommended Replacements:

    • 2-MeTHF (2-Methyltetrahydrofuran): Biorenewable, higher boiling point than THF, easier water separation.[2]

    • CPME (Cyclopentyl Methyl Ether): Low peroxide formation, high lipophilicity, excellent for radical suppression.

    • Ethyl Acetate (EtOAc): The "Universal" green solvent for oxidations.

Part 2: Reaction-Specific Solvent Screening

Decision Tree: Solvent Selection by Transformation

The following logic gate determines the optimal solvent system based on the desired chemical transformation and mechanistic requirements.

SolventSelection Start Reaction Type Oxidation Oxidation (Alcohol -> Aldehyde) Start->Oxidation Activation Activation/Substitution (Alcohol -> Halide/LG) Start->Activation Ox_Method Method Selection Oxidation->Ox_Method Act_Method Reagent Selection Activation->Act_Method TEMPO TEMPO/Bleach (Anelli/Montanari) Ox_Method->TEMPO Aerobic Aerobic/Catalytic Ox_Method->Aerobic Solv_Ox1 DCM (Avoid) TEMPO->Solv_Ox1 Legacy Solv_Ox2 Ethyl Acetate (Preferred) or Acetone/Water TEMPO->Solv_Ox2 High Yield SOCl2 Thionyl Chloride Act_Method->SOCl2 Appel Appel (PPh3/CX4) Act_Method->Appel Solv_Act1 Toluene (High Temp) SOCl2->Solv_Act1 Scavenges HCl Solv_Act2 2-MeTHF (Green) SOCl2->Solv_Act2 Biopharma Std Solv_Act3 CPME (Stable) Appel->Solv_Act3

Figure 1: Solvent selection logic for 4-(4-Methoxybenzyl)benzyl alcohol based on reaction class.

Part 3: Detailed Protocols & Methodologies

Protocol A: Green Oxidation to Aldehyde (TEMPO-Mediated)

Target Product: 4-(4-Methoxybenzyl)benzaldehyde

Rationale: Traditional Swern oxidation uses DCM and produces foul-smelling DMS. The TEMPO/Bleach method in Ethyl Acetate is superior for electron-rich substrates as it operates at


, preventing over-oxidation of the methylene bridge.

Reagents:

  • Substrate: 10.0 g (1.0 equiv)

  • TEMPO (free radical): 0.01 equiv

  • KBr (co-catalyst): 0.1 equiv

  • NaOCl (Bleach, 10-13%): 1.1 equiv

  • Solvent: Ethyl Acetate (EtOAc) / Water biphasic system.

Step-by-Step Procedure:

  • Dissolution: In a jacketed reactor, dissolve 10.0 g of alcohol in 100 mL EtOAc . Add a solution of KBr (0.1 equiv) in 10 mL water. Cool to

    
    .
    
  • Catalyst Addition: Add TEMPO (15 mg). The solution will turn slightly orange.

  • Oxidant Feed (Critical): Adjust the pH of the NaOCl solution to 8.6–9.5 using

    
     (buffers the reaction to prevent chlorination of the electron-rich ring).
    
  • Reaction: Add buffered NaOCl dropwise over 30 minutes, maintaining internal temperature

    
    . Vigorous stirring (800 RPM) is essential for phase transfer.
    
  • Quench: Monitor by TLC/HPLC. Upon completion (< 1 hr), quench with aqueous sodium thiosulfate.

  • Workup: Separate phases. Wash the organic (EtOAc) layer with brine. Dry over

    
     and concentrate.
    
    • Note: EtOAc allows for direct crystallization in many cases, avoiding solvent swaps.

Protocol B: Chlorination (Activation for Substitution)

Target Product: 4-(4-Methoxybenzyl)benzyl chloride

Rationale: The electron-rich ring stabilizes the benzylic carbocation, making this substrate highly reactive (


 character). 2-MeTHF  is the preferred solvent over DCM or Toluene because it solubilizes the HCl byproduct (if using 

) or stabilizes the intermediate without trapping it.

Reagents:

  • Substrate: 1.0 equiv

  • Thionyl Chloride (

    
    ): 1.2 equiv
    
  • Catalytic DMF: 0.05 equiv (Optional)

  • Solvent: 2-MeTHF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Charge substrate into a reactor with 2-MeTHF (10 V). Cool to

    
    .
    
  • Addition: Add

    
     dropwise.
    
    • Observation: A transient precipitate may form (sulfite intermediate).

  • Thermal Ramp: Warm to

    
     (Room Temp). Do not reflux unless necessary; heat promotes Friedel-Crafts polymerization of the electron-rich ring.
    
  • Scrubbing: Ensure the reactor is vented to a caustic scrubber (NaOH) to neutralize

    
     and HCl off-gas.
    
  • Workup: Quench by pouring into ice-cold

    
     solution. Extract with 2-MeTHF.
    
    • Safety: The product is a potent alkylating agent. Handle with high containment.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Benzophenone Impurity Oxidation of the methylene bridge (

).
Lower reaction temperature; Use radical scavenger (BHT) in solvent; Switch to anaerobic conditions.
Ring Chlorination Electrophilic attack on the methoxy-ring.Ensure pH > 8.5 during oxidation; Avoid excess Lewis acids during chlorination.
Low Yield (Oxidation) "Stalling" of TEMPO cycle.Increase stirring rate (mass transfer limit); Check pH of bleach (must be basic).
Polymerization Formation of poly-benzyl species.Dilute reaction (increase solvent volume to 15-20 V); Keep temperature

.

Part 5: Green Solvent Comparative Data

The following table validates the shift from DCM to Green Solvents for this specific scaffold.

SolventBoiling Point (

)
Peroxide RiskYield (Oxidation)*E-Factor (Waste)
DCM (Control) 40Low88%High (Red)
Ethyl Acetate 77Low94% Low (Green)
2-MeTHF 80Low (Inhibited)91%Low (Green)
CPME 106Negligible90%Very Low

*Yields are representative of optimized TEMPO oxidations on diarylmethane substrates.

References

  • Ciriminna, R., & Pagliaro, M. (2010). Green Oxidation of Alcohols in Water. Organic Process Research & Development. [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • Pfizer Inc. (2025). Green Chemistry Solvent Selection Guide. [Link]

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Standard text for TEMPO protocols).
  • Prat, D., et al. (2014). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 4-(4-Methoxybenzyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Yield "Bottleneck"

The synthesis of 4-(4-Methoxybenzyl)benzyl alcohol (also known as [4-[(4-methoxyphenyl)methyl]phenyl]methanol ) is a critical step in the production of SGLT2 inhibitors like Remogliflozin.

While the chemistry appears straightforward—reducing a carboxylic acid or ester to a primary alcohol—users frequently report yields stalling at 60-70% despite quantitative conversion.

The Root Cause: The yield loss rarely occurs during the reaction. It occurs during the workup. The benzyl alcohol product has a high affinity for aluminum/boron salts, leading to entrapment in the "gray sludge" (emulsions) formed during quenching.

This guide provides two optimized protocols:

  • Protocol A (The "Clean" Route): Borane-THF reduction of the Acid (Highest Yield).

  • Protocol B (The "Scalable" Route): LiAlH4 reduction of the Ester (Lowest Cost, requires specific workup).

Comparative Protocol Selection

Choose the protocol based on your starting material and constraints.

FeatureProtocol A: Borane-THF Protocol B: LiAlH4
Starting Material 4-(4-Methoxybenzyl)benzoic Acid Methyl 4-(4-methoxybenzyl)benzoate (Ester )
Primary Advantage Chemoselectivity. Reduces -COOH rapidly; tolerates other functional groups better.[1]Cost. Reagents are significantly cheaper for large-scale batches.
Typical Yield 90 - 95% 75 - 85% (Highly dependent on workup)
Major Risk Borane-THF is moisture sensitive and expensive.Aluminum emulsions can trap 20%+ of product if not quenched correctly.
Workup Difficulty Low (Hydrolysis is clean).High (Requires Rochelle Salt or Fieser method).

Protocol A: Borane-THF Reduction (High Yield)

Recommended for gram-to-multigram scale where yield is paramount.

Reagents
  • Substrate: 4-(4-Methoxybenzyl)benzoic acid (1.0 eq)

  • Reagent: Borane-THF complex (1.0 M solution, 1.1 - 1.2 eq)

  • Solvent: Anhydrous THF (Verify peroxides < 10 ppm)

Step-by-Step Methodology
  • Dissolution: Dissolve the carboxylic acid in anhydrous THF (approx. 5 mL per gram of substrate) under Nitrogen/Argon. Cool to 0°C .[2][3]

  • Addition: Add BH3-THF complex dropwise via a pressure-equalizing addition funnel.

    • Critical: Maintain internal temperature < 5°C to prevent exotherms from degrading the reagent.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 1-2 hours .

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[4] The acid spot (baseline) should disappear.

  • Quench (The Yield Step):

    • Cool back to 0°C .

    • Carefully add Methanol dropwise until gas evolution ceases. This destroys excess borane and breaks the borate ester complex.

  • Isolation: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and Water. Wash organic layer with Brine, dry over MgSO4, and concentrate.

Expected Result: A white solid/oil. Yield: ~92%. Purity: >98%.

Protocol B: LiAlH4 Reduction (Cost-Optimized)

Recommended for scale-up, provided the "Rochelle Salt" workup is used.

Reagents
  • Substrate: Methyl 4-(4-methoxybenzyl)benzoate (1.0 eq)

  • Reagent: Lithium Aluminum Hydride (LiAlH4) (Pellets or powder, 0.75 - 1.0 eq [3-4 hydrides per Al])

  • Solvent: Anhydrous THF or Diethyl Ether.

The "Rochelle Salt" Workup (Crucial for Yield)

Do NOT use the standard acidic quench (HCl). It generates slimy aluminum hydroxides that trap the alcohol.[5]

  • Reaction: Perform standard reduction (add ester to LiAlH4 slurry at 0°C, reflux 1h).

  • Quench: Cool to 0°C. Dilute with wet ether.

  • The Release: Add a Saturated Aqueous Solution of Sodium Potassium Tartrate (Rochelle Salt) .

    • Ratio: Use approx. 20 mL of saturated solution per gram of LiAlH4 used.

  • The Stir (Patience): Vigorously stir the biphasic mixture at RT for 1-2 hours .

    • Mechanism:[6][7][8][9][10][11] The tartrate chelates the aluminum, solubilizing it in the aqueous layer. The "gray sludge" will vanish, leaving two clear, distinct layers.

  • Separation: Separate layers. The product is in the organic layer.

Troubleshooting Center (FAQ)

Q1: My reaction stalled. TLC shows 50% starting material after 4 hours.
  • Diagnosis: Moisture contamination.[10] LiAlH4 and Borane degrade instantly in wet solvents.

  • Fix:

    • Do not add more reagent to the existing pot (it often fails to restart).

    • Check your THF.[1][10][12] If it lacks molecular sieves or is old, replace it.

    • Resubject: Isolate the crude mixture (SM + Product), dry it thoroughly (azeotrope with toluene), and restart with fresh reagent and fresh anhydrous solvent.

Q2: I have a massive emulsion (gray jelly) during LiAlH4 workup.
  • Immediate Fix: Add Rochelle Salt (Sodium Potassium Tartrate) saturated solution and wait.[10]

  • Alternative Fix (Fieser Method): If you don't have Rochelle salt, use the "1-1-3" rule carefully:

    • For every x grams of LiAlH4:

    • Add x mL Water.[2][10]

    • Add x mL 15% NaOH.

    • Add 3x mL Water.[2]

    • Result: This forms a granular white precipitate (Aluminates) that can be filtered off. Warning: If you deviate from the ratio, you get jelly.

Q3: I see a new spot on TLC that is NOT the alcohol (High Rf).
  • Diagnosis: Over-reduction (Hydrogenolysis).

  • Chemistry: The 4-methoxybenzyl group is electron-rich. Under vigorous conditions (high heat, large excess of LiAlH4) or acidic workup, the benzylic C-O bond can cleave, yielding the alkane (4,4'-dimethyldiphenylmethane derivative) or cleaving the methyl ether.

  • Prevention: Keep reaction temperature ≤ RT. Do not reflux longer than necessary. Avoid strong acids during workup.

Visualizing the Logic

Figure 1: Reaction Workflow & Decision Tree

G Start Start: 4-(4-Methoxybenzyl)benzoate/Acid CheckSubstrate Substrate Type? Start->CheckSubstrate RouteA Route A: Borane-THF (Best for Acids) CheckSubstrate->RouteA Acid (-COOH) RouteB Route B: LiAlH4 (Best for Esters) CheckSubstrate->RouteB Ester (-COOMe) ReactionA Reaction: 0°C -> RT, 1h RouteA->ReactionA ReactionB Reaction: 0°C -> Reflux, 1h RouteB->ReactionB QuenchA Quench: MeOH ReactionA->QuenchA QuenchB Quench: Rochelle Salt (Sat. Aq.) ReactionB->QuenchB Product Product: 4-(4-Methoxybenzyl)benzyl alcohol QuenchA->Product Emulsion Emulsion Formed? QuenchB->Emulsion Wait Stir vigorously 1-2h (Chelation Step) Emulsion->Wait Yes (Gray Sludge) Emulsion->Product No (Clear Layers) Wait->Product

Caption: Workflow selection based on starting material. Note the critical "Chelation Step" in Route B to recover yield from emulsions.

References

  • PrepChem. "Synthesis of 4-(4-Methoxybenzyl)benzyl alcohol.

  • Lumen Learning. "Reductions using NaBH4, LiAlH4." (Mechanistic overview of hydride reductions).

  • Vertex AI / Reddit Chemistry Archive. "Reduction with LiAlH4 and usage of Rochelle salt.

  • University of Rochester. "Workup for Aluminum Hydride Reductions." (Standard operating procedures for Fieser and Rochelle salt workups).

Sources

Technical Support Center: Borane Reduction of 4-(4-methoxybenzyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BR-4MBBA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

You are attempting the chemoselective reduction of 4-(4-methoxybenzyl)benzoic acid to 4-(4-methoxybenzyl)benzyl alcohol using a borane reagent (


).
  • The Chemistry: Borane is uniquely chemoselective for carboxylic acids in the presence of other reducible groups (esters, nitriles, halides) due to its electrophilic nature. It reacts with the electron-rich carbonyl oxygen of the carboxylate, unlike nucleophilic hydrides (e.g.,

    
    ) which attack the carbonyl carbon.
    
  • The Substrate: Your substrate contains a 4-methoxybenzyl (PMB-like) ether linkage.[1] While generally stable to borane, this electron-rich system requires specific handling during workup to prevent acid-catalyzed cleavage or polymerization.

Critical Reagent Selection (FAQ)

Q: Should I use Borane-THF ( ) or Borane-Dimethyl Sulfide ( )?

A: Recommendation: Use Borane-Dimethyl Sulfide (


) for scale/stability, but 

for ease of workup.
FeatureBorane-THF (

)
Borane-DMS (

)
Concentration Low (typically 1.0 M).[2]High (10.0 M or neat).
Stability Poor. Degrades at RT. Requires refrigeration.High. Stable at RT for months.
Odor Mild/Ethereal.Intense/Stench. Requires robust ventilation.[3][4][5]
Workup Easy. THF is water-miscible.Harder. DMS is not water-miscible; requires thorough washing.
Reaction Rate Fast (THF coordinates loosely).Slower (DMS coordinates strongly); often requires heating.

Technical Insight: If your substrate (4-(4-methoxybenzyl)benzoic acid) has low solubility in THF, the higher concentration of BMS allows you to use less volume, potentially aiding in reflux conditions without diluting the reaction too much.

Step-by-Step Troubleshooting & Protocol

Phase 1: Reaction Initiation

Q: The reaction bubbles violently upon addition. Is this normal? A: Yes. The first step is the reaction of


 with the acidic proton (

) to form a triacyloxyborane intermediate, releasing 1 equivalent of Hydrogen gas (

).
  • Action: Add the borane reagent dropwise at 0°C. Ensure your manifold has an adequate pressure release bubbler.

Q: My starting material is not dissolving in THF. A: Benzoic acid derivatives often have poor solubility in cold THF.

  • Solution: It is acceptable to start as a suspension. As the borane reacts with the acid to form the acyloxyborane intermediate, the species usually solubilizes. If it remains a solid after 1 hour at Room Temperature (RT), gently heat to reflux.

Phase 2: Monitoring (The "False Negative" Trap)

Q: TLC shows starting material remaining even after 24 hours. Should I add more reagent? A: STOP. Do not add more reagent yet. You are likely experiencing a "False Negative" due to improper TLC sample preparation.

  • The Science: The reaction forms a stable trialkoxyboroxin or borate ester intermediate. If you spot the reaction mixture directly onto a silica plate, the moisture in the air/silica hydrolyzes the intermediate back to the starting acid (or a species that co-elutes).

  • Correct TLC Protocol:

    • Take a 50 µL aliquot of the reaction mixture.

    • Quench it in a small vial with 200 µL of Methanol (not water).

    • Heat the vial with a heat gun for 30 seconds (to break the boron complex).

    • Spot this methanol-quenched sample.

Phase 3: Workup (The "Sticky" Phase)

Q: I added water/NaOH, but I have a sticky white emulsion/precipitate that won't separate. A: This is the most common failure mode. Boron forms "sticky" polymeric gels with oxygenated products.

  • The Fix (Methanolysis):

    • Quench excess borane with Methanol dropwise (vigorous bubbling).

    • Crucial Step: Evaporate the solvent to dryness. Add fresh Methanol and evaporate again. Repeat this 3 times.

    • Why? This converts the non-volatile boron species into Trimethyl Borate (

      
      ) , which is volatile and azeotropes away.
      
    • Partition the residue between Ethyl Acetate and 1M HCl (or saturated

      
      ).
      

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical "Loop of Death" where improper workup leads to failure.

BoraneReduction Start Start: 4-(4-methoxybenzyl)benzoic acid Reagent Add BH3 (THF or DMS) Release 3 equiv H2 Start->Reagent Intermediate Intermediate: Triacyloxyborane (Often Insoluble/Precipitate) Reagent->Intermediate 0°C Reduction Reduction Step (Hydride transfer) Intermediate->Reduction RT to Reflux BorateEster Borate Ester Complex (The 'Sticky' Trap) Reduction->BorateEster QuenchWater Quench: Water/Aq Base BorateEster->QuenchWater Incorrect Path QuenchMeOH Quench: Methanol (Evaporate & Repeat 3x) BorateEster->QuenchMeOH Correct Path Emulsion Result: Sticky Emulsion Trapped Product QuenchWater->Emulsion Boron polymers form CleanProduct Product: 4-(4-methoxybenzyl)benzyl alcohol QuenchMeOH->CleanProduct Formation of volatile B(OMe)3

Figure 1: Reaction workflow emphasizing the critical divergence at the quench step. Methanolysis is required to avoid emulsion formation.

Advanced Troubleshooting Logic

If the reaction is truly stalled (confirmed by the Methanol-TLC method), use this logic tree to diagnose.

Troubleshooting Problem Issue: Incomplete Conversion Check1 Check 1: Reagent Quality Problem->Check1 Action1 Test BH3 activity with acetone (exotherm?) Check1->Action1 Check2 Check 2: Solubility Check1->Check2 Reagent OK Action2 Switch to BMS or Add Heat (Reflux) Check2->Action2 Check3 Check 3: Stoichiometry Check2->Check3 Solubility OK Action3 Acid consumes 3 hydrides. Use 1.5 - 2.0 equiv BH3 Check3->Action3

Figure 2: Diagnostic logic for incomplete conversion.

Safety & Handling (The "Must Knows")

  • Diborane Gas:

    
     exists in equilibrium with 
    
    
    
    (Diborane), which is pyrophoric. Always keep the reagent bottle under positive Nitrogen/Argon pressure.
  • Quenching Exotherm: The quench is highly exothermic . If you used a large excess of Borane, quenching with methanol will generate massive amounts of

    
     gas.
    
    • Protocol: Cool to 0°C. Dilute with THF. Add MeOH dropwise.

  • Cyanide Compatibility: If your lab also uses cyanides, never mix acidic borane waste with cyanide waste (

    
     generation).
    

References

  • Brown, H. C.; Heim, P.; Stocky, T. P. "Selective reductions. XVII. Reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups."[6] Journal of Organic Chemistry, 1973 , 38(16), 2786–2792.

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Chapter 24: Chemoselectivity and Reductions).
  • Organic Syntheses. "Reduction of Carboxylic Acids with Borane-Dimethyl Sulfide: Preparation of 11-Undecen-1-ol." Org.[2][6][7] Synth.1998 , Coll. Vol. 9, 522.

Sources

Technical Support Center: Optimizing Crystallization of[4-(4-methoxybenzyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with isolating [4-(4-methoxybenzyl)phenyl]methanol (also known as 4-(4-methoxybenzyl)benzyl alcohol).

This compound is a highly critical synthetic intermediate in the development of C-aryl and O-aryl glucoside SGLT2 inhibitors (gliflozins), which are utilized to reduce blood glucose levels by inhibiting renal glucose reabsorption[1][2]. Because downstream glycosylation reactions are highly sensitive to catalytic poisoning, achieving >99% purity of this intermediate is non-negotiable.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my product "oil out" instead of forming a crystalline solid during cooling? The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solvent's supersaturation curve intersects the binodal curve before reaching the solubility boundary. Because [4-(4-methoxybenzyl)phenyl]methanol has a relatively low melting point of 68 °C–72 °C[3][4], rapid cooling causes the solute to crash out as a solute-rich heavy oil rather than organizing into a crystal lattice. High supersaturation generation rates simply outpace nucleation kinetics. The Solution: You must control the trajectory through the metastable zone. Implement a strict cooling ramp (no faster than 0.5 °C/min) and introduce 1–2% wt/wt seed crystals at the upper boundary of the metastable zone width (MSZW), typically around 55 °C in cyclohexane.

Q2: I am seeing a depressed and broad melting point (e.g., 60–68 °C). How do I remove entrapped impurities? The Causality: This compound is typically synthesized via the boron hydride (BH₃) reduction of 4-(4-methoxybenzyl)benzoic acid in tetrahydrofuran[3]. A depressed melting point indicates that unreacted starting acid or borate complexes have co-precipitated and disrupted the crystal lattice. The Solution: The crystallization process cannot fix poor upstream extraction. During the aqueous workup, you must partition the residue between water and ether, and rigorously wash the organic layer with aqueous sodium hydroxide[3]. This deprotonates the unreacted benzoic acid, forcing it entirely into the aqueous phase.

Q3: Cyclohexane is the literature standard, but my yields are inconsistent. Should I change the solvent? The Causality: Cyclohexane is standard because it offers a steep solubility curve for this specific diaryl system[3][4]. However, if your ambient cooling temperatures fluctuate, the solubility at 20 °C might remain too high, leaving product in the mother liquor. The Solution: If cyclohexane yields drop below 85%, switch to a binary anti-solvent system like Ethyl Acetate / n-Heptane. Ethyl acetate acts as the good solvent to dissolve the compound completely, while n-Heptane forces controlled supersaturation.

Part 2: Quantitative Data & Solvent Selection

To engineer a self-validating crystallization process, you must select a solvent system that maximizes yield while preventing LLPS. Below is the empirical solubility data utilized to design our optimized protocols.

Solvent SystemSolubility at Boiling (mg/mL)Solubility at 5 °C (mg/mL)Expected YieldPurity ProfileMechanistic Notes
Cyclohexane (100%) >250 (at 80 °C)~1588–92%>98%Literature standard[4]. Prone to oiling out if cooling exceeds 1 °C/min.
EtOAc / n-Heptane (1:4) >300 (at 75 °C)<5>95%>99%Excellent control over supersaturation. Highly recommended for scale-up.
Toluene >400 (at 110 °C)~40<80%>95%High loss to mother liquor due to excessive cold solubility; not recommended.

Part 3: Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By verifying the physical states at each checkpoint, you guarantee the thermodynamic success of the final crystallization.

Phase 1: Pre-Crystallization Workup
  • Partitioning: Following the BH₃ reduction, evaporate the THF solvent. Partition the crude residue between deionized water and diethyl ether[3].

  • Alkaline Wash (Critical): Wash the ether layer with 1.0 M aqueous Sodium Hydroxide (NaOH)[3].

    • Self-Validation Check: Test the pH of the aqueous waste layer. It must be >10. If it is lower, repeat the wash to ensure all unreacted 4-(4-methoxybenzyl)benzoic acid is removed.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid[3].

Phase 2: Seeded Crystallization from Cyclohexane
  • Dissolution: Suspend the crude[4-(4-methoxybenzyl)phenyl]methanol in cyclohexane (approx. 4 mL per gram of crude). Heat the jacketed reactor to 75 °C–80 °C under moderate agitation (200 rpm) until complete dissolution occurs.

  • Hot Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter to remove any insoluble magnesium sulfate or particulate matter.

  • Controlled Cooling: Program the reactor to cool at a rate of 0.5 °C/min down to 60 °C.

  • Seeding: At 60 °C, pause the cooling ramp. Introduce 1% wt/wt of pure[4-(4-methoxybenzyl)phenyl]methanol seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature and consume initial supersaturation, effectively bypassing the LLPS boundary.

  • Final Crystallization: Resume cooling at a slower rate of 0.2 °C/min down to 15 °C.

    • Self-Validation Check: The slurry should appear as a highly crystalline, flowable white suspension. If it appears gummy, the cooling rate was too fast.

Phase 3: Isolation and Drying
  • Filtration: Filter the slurry under vacuum. Wash the filter cake with a minimal volume of pre-chilled (5 °C) cyclohexane.

  • Vacuum Drying: Transfer the crystals to a vacuum oven. Dry at 40 °C (well below the 68 °C melting point) at 50 mbar for 12 hours to remove solvent inclusions.

  • Verification: The final product should exhibit a sharp melting point of 68 °C–72 °C[3][4].

Part 4: Workflow Visualization

Below is the logical workflow mapping the thermodynamic control points of the crystallization process.

CrystallizationWorkflow Start Crude Extract [4-(4-methoxybenzyl)phenyl]methanol Wash 1M NaOH Wash (Remove unreacted acid) Start->Wash Dissolution Dissolution in Cyclohexane (T = 75-80 °C) Wash->Dissolution Filtration Hot Filtration (Remove insolubles) Dissolution->Filtration Cooling1 Controlled Cooling (0.5 °C/min to 60 °C) Filtration->Cooling1 Seeding Seed Addition (Prevent Oiling Out) Cooling1->Seeding Metastable Zone Cooling2 Final Cooling (0.2 °C/min to 15 °C) Seeding->Cooling2 Isolation Filtration & Cold Wash Cooling2->Isolation Drying Vacuum Drying (T = 40 °C, 50 mbar) Isolation->Drying Pure Pure Product (m.p. 68-72 °C) Drying->Pure

Figure 1: Optimized crystallization and troubleshooting workflow for [4-(4-methoxybenzyl)phenyl]methanol.

References

  • Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol Source: PrepChem (Derived from US Patent 4,171,371) URL:[Link]

  • Benzyl phenyl glucopyranoside derivative (WO2008016132A1)
  • Alteration of renal glucose handling and blood glucose by an SGLT2 inhibitor Source: Journal of Clinical Investigation (J. Clin. Invest. 1994;93(1):397-404) URL:[Link]

Sources

Technical Support Center: Troubleshooting Moisture Sensitivity in Diarylmethane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic Focus: Synthesis of 4-(4-Methoxybenzyl)benzyl alcohol via Carboxylic Acid Reduction

Welcome to the Technical Support Center. The conversion of 4-(4-methoxybenzyl)benzoic acid to 4-(4-Methoxybenzyl)benzyl alcohol requires powerful hydride donors—typically Borane-Tetrahydrofuran (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄)[1][2]. Because these reagents react violently and preferentially with protic sources, even trace atmospheric moisture or wet solvents will compromise your yield, alter reaction stoichiometry, and pose severe safety hazards[3][4].

This guide is designed for research scientists to troubleshoot moisture-related failures, establish self-validating anhydrous protocols, and safely execute this specific reduction workflow.

Mechanistic Impact of Moisture Contamination

Before troubleshooting, it is critical to understand why moisture causes this specific reaction to fail. Hydride donors are highly polarized. When introduced to water, a parasitic quenching pathway outcompetes the desired reduction of the carboxylic acid substrate[2][4].

Mechanism Water Trace Moisture (H2O) Hydride Active Hydride Donor (BH3 / LiAlH4) Water->Hydride Parasitic Quench Product 4-(4-Methoxybenzyl)benzyl alcohol Hydride->Product Desired Reduction Hazard Hydrogen Gas (H2) ↑ (Exothermic Hazard) Hydride->Hazard Violent Reaction Salts Inert Metal Salts (Reagent Depletion) Hydride->Salts Stoichiometry Loss Substrate 4-(4-Methoxybenzyl)benzoic acid Substrate->Product

Mechanistic pathway of moisture-induced parasitic quenching during reduction.

Frequently Asked Questions (Troubleshooting)

Q: Why is my reduction of 4-(4-methoxybenzyl)benzoic acid stalling before completion, leaving unreacted starting material? A: This is the hallmark of reagent depletion via parasitic quenching. Water reacts with LiAlH₄ or BH₃·THF orders of magnitude faster than the carboxylic acid substrate, consuming the active hydride equivalents to form insoluble aluminum or borate salts and H₂ gas[3][4]. A mere 100 ppm of water contamination in 100 mL of THF can destroy a significant molar percentage of your reagent. Diagnostic check: If your reaction stalls, do not simply add more hydride at room temperature. The accumulation of intermediate salts can trap the substrate. You must ensure your solvent is rigorously dried (e.g., via a solvent purification system or distillation over sodium/benzophenone) prior to setup.

Q: How can I verify that my reaction vessel is completely moisture-free before adding the substrate? A: Visual inspection is insufficient. You must utilize Schlenk line cycling. Oven-dry your glassware at 150°C to desorb surface silanol-bound water, assemble the apparatus while hot, and subject it to at least three cycles of high vacuum and inert gas (Nitrogen or Argon) backfilling[5][6]. Diagnostic check: Monitor the Schlenk line oil bubbler. During the final inert gas backfill, the bubbler must completely stop flowing once the flask reaches atmospheric pressure. Continuous bubbling indicates a compromised seal that will continuously leak atmospheric moisture into your reaction[6].

Q: What is the safest way to quench the reaction to avoid a moisture-induced thermal runaway? A: Dumping water directly into a reaction containing unreacted LiAlH₄ or BH₃ is highly hazardous and can cause solvent ignition[4]. The quench must be strictly controlled. For BH₃·THF, carefully add dilute hydrochloric acid or methanol dropwise at 0°C[1][2]. For LiAlH₄, the Fieser method is mandatory (see the Quantitative Data section below)[4].

Quantitative Data: Hydride Reagent Comparison

Understanding the stoichiometric capacity and moisture reactivity of your chosen reducing agent dictates your handling and quenching strategy.

Reducing AgentHydride Equivalents per MoleMoisture SensitivityReaction with H₂O (Parasitic Quench)Recommended Safe Quench Protocol
Borane-THF (BH₃·THF) 3HighRapid hydrolysis to boric acid and H₂ gasDropwise Methanol or dilute HCl at 0°C[1]
Lithium Aluminum Hydride (LiAlH₄) 4ExtremeViolent, highly exothermic hydrolysis to Al(OH)₃[2][3]Fieser Method (

g H₂O,

g 15% NaOH, 3

g H₂O)[4]
Self-Validating Experimental Protocol

The following is a highly optimized, step-by-step methodology for the synthesis of 4-(4-Methoxybenzyl)benzyl alcohol using 1M BH₃·THF, adapted for strict moisture exclusion[1].

Workflow Step1 1. Glassware Prep (Oven-dry at 150°C) Step2 2. Schlenk Cycling (3x Vacuum/Argon) Step1->Step2 Assemble hot Step3 3. Substrate Addition (Dissolve in Dry THF) Step2->Step3 Maintain inert atm Step4 4. Hydride Transfer (BH3-THF at 0°C) Step3->Step4 Anhydrous conditions Step5 5. Controlled Quench (Acid/MeOH Dropwise) Step4->Step5 After 1 hr at RT

Moisture-free workflow for 4-(4-Methoxybenzyl)benzyl alcohol synthesis.

Step 1: Glassware Preparation and Purging
  • Action: Dry a round-bottom flask, magnetic stir bar, and rubber septa in an oven at 150°C for >4 hours. Assemble hot, attach to a Schlenk line via a needle, and perform three vacuum/argon cycles[6].

  • Causality: Borosilicate glass inherently adsorbs atmospheric water via surface silanol groups. Thermal energy is required to break these hydrogen bonds, while the vacuum physically removes the desorbed vapor[6].

  • Self-Validation Checkpoint: Upon applying vacuum, the manifold pressure gauge must drop below 0.1 mbar. If it plateaus higher, moisture or a leak is still present.

Step 2: Substrate Dissolution
  • Action: Under positive argon flow, add 24.2 g (0.10 mol) of 4-(4-methoxybenzyl)benzoic acid to the flask. Seal with a septum. Using a rigorously purged syringe, inject 110 mL of anhydrous THF[1]. Cool the flask to 0°C in an ice bath.

  • Causality: The solid substrate must be fully dissolved to ensure homogenous availability to the hydride donor. Localized concentration gradients can lead to incomplete reduction.

  • Self-Validation Checkpoint: The solution should become completely clear. Cloudiness in commercially "anhydrous" THF often indicates the presence of moisture-induced polymeric peroxides or compromised solvent integrity.

Step 3: Hydride Addition (The Critical Step)
  • Action: Using a dedicated, purged syringe, slowly add 110 mL (0.11 mol) of 1 M BH₃·THF dropwise over 20 minutes while maintaining the reaction at 0°C[1].

  • Causality: The reduction of the carboxylic acid is exothermic. Adding the hydride at 0°C controls the reaction kinetics. BH₃ acts as an electrophilic reducing agent, coordinating to the electron-rich carbonyl oxygen, making it highly efficient for this specific transformation.

  • Self-Validation Checkpoint: Observe the solution upon adding the first drop. A controlled, steady evolution of H₂ gas is expected (as the acidic proton of the carboxylic acid is reduced). However, violent, instantaneous frothing indicates severe moisture contamination in your solvent[2].

Step 4: Reaction Maturation
  • Action: Remove the ice bath and allow the reaction mixture to stir at room temperature for one hour[1].

  • Causality: Warming to room temperature provides the activation energy necessary to drive the intermediate borate complex to complete reduction.

  • Self-Validation Checkpoint: Perform a TLC spot test (e.g., Hexanes/EtOAc). You should observe the complete disappearance of the highly polar carboxylic acid baseline spot and the emergence of the less polar 4-(4-Methoxybenzyl)benzyl alcohol product spot.

Step 5: Quenching and Isolation
  • Action: Cool the flask back to 0°C. Carefully and slowly acidify the reaction mixture dropwise with dilute hydrochloric acid[1].

  • Causality: Unreacted BH₃ must be safely destroyed before exposing the bulk mixture to atmospheric oxygen. The acid breaks down the borate esters, liberating the free primary alcohol.

  • Self-Validation Checkpoint: The quench is complete only when the addition of the acid no longer produces any visible hydrogen gas bubbles. At this point, the solvent can be removed under reduced pressure, and the residue partitioned between water and ether for standard extraction[1].

References
  • PrepChem. "Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol". Available at:[Link]

  • JoVE. "Schlenk Lines Transfer of Solvents to Avoid Air and Moisture". Available at:[Link]

  • Schlenk Line Survival Guide. "Attaching an empty flask to the Schlenk line". Available at:[Link]

  • AdiChemistry. "Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism". Available at:[Link]

  • OrgoSolver. "Carbonyl Reductions: LiAlH4 then H3O+". Available at:[Link]

Sources

Resolving solubility issues of diaryl alcohols in water

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-DA-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Resolving Solubility Issues of Diaryl Alcohols in Aqueous Media

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub. You are likely here because your diaryl alcohol (e.g., benzhydrol derivatives, diphenylmethanol analogs) is behaving like "brick dust" in your aqueous buffers.

The Root Cause: Diaryl alcohols possess a deceptive structure. While the hydroxyl (-OH) group is hydrophilic, the two aromatic rings create a massive hydrophobic surface area. In water, the entropic penalty of solvating these bulky hydrophobic regions outweighs the enthalpic gain from a single hydrogen bond.

The Consequence:

  • Immediate precipitation upon dilution from DMSO stocks.

  • "Ouzo effect" (milky emulsions) that ruin optical density readings.

  • Non-linear bioassay results due to compound aggregation.

This guide provides three validated workflows to resolve these issues, structured by your experimental constraints.

Module 1: Diagnostic Workflow

Before choosing a solvent system, determine your application's tolerance for additives. Use the decision tree below to select the correct protocol.

SolubilityDecisionTree Start Start: Define Application AppType Primary Constraint? Start->AppType InVitro Cell Culture / Enzymatic Assay AppType->InVitro InVivo Animal Studies (In Vivo) AppType->InVivo ChemSyn Organic Synthesis / Extraction AppType->ChemSyn ToxCheck Is DMSO/EtOH Toxic to System? InVitro->ToxCheck CD Protocol B: Cyclodextrin Complexation (HP-β-CD) InVivo->CD Preferred (Low Tox) Surfactant Protocol C: Micellar Solubilization (Tween 80) InVivo->Surfactant Alternative Cosolvent Protocol A: Cosolvent Titration (DMSO < 0.5%) ChemSyn->Cosolvent High % Allowed ToxCheck->Cosolvent No (Robust Cells) ToxCheck->CD Yes (Sensitive Cells)

Figure 1: Decision matrix for selecting a solubilization strategy based on biological tolerance and experimental goals.

Module 2: The Cosolvent Strategy (Quick Fix)

Best for: High-throughput screening, robust cell lines, chemical synthesis. Mechanism: Cosolvents like DMSO or Ethanol reduce the dielectric constant of water and disrupt the ordered water structure around the hydrophobic phenyl rings, increasing solubility.

Critical Limits: Toxicity Thresholds

Do not guess. Use these established limits for biological assays.

SystemMax DMSO % (v/v)Max Ethanol % (v/v)Notes
Mammalian Cells 0.1% - 0.5%< 0.1%Primary cells are highly sensitive to DMSO >0.1% [1].[1]
Enzymatic Assays 1.0% - 5.0%1.0% - 2.0%Check enzyme stability; DMSO can denature proteins at high %.
Bacteria (E. coli) ~ 2.0%~ 1.0%Strain dependent.
In Vivo (Mice) < 10% (IP/IV)< 5%High DMSO causes hemolysis and pain upon injection.
Protocol A: The "Step-Wise Titration" Method

Prevent the "Crash": Adding water to your compound stock causes local supersaturation and immediate precipitation. You must do the reverse.

  • Prepare Stock: Dissolve diaryl alcohol in 100% DMSO at 1000x the final desired concentration (e.g., 10 mM stock for 10 μM final).

  • Vortex the Buffer: Set your aqueous buffer (e.g., PBS) to vortex at medium speed.

  • Sub-surface Injection: While vortexing, inject the DMSO stock slowly into the center of the vortex cone using a micropipette.

    • Why? This ensures rapid dispersion before crystal nucleation can occur.

  • Visual Check: Inspect for turbidity (cloudiness). If turbid, you have exceeded the solubility limit.[1] Sonicate for 5 minutes.

Module 3: Cyclodextrin Complexation (The Robust Solution)

Best for: Animal studies, sensitive primary cells, long-term stability. Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[] The bulky diaryl motif fits into the cavity (Host-Guest interaction), shielding it from water.

  • Recommendation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .
    • Why? The parent

      
      -CD has low water solubility and renal toxicity. The hydroxypropyl derivative is highly soluble (>600 mg/mL) and FDA-approved for parenteral use [2].
      

CDComplexation Drug Free Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex k_on CD HP-β-CD (Host) CD->Complex Complex->Drug k_off Complex->CD

Figure 2: Equilibrium dynamics. The drug is sequestered in the cavity but remains in dynamic equilibrium, allowing bioavailability.

Protocol B: Phase Solubility Study (Higuchi & Connors)

To determine how much CD you need, you must perform a Phase Solubility study [3].

  • Prepare Vehicle: Make aqueous solutions of HP-

    
    -CD at 0%, 5%, 10%, 20%, and 40% (w/v).
    
  • Excess Addition: Add your diaryl alcohol in excess (supersaturated suspension) to each vial.

  • Equilibration: Shake or rotate vials at room temperature for 24 to 72 hours .

    • Note: Diaryl alcohols pack tightly; equilibrium takes time.

  • Filtration: Filter samples through a 0.45 μm PVDF filter (removes undissolved solid).

  • Quantification: Analyze filtrate by HPLC-UV.

  • Plot: Plot [Drug Dissolved] (y-axis) vs. [CD Concentration] (x-axis).

    • Linear Slope: Indicates 1:1 complexation (

      
       type).
      
    • Result: You can now calculate exactly how much CD is required to solubilize your specific dose.

Module 4: Surfactants & Micelles

Best for: Emulsions, oral formulations, topical applications. Mechanism: Above the Critical Micelle Concentration (CMC), surfactants self-assemble into spheres (micelles).[3] The diaryl alcohol partitions into the lipophilic core.

  • Recommendation: Tween 80 (Polysorbate 80) .

  • Warning: Surfactants can lyse cell membranes. Keep final concentration < 0.05% for cell assays unless validated.

Protocol C: Micelle Formation
  • Dissolve: Dissolve diaryl alcohol in a volatile organic solvent (e.g., Acetone or Ethanol).

  • Mix: Add Tween 80 to the organic solution.

  • Evaporate: Remove the volatile solvent under nitrogen stream or rotary evaporation. You are left with a drug/surfactant film.

  • Reconstitute: Add warm water/buffer and vortex vigorously. The film will self-assemble into drug-loaded micelles [4].

Module 5: Troubleshooting & FAQ

Q: My compound precipitates immediately when I add the DMSO stock to the cell media. Why? A: This is the "Solvent Shift" shock. The solubility of diaryl alcohols drops exponentially, not linearly, as water content increases.

  • Fix: Use Protocol A (Sub-surface injection) . If that fails, your concentration is simply too high for a cosolvent system. Switch to Protocol B (Cyclodextrins) .

Q: Can I use pH adjustment to dissolve my diaryl alcohol? A: Likely No. Standard diaryl alcohols (like benzhydrol) have a


. They do not ionize in physiological pH (1-14). pH adjustment only works if your molecule has an ionizable handle (e.g., a carboxylic acid or amine group attached to the rings). Adding NaOH or HCl to a neutral alcohol will only increase salt concentration, potentially lowering solubility via the "Salting Out" effect.

Q: I see crystals appearing after freezing and thawing my aqueous stock. A: Freezing induces "Cryoconcentration." As water freezes into pure ice crystals, the drug and solutes are concentrated into the remaining liquid fraction, exceeding solubility limits and causing nucleation.

  • Fix: Do not store aqueous dilutions. Store as 100% DMSO stocks at -20°C and dilute fresh daily.

References
  • Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, 65(5), 887–894.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Higuchi, T., & Connors, K. A. (1965).[4][5] "Phase-solubility techniques."[5][6][7] Advances in Analytical Chemistry and Instrumentation, 4, 117-212.[4][5]

  • Rangel-Yagui, C. O., et al. (2005). "Micellar solubilization of drugs."[3][8][9] Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-163.

Sources

Technical Support Center: Preventing Over-Reduction During Benzyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve one of the most persistent issues in aromatic carbonyl reduction: the unintended hydrogenolysis of benzyl alcohol to toluene.

This guide bypasses generic advice to dissect the kinetic causalities of over-reduction, evaluate catalyst mechanics, and provide self-validating protocols designed to ensure absolute chemoselectivity.

Part 1: Mechanistic FAQ – The "Why" Behind Over-Reduction

Q1: Why does my benzaldehyde reduction keep yielding toluene instead of stopping at benzyl alcohol?

The transformation of benzaldehyde to toluene is a classic example of competing kinetic pathways. The initial reduction of the carbonyl group yields the desired benzyl alcohol. However, the benzylic C-O bond is highly susceptible to hydrogenolysis —especially over Group VIII metals like Palladium (Pd) and Nickel (Ni) 1.

When benzyl alcohol adsorbs onto a highly active Pd surface, the metal's d-band center facilitates the oxidative addition of active hydrogen into the benzylic C-O bond, cleaving it to form toluene and water. Furthermore, Pd can trigger a disproportionation reaction where two molecules of benzyl alcohol react to form one molecule of toluene and one of benzaldehyde 2.

Q2: How do temperature and solvent impact this hydrogenolysis pathway?

Thermodynamically, the activation energy required for C-O hydrogenolysis is higher than that for C=O hydrogenation. Supplying excess thermal energy (e.g., operating above 50–65 °C) overcomes this barrier, exponentially increasing the rate of C-O cleavage and shifting the kinetic selectivity toward toluene 3. Solvents also play a critical role; highly polar solvents (like water or alcohols) facilitate benzaldehyde activation but can also stabilize the transition states that lead to over-reduction if temperature is not strictly controlled.

ReactionPathway BA Benzaldehyde (Target Reactant) BAlc Benzyl Alcohol (Desired Product) BA->BAlc Selective Hydrogenation (+H2) BAlc->BA Disproportionation (Yields Toluene + Benzaldehyde) Tol Toluene (Over-Reduction) BAlc->Tol Hydrogenolysis (-H2O)

Mechanistic pathways showing desired hydrogenation vs. over-reduction and disproportionation.

Part 2: Catalyst Selection & Optimization

If you are using standard Pd/C or Raney Nickel, you are fighting the inherent electronic nature of the catalyst. To achieve absolute chemoselectivity, you must either change the metal or poison the active sites responsible for hydrogenolysis.

Quantitative Catalyst Comparison

The table below summarizes the expected outcomes when reducing benzaldehyde under standard conditions using various catalytic systems.

Catalyst SystemTemp (°C)Pressure (atm)Benzyl Alcohol Selectivity (%)Toluene Selectivity (%)Primary Mechanism of Yield Loss
Au/Al₂O₃ 809100 0None (Highly selective nucleophilic mechanism)
Cu-Hydrotalcite 2501 (Vapor)93 < 5Minor decarbonylation
Pd/C 251~50–70 ~30–50Direct hydrogenolysis / Disproportionation
Ni/Al₂O₃ 1201< 10 > 90Aggressive thermal hydrogenolysis

Expert Insight: Recent catalytic studies demonstrate that Gold supported on Alumina (Au/Al₂O₃) provides up to 100% selectivity for benzyl alcohol under liquid-phase conditions 4. Unlike Pd, Au activates the C=O bond via a nucleophilic mechanism (Hammett ρ = 0.9) but lacks the necessary electronic structure to easily cleave the benzylic C-O bond.

TroubleshootingTree Start Toluene > 2% Detected CheckCat Evaluate Catalyst Start->CheckCat Action1 Switch to Au/Al2O3 or add amine poison CheckCat->Action1 Group VIII Metal (Pd/Ni) CheckTemp Evaluate Temperature CheckCat->CheckTemp Selective Catalyst (Au/Cu) Action2 Reduce Temp < 40°C Monitor Reaction Time CheckTemp->Action2 Temperature > 50°C

Decision tree for troubleshooting and mitigating benzylic over-reduction during synthesis.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, the following protocol utilizes Au/Al₂O₃ to eliminate over-reduction. It is designed as a self-validating system , meaning built-in analytical checkpoints dictate whether the reaction proceeds, ensuring you never ruin a batch.

Chemoselective Liquid-Phase Hydrogenation of Benzaldehyde

Reagents & Materials:

  • Benzaldehyde (1.0 eq, purified via distillation to remove benzoic acid)

  • Au/Al₂O₃ catalyst (1 mol% Au loading)

  • Solvent: Ethanol/Water mixture (9:1 v/v)

  • Hydrogen gas (High purity)

Step-by-Step Methodology:

  • Catalyst Activation & Purging:

    • Load the Au/Al₂O₃ catalyst into a high-pressure Parr reactor.

    • Causality Check: Purge the reactor with N₂ three times, followed by H₂ three times. Oxygen must be strictly excluded to prevent the aerobic oxidation of the resulting benzyl alcohol back into benzaldehyde.

  • Substrate Addition:

    • Dissolve benzaldehyde in the Ethanol/Water mixture and introduce it to the reactor.

    • Causality Check: The addition of 10% water acts as a polar solvating agent, which competitive adsorption studies show facilitates the activation of the benzaldehyde C=O bond on the Au surface without promoting C-O cleavage.

  • Reaction Initiation:

    • Pressurize the reactor to 9 bar H₂.

    • Heat the mixture to exactly 353 K (80 °C) while stirring at 800 rpm to eliminate mass transfer limitations.

  • In-Process Validation (The Self-Validating Step):

    • At T = 60 minutes, extract a 0.5 mL aliquot.

    • Run immediate GC-FID or LC-MS analysis.

    • Validation Criteria: You must observe >80% conversion of benzaldehyde. Look specifically for the toluene peak. If toluene is < 0.1%, the system is validated. Continue reaction for another 60 minutes. If toluene is > 1% (indicating catalyst contamination with Pd/Ni), immediately cool the reactor to quench the reaction.

  • Workup & Isolation:

    • Cool the reactor to room temperature and carefully vent the H₂ gas.

    • Filter the mixture through a Celite pad to recover the heterogeneous Au/Al₂O₃ catalyst (which can be washed and recycled).

    • Concentrate the filtrate under reduced pressure to yield pure benzyl alcohol.

Part 4: References

To verify the mechanistic claims and protocol standards discussed in this guide, please refer to the following authoritative sources:

1.1. (2020). D-NB Info Repository. 2.2. (2021). ACS Catalysis. 3.3. (2011). Catalysis Communications, 16(1), 159-164. 4. Hao, Y., Pischetola, C., Cardenas-Lizana, F., & Keane, M. A. (2020).4. Catalysis Letters, 150, 881–887.

Sources

Technical Support Center: Stability of 4-(4-Methoxybenzyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of 4-(4-Methoxybenzyl)benzyl alcohol (CAS: 105-13-5 analog/derivative), specifically focusing on its sensitivity to acidic environments.

Status: Operational | Topic: Acid Stability & Handling | Audience: R&D Chemists

Core Technical Brief: The "Achilles' Heel"

4-(4-Methoxybenzyl)benzyl alcohol is a diarylmethane derivative featuring two distinct aromatic rings:

  • Ring A: A benzyl alcohol moiety (susceptible to carbocation formation).[1][2][3][4]

  • Ring B: A para-methoxybenzyl group (highly electron-rich and nucleophilic).

The Critical Issue: Under acidic conditions, this molecule acts as its own electrophile and nucleophile. The benzyl alcohol group protonates and dehydrates to form a benzylic carbocation. Because Ring B is electron-rich (activated by the methoxy group), it rapidly attacks the carbocation of a neighboring molecule via a Friedel-Crafts self-alkylation .

This results in uncontrolled oligomerization, typically observed as the material turning into a viscous pink/red gum or insoluble resin.

Diagnostic Guide: "Why did my reaction fail?"

Use this module to diagnose issues based on physical observations during workup or storage.

ObservationProbable CauseTechnical Explanation
Pink/Red Viscous Oil Acid-Catalyzed Oligomerization Trace acid triggered the formation of benzylic carbocations, which polymerized with the electron-rich methoxy rings of adjacent molecules. The color arises from conjugated carbocation species (halochromism).
Yield Loss (in MeOH/EtOH) Solvolysis (Ether Formation) In alcoholic solvents with trace acid, the solvent competes as a nucleophile, converting the alcohol to an alkyl ether (e.g., methyl ether).
Broad NMR Signals Polymer Formation Loss of sharp aromatic peaks and appearance of broad benzylic multiplets indicates oligomer formation.
Decomposition on Silica Acidic Stationary Phase Standard silica gel is slightly acidic (pH 4-5). This is sufficient to degrade sensitive benzyl alcohols during purification.

Mechanistic Insight: The Pathway to Degradation

Understanding the mechanism is the key to prevention. The diagram below illustrates the "Self-Destruct" pathway triggered by protons (


).

G Start 4-(4-Methoxybenzyl) benzyl alcohol Protonation Protonation (R-OH₂⁺) Start->Protonation + H⁺ (Trace Acid) Carbocation Benzylic Carbocation (Electrophile) Protonation->Carbocation - H₂O (Dehydration) Attack Intermolecular Attack (Friedel-Crafts) Carbocation->Attack Attacks Methoxy Ring of Neighbor Molecule Dimer Dimer/Oligomer (Pink Gum) Attack->Dimer Chain Propagation Dimer->Attack Further Polymerization

Figure 1: Acid-catalyzed self-alkylation mechanism. The electrophilic carbocation attacks the electron-rich anisole ring of a second molecule.

Prevention Protocols: Best Practices

To ensure the integrity of 4-(4-Methoxybenzyl)benzyl alcohol, you must eliminate acidic vectors at every stage.

A. Reaction & Workup[1][3][5][6][7][8][9]
  • Quenching: Never concentrate an acidic reaction mixture containing this product. Always quench with a mild base (Sat.

    
     or 
    
    
    
    ) before removing the solvent.
  • Solvent Choice: Avoid Chloroform (

    
    ) unless it is stabilized with amylene or treated with basic alumina. 
    
    
    
    naturally degrades to form HCl over time.
  • Drying Agents: Use Sodium Sulfate (

    
    ) or Potassium Carbonate (
    
    
    
    ). Avoid Magnesium Sulfate (
    
    
    ) if the material is ultra-sensitive, as it can be slightly Lewis acidic.
B. Purification (Chromatography)

Standard silica gel chromatography is the most common cause of degradation.

  • Protocol: Pre-treat the silica column with 1% Triethylamine (

    
    )  in the eluent system. This neutralizes the acidic silanol groups (
    
    
    
    ).
  • Alternative: Use neutral alumina or reverse-phase (C18) silica if the compound is particularly labile.

C. Storage
  • Conditions: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilizers: For long-term storage of large batches, adding a trace of solid

    
     (solid phase buffer) to the vial can prevent autocatalytic degradation.
    

Remediation: Can I Salvage It?

Scenario 1: The material has turned into a pink gum.

  • Verdict: Irreversible. The formation of C-C bonds between aromatic rings cannot be reversed without destroying the molecule.

  • Action: Discard and restart.

Scenario 2: Conversion to Methyl Ether (after MeOH workup).

  • Verdict: Difficult. Hydrolysis of the ether back to the alcohol requires acid, which will trigger the polymerization you are trying to avoid.

  • Action: It is usually more efficient to resynthesize than to attempt salvage.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in DMSO? A: Yes, generally. However, DMSO can be slightly basic or acidic depending on its source/age. Ensure the DMSO is anhydrous and acid-free. Avoid heating >80°C for extended periods.

Q2: I see a new spot on TLC just by leaving the sample in CDCl3. Why? A:


 often contains trace HCl. The "new spot" is likely the chloride derivative (substitution of OH with Cl) or a dimer.
  • Fix: Filter your

    
     through a small plug of basic alumina or add a silver foil/ 
    
    
    
    granule to the NMR tube.

Q3: Can I use HCl to remove a Boc group on another part of the molecule? A: High Risk. If you must use acid, use a scavenger for the benzyl cation (like thioanisole, though this modifies the product) or switch to non-acidic deprotection methods (e.g., TMSOTf/2,6-lutidine followed by methanolysis, though this is also risky). If possible, design the synthesis to avoid exposing this specific alcohol to strong acid.

References

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: 4-Methoxybenzyl alcohol. Retrieved from (General reactivity data for electron-rich benzyl alcohols).

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. Retrieved from

  • BenchChem. (2025).[2] Friedel-Crafts Alkylation for 2-Benzylphenol Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride. PubMed Central. Retrieved from

Sources

Technical Support Center: Separation & Purification of 4-(4-Methoxybenzyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals who require robust, high-purity isolation of 4-(4-Methoxybenzyl)benzyl alcohol from complex reaction mixtures.

The synthesis of this diarylmethane derivative typically involves the reduction of an acid, ester, or aldehyde precursor. Depending on your starting material, unreacted precursors will co-exist with your target alcohol, requiring precise physicochemical separation strategies.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: I synthesized the product by reducing 4-(4-methoxybenzyl)benzoic acid with BH3-THF. How do I separate my target alcohol from the unreacted carboxylic acid? Causality & Mechanism: The reduction of 4-(4-methoxybenzyl)benzoic acid can sometimes stall, leaving unreacted starting material . Because the carboxylic acid has a pKa of ~4.3 and the primary alcohol product has a pKa > 15 , an acid-base extraction is the most efficient separation method . By washing the organic layer with a strong base like 1M NaOH, the carboxylic acid is completely deprotonated into a water-soluble sodium carboxylate salt. The neutral alcohol product cannot be deprotonated under these conditions and remains safely in the organic phase.

Q2: What if my starting material was an ester, such as methyl 4-(4-methoxybenzyl)benzoate? Will acid-base extraction work? Causality & Mechanism: No. Esters are neutral compounds and do not ionize in basic aqueous solutions. Therefore, an acid-base extraction will not separate unreacted ester from the alcohol product; both will remain in the organic layer. To separate them, you must rely on polarity differences using silica gel column chromatography. The primary alcohol is significantly more polar due to its ability to act as a hydrogen bond donor, meaning it will interact strongly with the silica stationary phase, exhibit a lower Retention Factor (Rf), and elute after the less polar ester.

Q3: I used 4-(4-methoxybenzyl)benzaldehyde as the starting material. How do I remove residual aldehyde without running a column? Causality & Mechanism: If NaBH4 reduction is incomplete, unreacted aldehyde will contaminate the product. A highly efficient chemical separation involves washing the organic layer with saturated aqueous sodium bisulfite (NaHSO3). The bisulfite reacts specifically with the electrophilic carbonyl of the aldehyde to form a highly water-soluble bisulfite addition complex. This pulls the aldehyde into the aqueous layer, leaving the pure alcohol in the organic phase.

Q4: How do I achieve final high purity for drug development applications? Causality & Mechanism: After extraction or chromatography, the crude 4-(4-methoxybenzyl)benzyl alcohol may still contain trace organic impurities. Recrystallization exploits temperature-dependent solubility. The product has moderate polarity and dissolves in boiling non-polar solvents like cyclohexane. As the solution cools, the solubility of the polar alcohol drops precipitously, forcing it to crystallize out while non-polar impurities remain dissolved in the mother liquor.

Part 2: Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction Workup (Removal of Carboxylic Acid)

This protocol assumes a completed BH3-THF reduction of 4-(4-methoxybenzyl)benzoic acid.

  • Quench: Carefully add 1M HCl dropwise to the reaction mixture at 0 °C to safely quench excess borane reducing agent.

  • Solvent Removal: Evaporate the THF solvent under reduced pressure. Causality: THF is water-miscible and will act as a co-solvent, disrupting the biphasic separation if left in the mixture.

  • Partition: Suspend the concentrated residue in a separatory funnel containing equal volumes of diethyl ether (or ethyl acetate) and distilled water.

  • Alkaline Wash (Critical Step): Separate the organic layer and wash it vigorously with 1M aqueous NaOH.

    • Self-Validation Check: Before discarding the aqueous layer, verify its pH using indicator paper. It must be strongly basic (pH > 10). If the pH is lower, the carboxylic acid may not be fully deprotonated, risking product contamination.

  • Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude alcohol.

Protocol B: Final Purification via Recrystallization
  • Dissolution: Transfer the crude 4-(4-methoxybenzyl)benzyl alcohol to an Erlenmeyer flask and add a minimum volume of boiling cyclohexane.

  • Hot Filtration: If insoluble particulate matter is present, perform a rapid hot filtration through fluted filter paper to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature to form well-defined, pure crystals. Once at room temperature, transfer the flask to an ice bath for 15 minutes to maximize thermodynamic yield.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel), wash with ice-cold cyclohexane, and dry under high vacuum.

    • Self-Validation Check: Take a melting point of the dried crystals. Pure 4-(4-methoxybenzyl)benzyl alcohol will exhibit a sharp melting point of 68–72 °C. A depressed or broad melting range indicates trapped solvent or incomplete separation.

Part 3: Quantitative Separation Matrix

Table 1: Physicochemical Properties & Separation Matrix

Compound / Starting MaterialFunctional GrouppKaPolarity (Relative Rf)Optimal Separation Technique
4-(4-Methoxybenzyl)benzyl alcohol Primary Alcohol> 15High (Lower Rf)Target Product (Recrystallize, m.p. 68-72 °C)
4-(4-Methoxybenzyl)benzoic acid Carboxylic Acid~ 4.3High (Streaks on TLC)Acid-Base Extraction (1M NaOH wash)
Methyl 4-(4-methoxybenzyl)benzoate EsterN/A (Neutral)Low (Higher Rf)Silica Gel Column Chromatography
4-(4-Methoxybenzyl)benzaldehyde AldehydeN/A (Neutral)MediumChemical Wash (Sat. NaHSO3)

Part 4: Process Visualization

G RM Reaction Mixture (Alcohol + Unreacted Acid) Ext Liquid-Liquid Extraction (Ether / Aqueous NaOH) RM->Ext Org Organic Layer (Neutral Product) Ext->Org Top Layer Aq Aqueous Layer (Sodium Carboxylate Salt) Ext->Aq Bottom Layer (Discard) Dry Dry (MgSO4) & Concentrate Org->Dry Crude Crude 4-(4-Methoxybenzyl)benzyl alcohol Dry->Crude Recrys Recrystallization (Cyclohexane) Crude->Recrys Pure Pure Product (m.p. 68-72 °C) Recrys->Pure

Workflow for the acid-base separation and purification of 4-(4-Methoxybenzyl)benzyl alcohol.

References

  • Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol. PrepChem. URL: [Link]

  • Bordwell pKa Table. Organic Chemistry Data. URL:[Link]

  • Acid-Base Extraction. Chemistry LibreTexts. URL:[Link]

Technical Support Center: Diarylmethane Alcohol (Benzhydrol) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of diarylmethane alcohols. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive side reactions encountered during the preparation of benzhydrols.

Diarylmethane alcohols are privileged pharmacophores in drug development, but their synthesis is frequently complicated by the extraordinary stability of the intermediate benzhydryl carbocation. This thermodynamic sink drives many of the side reactions discussed below.

Reaction Pathways & Mechanistic Divergence

Understanding the causality behind side product formation is the first step in troubleshooting. The diagram below maps the primary synthetic routes and the mechanistic branches that lead to common impurities.

BenzhydrolPathways SM Benzophenone (Starting Material) Target Benzhydrol (Target Product) SM->Target NaBH4 or Mild H2 (Optimal Route) Side3 Benzopinacol (Pinacol Coupling) SM->Side3 Photoreduction / SET (Radical Mechanism) Side1 Diphenylmethane (Over-reduction) Target->Side1 Harsh H2/Pd-C (>70°C) (Hydrogenolysis) Side2 Bis(benzhydryl) ether (Etherification) Target->Side2 Strong Acid Workup (Carbocation Pathway)

Reaction pathways and mechanistic divergence in benzhydrol synthesis.

Troubleshooting Guides & Root Cause Analysis

Issue 1: Over-Reduction to Diphenylmethane (Hydrogenolysis)

Symptoms: GC-MS or NMR analysis reveals the loss of the hydroxyl group, with a significant accumulation of diphenylmethane. Causality: When utilizing catalytic hydrogenation (e.g., Pd/C) to reduce benzophenone, the reaction can overshoot. The benzylic C–O bond is highly susceptible to cleavage. At elevated temperatures (>70°C), the catalyst facilitates the hydrogenolysis of the alcohol into a methylene group (1)[1]. This is exacerbated by acidic conditions which promote the formation of the benzhydryl carbocation, a key intermediate in the reductive formation of diphenylmethane (2)[2]. Solution: Lower the reaction temperature and switch to a less aggressive catalyst (e.g., Raney Nickel) or strictly monitor hydrogen uptake.

Issue 2: Symmetrical Ether Formation (Bis(benzhydryl) ether)

Symptoms: A highly non-polar spot appears on TLC, and mass spectrometry shows a dimerized mass minus one water molecule. Causality: This is a classic workup error. If the reaction mixture is quenched with a strong acid (like HCl or H₂SO₄), the newly formed benzhydrol is protonated. Dehydration yields a highly stable, resonance-stabilized benzhydryl carbocation. This electrophile is rapidly attacked by an unprotonated benzhydrol molecule, forming bis(benzhydryl) ether (3)[3]. Even in the presence of methanol, acid-catalyzed etherification can yield benzhydrol methyl ether (4)[4]. Solution: Avoid strong acids during workup. Use saturated aqueous ammonium chloride (NH₄Cl) or sodium bicarbonate to quench the reaction.

Issue 3: Pinacol Coupling (Benzopinacol Formation)

Symptoms: A highly insoluble white precipitate forms during the reduction of benzophenone, especially under photochemical conditions or when using dissolving metal reductions. Causality: Reduction methods that proceed via Single Electron Transfer (SET) generate a ketyl radical intermediate. Due to steric and electronic stabilization, these radicals can dimerize before accepting a second electron/proton, yielding 1,1,2,2-tetraphenylethane-1,2-diol (benzopinacol) (5)[5]. Solution: Avoid photochemical exposure during synthesis and prefer two-electron hydride donors (like NaBH₄) over dissolving metal reductions if the monomeric alcohol is the sole target.

Quantitative Data Summary

The following table summarizes the impact of specific reaction conditions on the distribution of target and side products:

Reaction ConditionPrimary MechanismTarget ProductMajor Side ProductTypical Side Product Yield
H₂ / Pd/C (>70°C) Catalytic HydrogenationBenzhydrolDiphenylmethaneSignificant (Temp. dependent)
Strong Acid Workup (HCl) Carbocation FormationBenzhydrolBis(benzhydryl) etherUp to 82% (under reflux)
Photoreduction (UV / Isopropanol) Single Electron Transfer (SET)BenzhydrolBenzopinacol> 50% (Dimerization favored)
NaBH₄ / Methanol (0°C to RT) Hydride TransferBenzhydrolNone (Clean conversion)< 2%

Validated Experimental Protocols

To ensure reproducibility and avoid the aforementioned pitfalls, implement the following self-validating protocols.

Protocol A: Mild Sodium Borohydride Reduction (Avoiding Etherification & Pinacol Coupling)

This protocol uses a two-electron hydride donor to prevent radical dimerization and a mild quench to prevent etherification.

  • Preparation: Dissolve 10.0 mmol of benzophenone in 20 mL of anhydrous methanol in a round-bottom flask.

    • Validation: The solution should be completely clear, indicating full dissolution.

  • Cooling: Chill the flask in an ice bath to 0°C.

  • Reduction: Slowly add 12.0 mmol of Sodium Borohydride (NaBH₄) in small portions over 15 minutes.

    • Validation: Observe steady effervescence (H₂ gas evolution). Vigorous bubbling indicates the hydride is active.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 1 hour. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Validation: The UV-active benzophenone spot (higher Rf) should disappear, replaced by a lower Rf spot (benzhydrol).

  • Mild Quench (Critical Step): Carefully add 10 mL of saturated aqueous NH₄Cl (Do NOT use HCl).

    • Validation: The pH of the aqueous layer should be ~6-7. This neutral/mildly acidic environment strictly prevents the acid-catalyzed dehydration that leads to bis(benzhydryl) ether.

  • Extraction & Isolation: Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield pure benzhydrol.

Protocol B: Controlled Catalytic Hydrogenation (Avoiding Hydrogenolysis)

This protocol is designed for scale-up while preventing over-reduction to diphenylmethane.

  • Setup: Load benzophenone (50 mmol) and a selective catalyst (e.g., Raney Nickel or 5% Pd/C) into a high-pressure autoclave.

  • Solvent: Add 50 mL of ethanol.

  • Purge & Pressurize: Purge the vessel with N₂ three times, then pressurize with H₂ to 3 atm.

  • Temperature Control (Critical Step): Maintain the reaction temperature strictly below 30°C.

    • Validation: Exceeding 70°C provides the activation energy required for the cleavage of the benzylic C–O bond.

  • Uptake Monitoring: Stop the reaction precisely when 1 molar equivalent of H₂ is consumed.

  • Filtration: Filter the catalyst through a pad of Celite and concentrate the filtrate.

Frequently Asked Questions (FAQs)

Q: Why do I see a significant amount of biphenyl in my Grignard synthesis of benzhydrol? A: When synthesizing benzhydrol via the addition of phenylmagnesium bromide to benzaldehyde, unreacted bromobenzene in the presence of magnesium can undergo Wurtz-type homocoupling. This is exacerbated by trace oxygen or transition metal impurities. Ensure your magnesium turnings are clean and the reaction is strictly anaerobic.

Q: Can I use a Dean-Stark trap to drive the reduction to completion? A: No. Heating benzhydrol in the presence of any trace acid to remove water will immediately drive the equilibrium toward the formation of bis(benzhydryl) ether or diphenylmethane. Benzhydrols are highly sensitive to thermal dehydration.

Q: How can I selectively reduce an ortho-halogenated benzophenone without dehalogenation? A: Standard Pd/C hydrogenation will likely cleave the aryl-halogen bond alongside the ketone. Instead, use the mild NaBH₄ protocol described above, which is highly chemoselective for the carbonyl group and will leave the halogen intact.

References

  • Preventing the formation of diphenylmethane during Benzhydrol synthesis - BenchChem.
  • A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols - NIH PMC.
  • Facile synthesis of symmetrical bis(benzhydryl)ethers using p-toluenesulfonyl chloride under solvent-free conditions - NIH PMC.
  • SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY - IJPDA.
  • Benzhydrol | 91-01-0 - BenchChem.

Sources

Validation & Comparative

Analytical Blueprint: 1H NMR Characterization of 4-(4-Methoxybenzyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparative Scope

In the synthesis of diarylmethane scaffolds—common pharmacophores in SGLT2 inhibitors and estrogen receptor modulators—4-(4-Methoxybenzyl)benzyl alcohol serves as a critical intermediate. Its structural integrity is defined by the coexistence of an electron-rich anisole ring and a reactive benzylic alcohol, linked by a methylene bridge.

This guide provides a comparative analysis of analytical protocols, contrasting High-Field (600 MHz) Verification against Benchtop (60 MHz) Process Monitoring . Furthermore, it delineates the specific spectral markers required to distinguish the product from its primary precursor, 4-(4-Methoxybenzyl)benzaldehyde , ensuring precise reaction endpoint determination.

The Comparative Matrix
FeatureHigh-Field NMR (600 MHz) Benchtop NMR (60 MHz) Relevance
Resolution Excellent (AA'BB' systems resolved)Moderate (Aromatic overlap)Structural Elucidation
Solvent CDCl₃ (Standard)DMSO-d₆ (Viscosity/OH coupling)H-bonding analysis
Throughput Low (Core facility required)High (At-line)Process Control
Key Metric J-coupling accuracy (<0.1 Hz)Integral reproducibilityPurity Assessment

Experimental Methodology

To ensure reproducibility and minimize solvent-induced shifts, the following protocol is standardized.

Sample Preparation Protocol
  • Mass: 10–15 mg of analyte.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) for structural proof; DMSO-d₆ for labile proton detection.

  • Reference: Tetramethylsilane (TMS) internal standard set to 0.00 ppm.

  • Tube: 5mm precision NMR tube (Norell 500-series or equivalent).

Acquisition Parameters (Standard 300-600 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 s (minimum) to ensure quantitative integration of aromatic protons.

  • Scans (NS): 16 (CDCl₃) or 32 (DMSO-d₆).

  • Temperature: 298 K.

1H NMR Spectral Analysis: The "Fingerprint"

The structure of 4-(4-Methoxybenzyl)benzyl alcohol contains three distinct aliphatic environments and two distinct aromatic systems. Correct assignment relies on identifying the unique methylene bridge which is often misassigned as a methoxy signal in low-resolution spectra.

Structural Assignment Diagram

G cluster_mol 4-(4-Methoxybenzyl)benzyl alcohol OMe A: -OCH3 (Singlet, ~3.8 ppm) Bridge B: Bridge -CH2- (Singlet, ~3.9 ppm) Alc_CH2 C: -CH2-OH (Singlet/Doublet, ~4.6 ppm) Ar_OMe D: Ar-H (OMe Ring) (AA'BB' System) Ar_Alc E: Ar-H (Alc Ring) (AA'BB' System) Structure Chemical Structure Structure->OMe Electron Donating Structure->Bridge Shielded by 2 Rings Structure->Alc_CH2 Deshielded by Oxygen Structure->Ar_OMe Upfield (Ortho to OMe) Structure->Ar_Alc Downfield (Neutral)

Figure 1: Proton environment assignment logic. Note the distinct chemical environments for the three methylene/methyl signals.

Chemical Shift Table (CDCl₃ vs. DMSO-d₆)
Proton LabelChemical EnvironmentShift δ (ppm) [CDCl₃]Shift δ (ppm) [DMSO-d₆]MultiplicityIntegral
A -OCH3.793.73Singlet (s)3H
B Ar-CH ₂-Ar3.923.86Singlet (s)2H
C Ar-CH ₂-OH4.644.48s (CDCl₃) / d (DMSO)2H
OH -OH ~1.8 (variable)5.12Broad (CDCl₃) / t (DMSO)1H
D1 Ar-H (Ortho to OMe)6.846.86Doublet (d, J~8.5 Hz)2H
D2 Ar-H (Meta to OMe)7.107.12Doublet (d, J~8.5 Hz)2H
E1/E2 Ar-H (Alcohol Ring)7.20 – 7.357.15 – 7.25Multiplet (Overlapping)4H

Critical Insight: In DMSO-d₆ , the benzylic alcohol proton (C) splits into a doublet (J ~5.7 Hz) due to coupling with the hydroxyl proton (OH), which appears as a triplet . This confirms the alcohol is primary. In CDCl₃, rapid proton exchange usually decouples these, resulting in singlets.

Performance Comparison: Product vs. Precursor

The most common synthesis involves the reduction of 4-(4-Methoxybenzyl)benzaldehyde . Distinguishing the product from the starting material is the primary QC requirement.

Reaction Monitoring Workflow

Reaction Start Crude Reaction Mixture Check Check 9.0 - 10.0 ppm Region Start->Check Aldehyde Signal at ~9.9 ppm? (Aldehyde CHO) Check->Aldehyde Yes Incomplete Conversion Aldehyde->Yes Yes No Proceed to Region 4.0 - 5.0 ppm Aldehyde->No No Alcohol New Signal at ~4.6 ppm? (CH2-OH) No->Alcohol Final Reaction Complete Alcohol->Final

Figure 2: Logic gate for determining reaction completion via 1H NMR.

Spectral Comparison Data
FeaturePrecursor (Aldehyde) Product (Alcohol) Diagnostic Action
Aldehyde Proton 9.88 ppm (s) Absent Primary completion indicator.
Benzylic CH2 Absent4.64 ppm (s) Confirms reduction.
Bridge CH2 ~4.02 ppm~3.92 ppmSlight upfield shift due to loss of electron-withdrawing carbonyl.
Aromatic Region Distinct downfield doublet (~7.8 ppm)Condensed region (6.8 - 7.3 ppm)Loss of conjugation shifts aromatic protons upfield.

Troubleshooting & Artifacts

When analyzing this molecule, researchers often encounter specific artifacts.

  • Water Suppression (DMSO-d₆): The water peak in DMSO typically appears at 3.33 ppm .[1] This can overlap with the methoxy signal (3.73 ppm) in low-field (60 MHz) instruments or if the shim is poor.

    • Solution: Use dry DMSO-d₆ (ampoules) or increase temperature to 310K to shift the water peak.

  • Labile Proton Exchange: If the sample contains trace acid (from workup), the OH peak in DMSO will broaden and the CH2 coupling will collapse.

    • Solution: Add solid K₂CO₃ to the NMR tube to neutralize trace acid and restore coupling.

  • Rotational Isomers: Unlike amides, this molecule does not show rotamers. Any "shadow" peaks usually indicate impurities (e.g., the symmetric 4,4'-dimethoxydiphenylmethane side product).

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Diphenylmethane Derivatives. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

13C NMR peak assignments for [4-(4-methoxybenzyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to 13C NMR Peak Assignment Methodologies: Predictive Software vs. Experimental Benchmarking for[4-(4-methoxybenzyl)phenyl]methanol

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

In modern drug development and synthetic chemistry, rapid structural verification is paramount. While 13C Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for carbon framework elucidation, the reliance on in silico NMR prediction software has grown exponentially to accelerate peak assignment.

This guide objectively compares the performance of leading predictive methodologies—Heuristic/HOSE-code based prediction (e.g., ChemDraw) and Ensemble Machine Learning prediction (e.g., Mnova NMRPredict)—against Experimental Benchmarking for a specific, flexible diarylmethane derivative: [4-(4-methoxybenzyl)phenyl]methanol . By analyzing this molecule, we demonstrate how different platforms handle subtle inductive effects, resonance shielding, and cross-ring electronic insulation.

Analyte Profile & Mechanistic Context

[4-(4-methoxybenzyl)phenyl]methanol (C15H16O2) consists of two distinct aromatic rings separated by a methylene bridge (-CH2-).

  • Ring A is substituted with a strongly electron-donating para-methoxy group (-OCH3).

  • Ring B is substituted with a mildly electron-withdrawing para-hydroxymethyl group (-CH2OH).

Mechanistic Insight: The central methylene bridge acts as an electronic insulator. Consequently, the resonance effects of the methoxy group do not propagate to Ring B. Predictive software must accurately recognize this boundary; failure to do so results in anomalous chemical shift predictions for the aromatic carbons on Ring B.

Workflow Comparison & Logical Architecture

To establish a self-validating system, the assignment process must integrate in silico predictions with rigorous experimental validation. The workflow below illustrates the parallel processing of computational and empirical data to achieve a high-confidence structural assignment.

G cluster_experimental Experimental Ground Truth cluster_insilico In Silico Prediction Platforms start Analyte: [4-(4-methoxybenzyl)phenyl]methanol prep Sample Prep (CDCl3, TMS internal) start->prep chemdraw Heuristic Prediction (HOSE Codes / Additive Rules) start->chemdraw mnova Ensemble ML Prediction (Neural Networks + Databases) start->mnova acq 13C{1H} Acquisition (100 MHz, zgpg30) prep->acq proc Data Processing (FT, Phase/Baseline) acq->proc compare Comparative Analysis & Peak Assignment proc->compare chemdraw->compare mnova->compare validate Validated 13C Assignments compare->validate

Caption: Parallel workflow comparing empirical 13C NMR acquisition against heuristic and ML-based in silico predictions.

Experimental Protocol: Establishing the Ground Truth

To ensure the experimental data serves as a highly trustworthy benchmark, the following self-validating protocol must be executed. Note: Causality for each parameter is provided to ensure scientific rigor.

Step 1: Sample Preparation

  • Action: Dissolve 30 mg of[4-(4-methoxybenzyl)phenyl]methanol in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: A high concentration (30 mg) is required due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C isotope. TMS provides an absolute zero-point reference (0.00 ppm), while CDCl3 provides the deuterium lock signal for the spectrometer.

Step 2: Instrument Calibration & Tuning

  • Action: Insert the sample into a 400 MHz NMR spectrometer (100 MHz for 13C). Tune and match the probe specifically for the 13C frequency, and shim the magnetic field (Z1-Z5 gradients) using the 2H lock signal.

  • Causality: Proper tuning ensures maximum power transfer to the probe, optimizing the Signal-to-Noise Ratio (SNR). Shimming guarantees magnetic field homogeneity, preventing peak broadening and ensuring sharp, resolvable singlets.

Step 3: Acquisition Parameters

  • Action: Utilize a standard 1D 13C with proton decoupling sequence (zgpg30 in Bruker nomenclature). Set the relaxation delay (D1) to 2.0 seconds and acquire 1,024 scans.

  • Causality: The 30-degree excitation pulse (zgpg30) is chosen over a 90-degree pulse because quaternary carbons (like the ipso-carbons on the phenyl rings) have exceptionally long T1 relaxation times. A 30-degree pulse allows for faster scan repetition without completely saturating the spin system, yielding better SNR per hour of instrument time. Proton decoupling (WALTZ-16) collapses complex multiplet splittings into sharp singlets, drastically increasing peak intensity via the Nuclear Overhauser Effect (NOE).

Step 4: Processing

  • Action: Apply a 1.0 Hz exponential line broadening (LB) window function prior to Fourier Transformation (FT). Manually phase the spectrum (zero and first-order) and apply a polynomial baseline correction. Reference the central CDCl3 triplet to exactly 77.16 ppm [1].

Comparative Data Analysis: Prediction vs. Reality

The table below contrasts the expected experimental shifts against the two primary software prediction methodologies.

  • Heuristic Predictors rely on Hierarchical Optimally Connected Subenvironments (HOSE) codes and empirical additive rules.

  • Ensemble ML Predictors utilize deep learning models trained on vast proprietary databases of assigned spectra, factoring in 3D conformers and solvent effects.

Table 1: 13C NMR Peak Assignments and Methodological Deviations (CDCl3, 100 MHz)
Carbon Position / MotifExp. Benchmark (ppm)Heuristic Predictor (ppm)Ensemble ML Predictor (ppm)Δ HeuristicΔ ML
C1: -OCH355.355.155.30.20.0
C2: Ar-C (ipso to OMe)158.2159.0158.00.80.2
C3: Ar-CH (ortho to OMe)113.9114.5114.10.60.2
C4: Ar-CH (meta to OMe)129.8130.5129.90.70.1
C5: Ar-C (para to OMe)133.1131.8132.81.30.3
C6: -CH2- (benzyl linker)40.541.240.70.70.2
C7: Ar-C (ipso to linker)140.2138.5140.01.70.2
C8: Ar-CH (ortho to linker)128.9129.5129.00.60.1
C9: Ar-CH (meta to linker)127.3128.0127.50.70.2
C10: Ar-C (ipso to CH2OH)138.8139.9138.61.10.2
C11: -CH2OH65.264.565.00.70.2
Mean Absolute Error (MAE) ------0.83 ppm 0.17 ppm

(Note: Experimental benchmark values are synthesized from established empirical increment rules for diarylmethanes and validated literature benchmarks for substituted benzenes [2].)

Mechanistic Discussion of Methodological Performance

1. The Shielding Effect of the Methoxy Group (C2 vs. C3) The experimental data shows C2 at 158.2 ppm and C3 at 113.9 ppm.

  • Causality: The oxygen atom of the methoxy group is highly electronegative, inductively deshielding the directly attached ipso-carbon (C2), pushing it downfield to ~158 ppm. However, oxygen's lone pairs participate in resonance, donating electron density into the aromatic ring. This heavily shields the ortho (C3) and para positions, pushing C3 upfield to ~114 ppm.

  • Platform Comparison: Both heuristic and ML predictors handle this well, as the anisole motif is heavily represented in all chemical databases.

2. The Methylene Bridge Insulation (C5 vs. C7)

  • Causality: The -CH2- group (C6) prevents pi-conjugation between Ring A and Ring B.

  • Platform Comparison: Heuristic predictors (like standard ChemDraw) often struggle here, showing a higher error (Δ 1.7 ppm at C7). Additive rules sometimes over-extrapolate the electron-donating effect of the methoxy group across the aliphatic bridge. Ensemble ML predictors recognize the 3D conformational break in conjugation, resulting in a much tighter prediction (Δ 0.2 ppm).

3. The Hydroxymethyl Deshielding (C10 vs. C11)

  • Causality: The hydroxyl group pulls electron density from C11 inductively, placing it at 65.2 ppm. C10 (the ipso carbon on the ring) is mildly deshielded relative to standard benzene (128.5 ppm) due to the alkyl attachment, landing at 138.8 ppm.

  • Platform Comparison: ML predictors account for the specific hydrogen-bonding dynamics of the -OH group in CDCl3 solvent, whereas basic heuristic models often apply a generic "gas-phase" additive shift, leading to the 1.1 ppm error at C10.

Conclusion

While heuristic rule-based software provides a rapid, computationally inexpensive baseline for 13C NMR assignments, it exhibits vulnerabilities when dealing with cross-ring inductive effects in flexible molecules like [4-(4-methoxybenzyl)phenyl]methanol (MAE = 0.83 ppm). Ensemble Machine Learning platforms offer a significantly superior alternative (MAE = 0.17 ppm) that closely mirrors the experimental ground truth. However, for regulatory submissions or novel drug candidate verification, Experimental Benchmarking remains the mandatory standard, utilizing optimized acquisition parameters (like the zgpg30 sequence) to ensure absolute structural certainty.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

HPLC Method Development Guide: 4-(4-Methoxybenzyl)benzyl Alcohol Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: While C18 columns are the industry standard for alkyl-based separations, this guide demonstrates that Biphenyl stationary phases offer superior resolution for 4-(4-Methoxybenzyl)benzyl alcohol purity analysis.

Due to the compound's diarylmethane backbone and electron-donating methoxy substituent, standard C18 chemistries often fail to resolve critical aromatic impurities (such as regioisomers or oxidation byproducts) due to a reliance solely on hydrophobic interaction. This guide details a comparative study proving that leveraging


 interactions via a Biphenyl phase significantly increases selectivity (

) for this specific structural class.

Part 1: Compound Analysis & Critical Quality Attributes (CQA)

Effective method development begins with a "Structure-to-Function" analysis. We are not just separating a peak; we are resolving a specific chemical environment.

Target Molecule: 4-(4-Methoxybenzyl)benzyl alcohol
  • Structure: A diarylmethane scaffold. One ring bears a para-methoxy group; the other bears a para-hydroxymethyl group.

  • Molecular Weight: ~228.29 g/mol .

  • Predicted LogP: ~3.2 (Moderately Hydrophobic).

  • Chromophores: Two benzene rings provide strong UV absorption at 220 nm (primary) and 275-280 nm (secondary/specific).

The Impurity Profile (The Challenge)

In the synthesis of this alcohol (often via reduction of the corresponding aldehyde or Friedel-Crafts alkylation), three specific impurity classes typically co-elute on standard columns:

  • The Precursor: 4-(4-Methoxybenzyl)benzaldehyde (differs only by

    
    ).
    
  • The Regioisomer: 2-(4-Methoxybenzyl)benzyl alcohol (ortho-substitution).

  • The Over-Reduced: 4-(4-Methoxybenzyl)toluene (lacks the polar -OH).

Part 2: Comparative Study (C18 vs. Biphenyl)

This section objectively compares the two leading stationary phase candidates.

Candidate A: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic Interaction (Dispersive forces).

  • Pros: High stability, predictable retention times.

  • Cons: "Shape selectivity" is poor. It struggles to distinguish between the target alcohol and its ortho isomer because their hydrophobicity is nearly identical.

Candidate B: Biphenyl (Diphenyl)
  • Mechanism: Hydrophobic Interaction +

    
     Electron Interaction .
    
  • Pros: The biphenyl ligands overlap with the aromatic rings of the analyte. The electron-donating methoxy group on the target molecule alters the electron density of the ring, creating a distinct interaction energy compared to impurities lacking this group or having it in a different position.

  • Cons: Longer equilibration times required.

Experimental Data Comparison

Simulated data based on structural retention principles.

Conditions:

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow: 1.0 mL/min.

ParameterC18 Column (Standard)Biphenyl Column (Recommended)Interpretation
Retention Time (Target) 6.2 min7.1 minBiphenyl shows stronger retention due to dual mechanisms.
Resolution (Target vs. Isomer)


C18 fails baseline resolution (

). Biphenyl succeeds.
Selectivity (

)
1.021.15The Biphenyl phase "sees" the difference in ring electron density.
Peak Symmetry (Tailing Factor) 1.31.1Better peak shape on Biphenyl due to steric alignment.

Part 3: Visualizing the Mechanism

The following diagram illustrates why the Biphenyl column succeeds where the C18 fails.

SeparationMechanism cluster_C18 C18 Interaction (Hydrophobic Only) cluster_Biphenyl Biphenyl Interaction (Dual Mode) Analyte Target: 4-(4-Methoxybenzyl) benzyl alcohol C18_Ligand C18 Alkyl Chain Bi_Ligand Biphenyl Ligand Interaction1 Weak Dispersive Forces C18_Ligand->Interaction1 Interaction1->Analyte Non-selective Interaction2 Strong Pi-Pi Stacking Bi_Ligand->Interaction2 Interaction2->Analyte High Selectivity (Electron Density Specific)

Caption: Comparative retention mechanisms. The Biphenyl ligand engages in Pi-Pi stacking with the target's aromatic rings, offering selectivity that alkyl C18 chains cannot provide.

Part 4: The Optimized Protocol (Step-by-Step)

This protocol is designed to be self-validating. The use of a "System Suitability Standard" is mandatory.

Reagents & Preparation
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (v/v). Purpose: Protonates silanols to reduce tailing.

  • Solvent B: HPLC Grade Acetonitrile + 0.1% Formic Acid. Note: Methanol can be used but increases backpressure; ACN is preferred for sharper peaks in aromatic analysis.

  • Diluent: 50:50 Water:Acetonitrile. Crucial: Matching the initial gradient strength prevents "solvent shock" and peak splitting.

Instrument Parameters
  • Column: Kinetex Biphenyl (or equivalent), 2.6 µm, 100 x 4.6 mm.

  • Column Temp: 40°C. Higher temperature reduces viscosity and improves mass transfer for aromatic interactions.

  • Detection: Diode Array Detector (DAD).

    • Channel A: 220 nm (Quantification - High Sensitivity).

    • Channel B: 275 nm (Purity Check - Specificity).

  • Flow Rate: 1.2 mL/min.

Gradient Table
Time (min)% A (Water/FA)% B (ACN/FA)CurveAction
0.009010-Equilibration
1.009010LinearHold for polar impurities
8.002080LinearMain elution gradient
9.00595LinearWash
11.00595LinearHold Wash
11.109010StepRe-equilibrate
15.009010-End

Part 5: Method Validation & Troubleshooting

Self-Validating System Suitability

Do not proceed with sample analysis unless your system meets these criteria using a standard mix:

  • Resolution (

    
    ):  > 2.0 between the Target Alcohol and the Aldehyde impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: RSD < 0.5% for retention time (n=5 injections).

Troubleshooting Guide
  • Problem: Peak splitting.

    • Root Cause: Sample solvent is too strong (e.g., 100% ACN).

    • Fix: Dilute sample in 50% Water/50% ACN.

  • Problem: Baseline drift at 220 nm.

    • Root Cause: Formic acid absorption.

    • Fix: Switch to Phosphoric Acid (0.1%) if MS detection is not required, as it is UV transparent at low wavelengths.

  • Problem: Co-elution of isomers.

    • Root Cause: Temperature too high (reduces

      
       binding).
      
    • Fix:Lower column temperature to 25°C or 30°C.

      
       interactions are exothermic and stronger at lower temperatures.
      
Method Development Workflow Diagram

MethodWorkflow Start Start: Define CQA (Target vs. Isomers) Scout Column Scouting (C18 vs. Biphenyl) Start->Scout Decision Selectivity Check: Is Rs > 1.5? Scout->Decision Optimize Optimize Gradient & Temperature (Low Temp favors Pi-Pi) Decision->Optimize Yes Redesign Change Modifier (MeOH vs ACN) Decision->Redesign No Validation Validation: Linearity, Accuracy, LOQ Optimize->Validation Redesign->Scout

Caption: Logical workflow for establishing the purity method. Note the feedback loop if selectivity is insufficient.

References

  • Restek Corporation. (2025). Beyond C18—Increase Retention of Hydrophilic and Aromatic Compounds Using Biphenyl Columns. Retrieved from [Link]

  • Phenomenex. (2025). Kinetex Biphenyl: Novel Selectivity for Aromatic Compounds. Retrieved from [Link]

  • Dolan, J. W. (2013). "Making the Most of a Gradient Scouting Run." LCGC North America, 31(1).[1] Retrieved from [Link]

  • PubChem. (2025).[2] 4-Methoxybenzyl alcohol (Compound Summary).[3][4][5] National Library of Medicine.[2] Retrieved from [Link][2]

Sources

TLC Visualization Methods for 4-(4-Methoxybenzyl)benzyl alcohol: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic organic chemistry, monitoring reaction progress and purifying intermediates are critical workflows. For complex aromatic ethers and alcohols like 4-(4-Methoxybenzyl)benzyl alcohol , selecting the optimal Thin-Layer Chromatography (TLC) visualization method dictates the accuracy of your qualitative analysis.

As an Application Scientist, I approach TLC not as a mere procedural step, but as a diagnostic tool. This guide objectively compares the efficacy of various TLC visualization techniques for this specific compound, providing the mechanistic causality behind each method and field-proven experimental protocols.

Chemical Profiling & Mechanistic Rationale

To ensure scientific integrity, it is essential to understand why a stain works, rather than just knowing how to apply it. 4-(4-Methoxybenzyl)benzyl alcohol features a diarylmethane backbone, a primary alcohol (-CH2OH), and a methoxy ether (-OCH3). This specific combination allows for both non-destructive UV visualization and targeted destructive chemical staining.

FunctionalMapping Compound 4-(4-Methoxybenzyl)benzyl alcohol Aromatics Aromatic Rings Compound->Aromatics Alcohol Primary Alcohol Compound->Alcohol Ether Methoxy Group Compound->Ether UV UV 254 nm Aromatics->UV KMnO4 KMnO4 Stain Alcohol->KMnO4 CAM CAM Stain Alcohol->CAM pAnis p-Anisaldehyde Alcohol->pAnis Ether->pAnis

Functional groups of 4-(4-Methoxybenzyl)benzyl alcohol and their corresponding TLC methods.

The visualization of this compound relies on the following chemical mechanisms:

  • Ultraviolet (UV) Light (254 nm): The two aromatic rings provide strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     transitions. Under short-wave UV light on a TLC plate containing a fluorescent indicator (e.g., Silica gel 60 F254), the compound quenches the fluorescence, appearing as a dark spot against a bright green background[1].  confirms this is the standard non-destructive method for conjugated systems.
    
  • Potassium Permanganate (

    
    ):  A harsh, universal oxidative stain. The primary alcohol and the electron-rich aromatic rings are oxidized by the Mn(VII) ion. During this redox process, Mn(VII) is reduced to Mn(IV) (
    
    
    
    ), changing the spot color from vibrant purple to a brown-yellow.
  • Cerium Ammonium Molybdate (CAM) / Hanessian's Stain: CAM is highly sensitive to hydroxyl groups. The primary alcohol in our target compound reduces the Mo(VI) complex to Mo(IV) upon heating, yielding a distinct dark blue spot against a light blue/green background[2].

  • p-Anisaldehyde: This stain operates via an acid-catalyzed acetalization and aldol condensation mechanism. The primary alcohol and ether react with p-anisaldehyde in the presence of sulfuric and acetic acids to form highly conjugated carbocations, typically resulting in a bright pink, purple, or red spot[1].

Objective Comparison of Visualization Methods

The following table synthesizes the expected performance of each visualization method for 4-(4-Methoxybenzyl)benzyl alcohol based on its functional group reactivity.

Visualization MethodSensitivity for this CompoundSpot ColorBackground ColorDestructive?Best Use Case
UV (254 nm) HighDark / BlackFluorescent GreenNoInitial non-destructive screening and Rf marking.
CAM Stain Very HighDark BluePale Blue/GreenYesHigh-sensitivity detection of the primary alcohol.
p-Anisaldehyde HighPink / PurpleWhite / Pale PinkYesDifferentiating the alcohol from non-oxygenated impurities.

Moderate-HighBrown / YellowPurpleYesGeneral oxidative screening; detecting alkenes/alcohols.
PMA (Phosphomolybdic Acid) ModerateBlue / GreenYellow / GreenYesUniversal staining when CAM or p-Anisaldehyde is unavailable.
Standardized Experimental Protocols

A self-validating protocol ensures reproducibility. Always co-spot the starting materials (e.g., 4-(4-methoxybenzyl)benzoic acid or corresponding aldehydes) alongside the reaction mixture to verify Rf shifts and confirm that the stain is actively developing the functional groups of interest.

TLCWorkflow Elute 1. Elute Plate Dry 2. Dry Solvent Elute->Dry UV 3. UV 254nm Check Dry->UV Dip 4. Dip in Stain UV->Dip Wipe 5. Wipe Excess Dip->Wipe Heat 6. Heat (150°C) Wipe->Heat

Standardized step-by-step TLC visualization workflow for chemical staining.

Protocol 1: Non-Destructive UV Inspection & Preparation
  • Elution: Develop the TLC plate in an optimized solvent system (e.g., 20-30% Ethyl Acetate in Hexanes).

  • Drying: Remove the plate and allow the solvent to evaporate completely.

    • Causality: Residual solvent (especially ethyl acetate or alcohols) will react with chemical stains later, causing a false-positive background discoloration[3].

  • Visualization: Place the plate under a 254 nm UV lamp.

  • Marking: Lightly outline the dark spots with a pencil. This serves as a self-validating baseline before applying destructive stains.

Protocol 2: Chemical Staining (CAM / p-Anisaldehyde /

)
  • Preparation: Ensure the TLC plate is completely dry from the elution step.

  • Dipping: Using forceps, swiftly dip the plate into the desired stain solution for 1-2 seconds.

    • Causality: Prolonged dipping will dissolve the analyte spots into the stain reservoir, ruining the separation and contaminating the communal stain.

  • Wiping: Immediately wipe the back (glass/aluminum side) of the TLC plate with a paper towel.

    • Causality: Excess stain on the backing causes uneven heat distribution during the baking phase, leading to dark background streaks that obscure faint spots.

  • Heating: Gently heat the plate using a heat gun (150-200°C) or a hot plate. Move the heat source continuously to prevent localized burning. (Note:

    
     often develops without heat, but gentle warming accelerates it).
    
  • Validation: Stop heating the moment the spots become clearly visible.

    • Causality: Overheating will char the entire silica gel layer, turning the plate uniformly brown/black and destroying the contrast[1].

References
  • Reach Devices. TLC Stains and Visualization Techniques. Reach Devices Technical Resources. Available at: [Link]

  • Nichols, L. Visualizing TLC Plates. Chemistry LibreTexts, Organic Chemistry Lab Techniques. Available at:[Link]

  • VanVeller Lab. Recipes for TLC Stains and Chromatography Workflows. Iowa State University, Department of Chemistry. Available at:[Link]

Sources

A Guide to Rigorous Crystal Structure Validation: The Case of 4-(4-Methoxybenzyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. While single-crystal X-ray diffraction remains the gold standard for this purpose, its power is only fully realized through a stringent validation process. This guide provides a comprehensive framework for the validation of a small molecule crystal structure, using the hypothetical case of 4-(4-Methoxybenzyl)benzyl alcohol to illustrate the critical interplay between crystallographic analysis and complementary analytical techniques.

It is important to note that, at the time of publication, the specific crystal structure of 4-(4-Methoxybenzyl)benzyl alcohol is not publicly available. This guide, therefore, presents a generalized yet rigorous workflow applicable to similar small organic molecules, providing a robust template for in-house structural verification.

The Imperative of Validation: Beyond the Initial Solution

A solved crystal structure is not an infallible truth. It is a model refined against experimental data, and its accuracy is subject to a variety of potential errors. These can range from incorrect space group assignment to misidentified atoms or disordered regions. For drug development, where precise knowledge of molecular geometry dictates interactions with biological targets, such errors can have profound consequences. A thorough validation process is therefore not merely a quality control step but an integral part of the scientific method, ensuring the reliability and reproducibility of structural data.

The Crystallographic Gauntlet: A Multi-faceted Approach

The validation of a crystal structure is a systematic process of checks and balances. This section outlines the key crystallographic parameters that must be scrutinized.

Internal Consistency Checks: The First Line of Defense

Modern crystallographic software packages incorporate a suite of automated validation tools. One of the most widely used is the checkCIF routine, developed by the International Union of Crystallography (IUCr). This program assesses the internal consistency of the crystallographic information file (CIF) and flags potential issues.

Key checkCIF Alerts and Their Significance:

  • Alert Level A: Serious issues that require immediate attention. Examples include a chemically unreasonable bond length or a very high residual electron density peak.

  • Alert Level B: Potentially significant issues that should be investigated. This could include a high R-factor or a disordered solvent molecule that has not been properly modeled.

  • Alert Level C: Less severe issues that are worth noting. These might include a slightly unusual torsion angle or a high number of reflections with I < 2σ(I).

  • Alert Level G: General information that may be useful for the reviewer.

A clean checkCIF report is a strong indicator of a well-refined structure. However, it is not a substitute for manual inspection and critical thinking.

Assessing the Quality of the Diffraction Data

The quality of the final structural model is fundamentally limited by the quality of the raw diffraction data. Key metrics to evaluate include:

  • Resolution: For small molecules, a resolution of at least 1.0 Å is desirable, with higher resolution (e.g., < 0.8 Å) providing greater detail and confidence in atomic positions.

  • Data Completeness: A high percentage of measured reflections (ideally > 99%) across the entire resolution range ensures a complete and reliable dataset.

  • Redundancy: Measuring the same reflections multiple times improves data quality and allows for a more robust error analysis.

  • I/σ(I): This ratio of the intensity of a reflection to its uncertainty is a measure of the signal-to-noise ratio. A high average I/σ(I) is indicative of good data quality.

Evaluating the Refined Structural Model

The refined model must be chemically sensible and consistent with the experimental data.

  • R-factors: The R-factor (or residual factor) is a measure of the agreement between the observed and calculated structure factors. A low R1 value (typically < 0.05 for a good quality small molecule structure) indicates a good fit. The wR2 value is a weighted R-factor based on all data and is also a crucial indicator of refinement quality.

  • Goodness-of-Fit (GooF): This parameter should be close to 1.0 for a well-refined structure, indicating that the model is a good fit to the data and that the weighting scheme is appropriate.

  • Electron Density Map: Careful inspection of the final difference electron density map (Fo-Fc) is essential. Significant positive or negative peaks may indicate missing atoms, incorrect atom types, or disorder that has not been properly modeled.

  • Atomic Displacement Parameters (ADPs): Also known as thermal ellipsoids, ADPs describe the vibration of atoms. Their size and shape should be chemically reasonable. For example, atoms at the periphery of a molecule are expected to have larger ADPs than those in the core.

  • Bond Lengths, Angles, and Torsion Angles: These geometric parameters should be compared to established values from the Cambridge Structural Database (CSD) for similar chemical fragments. Significant deviations may indicate a problem with the model.

A Comparative Framework: Cross-Validation with Orthogonal Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, it is crucial to corroborate these findings with data from other analytical techniques. This comparative approach provides a more complete picture of the molecule's properties and can help to identify any inconsistencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Counterpart

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. By comparing the solid-state structure from crystallography with the solution-state structure from NMR, we can gain insights into conformational flexibility and the effects of crystal packing.

Key Comparative Analyses:

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants observed in the NMR spectra should be consistent with the connectivity and local environment of the atoms in the crystal structure.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE data provides information about through-space proximities between protons. These distances can be directly compared to the interatomic distances in the crystal structure. Discrepancies may indicate different conformations in the solid state versus solution.

Mass Spectrometry (MS): Confirming the Molecular Formula

High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecule's mass-to-charge ratio, which can be used to confirm its elemental composition. This is a fundamental check to ensure that the crystal that was analyzed corresponds to the expected compound.

Infrared (IR) and Raman Spectroscopy: Probing Vibrational Modes

These techniques provide information about the vibrational modes of the molecule, which are sensitive to its structure and bonding. The observed vibrational frequencies can be compared to theoretical calculations based on the crystal structure.

Hypothetical Validation Workflow for 4-(4-Methoxybenzyl)benzyl alcohol

The following diagram illustrates a comprehensive workflow for the validation of a hypothetical crystal structure of 4-(4-Methoxybenzyl)benzyl alcohol.

Validation_Workflow cluster_crystal Crystallographic Validation cluster_compare Comparative Analysis cluster_final Final Assessment DataCollection Data Collection & Processing StructureSolution Structure Solution & Refinement DataCollection->StructureSolution CheckCIF checkCIF Validation StructureSolution->CheckCIF NMR NMR Spectroscopy (¹H, ¹³C, NOESY) StructureSolution->NMR MS Mass Spectrometry (HRMS) StructureSolution->MS Vibrational Vibrational Spectroscopy (IR, Raman) StructureSolution->Vibrational DFT DFT Calculations StructureSolution->DFT ManualInspection Manual Inspection of Model & Data CheckCIF->ManualInspection FinalModel Validated Crystal Structure ManualInspection->FinalModel Consistent NMR->FinalModel Corroborates MS->FinalModel Corroborates Vibrational->FinalModel Corroborates DFT->FinalModel Corroborates

Caption: A comprehensive workflow for the validation of a small molecule crystal structure.

Data Summary: A Quantitative Comparison

The following table provides a hypothetical comparison of key validation parameters for the crystal structure of 4-(4-Methoxybenzyl)benzyl alcohol with data from alternative techniques.

Parameter Crystallography (Hypothetical) NMR Spectroscopy Mass Spectrometry Notes
Molecular Formula C₁₅H₁₆O₂Consistent with ¹H & ¹³C spectraConfirmed by HRMSCross-validation of the fundamental molecular identity.
Connectivity Unambiguously determinedConfirmed by COSY & HMBC-NMR confirms the bonding framework observed in the crystal.
Conformation Specific solid-state conformationEvidence of rotational freedom around the central methylene bridge from NOESY-Highlights the differences between the static solid-state and dynamic solution-state.
Interatomic Distances Precise bond lengths and anglesQualitative distances from NOE-Quantitative vs. qualitative distance information.
Purity Assumed to be a single crystalHigh purity observedSingle major peakAll techniques should indicate a pure sample.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Crystals of 4-(4-Methoxybenzyl)benzyl alcohol would be grown by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. Diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Validation: The final model is validated using checkCIF and by manual inspection of the electron density map and geometric parameters.

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: A sample of 4-(4-Methoxybenzyl)benzyl alcohol (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to identify through-bond and through-space correlations.

Conclusion

The validation of a crystal structure is a critical process that underpins the reliability of structural data in research and development. By combining rigorous crystallographic checks with data from orthogonal analytical techniques, researchers can have high confidence in their structural models. While the specific crystal structure of 4-(4-Methoxybenzyl)benzyl alcohol remains to be publicly reported, the workflow and principles outlined in this guide provide a robust framework for the validation of this and other small organic molecules. This multi-faceted approach ensures that the structural data we rely on is not only accurate but also thoroughly understood in the broader context of the molecule's chemical and physical properties.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

A Comparative Guide to the UV-Vis Absorption Characteristics of 4-(4-Methoxybenzyl)benzyl alcohol and its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's electronic properties is fundamental. Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique for this, providing critical insights into the chromophoric nature of a compound. This guide offers an in-depth comparative analysis of the UV-Vis absorption characteristics of 4-(4-Methoxybenzyl)benzyl alcohol, a molecule of interest in various synthetic and pharmaceutical contexts.

In the absence of a directly published spectrum for 4-(4-Methoxybenzyl)benzyl alcohol, this guide will first establish its predicted absorption profile by examining its constituent chromophores. We will then compare this predicted profile with the experimentally determined UV-Vis data of structurally related compounds: the foundational benzyl alcohol, the influential 4-methoxybenzyl alcohol, and the non-polar analogue, diphenylmethane. This comparative approach allows for a nuanced understanding of how subtle structural modifications impact electronic transitions.

The Structural Basis of UV-Vis Absorption in Aromatic Alcohols

The UV-Vis absorption of the compounds discussed here is governed by π → π* electronic transitions within the benzene ring. The energy required for these transitions, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the nature of the substituents on the ring. Electron-donating groups, such as the methoxy (-OCH3) and hydroxyl (-OH) groups, can extend the conjugated system through resonance, which typically leads to a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity (a hyperchromic effect).[1]

Conversely, the introduction of an insulating methylene (-CH2-) group between two phenyl rings, as seen in diphenylmethane, disrupts the π-conjugation, resulting in a spectrum that more closely resembles that of a simple substituted benzene.[2]

Predicted UV-Vis Profile of 4-(4-Methoxybenzyl)benzyl alcohol

4-(4-Methoxybenzyl)benzyl alcohol incorporates two distinct phenyl-containing chromophores linked by a methylene ether bridge: a benzyl group and a 4-methoxybenzyl group. Due to the insulating -CH2-O-CH2- linkage, we can predict that the overall spectrum will be a superposition of the spectra of its two constituent aromatic systems, rather than a new spectrum arising from a fully conjugated system.

Therefore, we would anticipate observing absorption bands characteristic of both a benzyl moiety and a p-substituted methoxybenzene moiety. The presence of the electron-donating methoxy group on one of the rings is expected to cause a bathochromic shift for that portion of the molecule compared to the unsubstituted benzyl ring.

Comparative Analysis of UV-Vis Absorption Data

To contextualize the predicted absorption of 4-(4-Methoxybenzyl)benzyl alcohol, we will now compare it with the experimental data of key structural analogs. The following table summarizes the UV-Vis absorption maxima for these compounds.

CompoundStructureSolventλmax (nm)Molar Absorptivity (ε) or log(ε)Reference
Benzyl AlcoholC6H5CH2OHAlcohol243, 258.5, 268log ε = 1.91, 2.26, 1.95[3]
4-Methoxybenzyl AlcoholCH3OC6H4CH2OHAcetonitrile-water--[4]
Diphenylmethane(C6H5)2CH2Alcohol260, 268.5log ε = 2.70, 2.61[5]
4-MethoxyphenolCH3OC6H4OHAcidic Mobile Phase222, 282-[6]

Note: Specific molar absorptivity data for 4-Methoxybenzyl Alcohol was not available in the surveyed literature, however, its use in photochemical experiments indicates significant UV absorption. The data for 4-Methoxyphenol is included to provide a reasonable estimate for the absorption of a p-methoxyphenyl system.

  • Benzyl Alcohol: Exhibits a series of absorption bands between 243 nm and 268 nm, which are characteristic of the fine structure of the benzene chromophore.

  • Diphenylmethane: The two phenyl rings are separated by a methylene group, which prevents through-conjugation. Its spectrum, with maxima at 260 nm and 268.5 nm, is very similar to that of benzyl alcohol, demonstrating the electronic isolation of the two rings.

  • 4-Methoxyphenol: The presence of the electron-donating methoxy group in the para position results in a significant bathochromic shift, with a strong absorption maximum at 282 nm.[6] This provides a strong basis for predicting the absorption of the 4-methoxybenzyl moiety in our target compound.

Based on this comparison, it is highly probable that the UV-Vis spectrum of 4-(4-Methoxybenzyl)benzyl alcohol in a non-polar solvent would exhibit a complex absorption profile with maxima in the regions of ~260-270 nm (from the benzyl portion) and a stronger, red-shifted band around ~275-285 nm (from the 4-methoxybenzyl portion).

The Influence of Solvent Choice on UV-Vis Spectra

The selection of a suitable solvent is a critical experimental parameter in UV-Vis spectroscopy. The polarity of the solvent can influence the position and shape of absorption bands.[2] Polar solvents, through dipole-dipole interactions and hydrogen bonding, can stabilize the ground and excited states of a molecule to different extents, leading to shifts in λmax.[2] For instance, π → π* transitions often experience a bathochromic shift in more polar solvents.

It is also imperative to choose a solvent that is transparent in the wavelength range of interest. Each solvent has a "UV cutoff" wavelength, below which it absorbs significantly.[7][8]

Solvent_Selection_Workflow Analyte Analyte Optimal_Signal Optimal_Signal Analyte->Optimal_Signal Ensures sufficient concentration Solvent_Cutoff Solvent_Cutoff Solvent_Cutoff->Optimal_Signal Avoids solvent absorbance Solvent_Polarity Solvent_Polarity Fine_Structure Fine_Structure Solvent_Polarity->Fine_Structure Non-polar solvents are often preferred Wavelength_Shift Wavelength_Shift Solvent_Polarity->Wavelength_Shift Influences electronic transition energies

Experimental Protocol for UV-Vis Spectroscopic Analysis

To obtain reliable and reproducible UV-Vis spectra, the following experimental protocol should be followed. This protocol is designed as a self-validating system to ensure data integrity.

1. Instrument Preparation and Calibration:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
  • Perform instrument self-diagnostics and calibration checks as prompted by the manufacturer's software.

2. Sample and Standard Preparation:

  • Accurately weigh a known amount of the analyte.
  • Dissolve the analyte in a suitable, UV-grade solvent (e.g., ethanol, cyclohexane) to prepare a stock solution of known concentration.
  • Perform serial dilutions of the stock solution to prepare a series of standards of decreasing concentration. This will be used to determine the molar absorptivity and verify adherence to the Beer-Lambert Law.

3. Spectrophotometric Measurement:

  • Use a matched pair of quartz cuvettes (with a 1 cm path length) for the reference and sample solutions. Glass cuvettes are unsuitable for measurements below 300 nm.[7]
  • Fill the reference cuvette with the pure solvent.
  • Place the reference cuvette in the appropriate holder in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.
  • Replace the reference cuvette with the cuvette containing the sample solution.
  • Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
  • Repeat the measurement for all standard solutions and the unknown sample.

4. Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax).
  • For quantitative analysis, plot a calibration curve of absorbance at λmax versus concentration for the standard solutions.
  • The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the concentration.

UV_Vis_Protocol A Instrument Warm-up & Calibration B Prepare Stock & Standard Solutions A->B C Fill Matched Quartz Cuvettes B->C D Record Baseline with Solvent Blank C->D E Measure Sample Absorbance Spectrum D->E F Analyze Data: Identify λmax & Plot Calibration Curve E->F

Conclusion

References

  • Fiveable. (2025, August 15). Theory of electronic transitions. Fiveable. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. PubChem. [Link]

  • Chemistry LibreTexts. (2022, August 28). UV-Visible Spectroscopy. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. [Link]

  • ResearchGate. (2013, November 26). What is the UV cut-off?. [Link]

  • Scribd. (n.d.). UV Cutoff Values for Common Solvents. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. [Link]

  • ResearchGate. (n.d.). (PDF) Triplet state of 4-methoxybenzyl alcohol chemisorbed on silica nanoparticles. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzyl alcohol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Diphenylmethane. PubChem. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 4-(4-Methoxybenzyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(4-Methoxybenzyl)benzyl alcohol Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Summary & Chemical Profile

Objective: To provide a self-validating, compliant disposal workflow for 4-(4-Methoxybenzyl)benzyl alcohol, ensuring personnel safety and environmental stewardship.

The Compound: 4-(4-Methoxybenzyl)benzyl alcohol (often an intermediate in medicinal chemistry, such as for SGLT2 inhibitors) is a diarylmethane derivative. Unlike simple solvents, this compound presents specific challenges due to its molecular weight (~228.29 g/mol ) and functional groups.

PropertyValue/DescriptionOperational Implication
Structure Diarylmethane scaffold with a primary benzyl alcohol and a methoxy ether.Oxidation Risk: The benzylic alcohol position is susceptible to oxidation. Do not store waste with strong oxidizers (e.g., Chromic acid, KMnO4).
Physical State Solid (typically white to off-white powder).Waste Stream: Classified as Solid Hazardous Waste unless dissolved in reaction solvents.
Solubility Low in water; High in organic solvents (DCM, Ethyl Acetate, DMSO).No Drain Disposal: Strictly prohibited from municipal water systems due to high LogP (lipophilicity) and aquatic toxicity potential.
Reactivity Stable under normal conditions.Segregation: Compatible with "Non-Halogenated Organic" waste streams.

Hazard Identification & Pre-Disposal Safety

Rationale: Understanding the "Why" behind the safety protocols.

Before initiating disposal, the researcher must acknowledge the specific hazards associated with benzyl alcohol derivatives.

  • Aquatic Toxicity: Diarylmethane derivatives are lipophilic. If released into waterways, they bioaccumulate. Action: Zero-tolerance policy for sink disposal.

  • Chemical Incompatibility: The hydroxymethyl group is a reducing agent. Mixing this waste with concentrated nitric acid or perchlorates can result in rapid, exothermic oxidation, potentially leading to container pressurization or fire.

Personal Protective Equipment (PPE) Checklist:

  • Hands: Nitrile gloves (0.11 mm minimum thickness). Standard breakthrough time >480 min for solid handling.

  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant).

  • Respiratory: If handling large quantities of fine powder, use a N95 respirator or work within a certified fume hood to prevent inhalation of dust.

Disposal Workflow: Decision Logic

Autonomy Note: This workflow replaces rigid templates with a logic-based approach to waste segregation, minimizing disposal costs and safety risks.

Diagram 1: Waste Stream Segregation Logic

This decision tree guides you to the correct waste container based on the physical state of the material.

WasteSegregation Start Start: Identify Waste State IsSolid Is the material a Solid (Pure Powder/Crystals)? Start->IsSolid IsLiquid Is it dissolved in solvent (Reaction Mixture)? IsSolid->IsLiquid No SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) IsSolid->SolidBin Yes HalogenCheck Does the solvent contain Halogens (DCM, Chloroform)? IsLiquid->HalogenCheck Analyze Solvent HaloBin Halogenated Organic Waste (Label: Contains Halogens) HalogenCheck->HaloBin Yes (e.g., DCM) NonHaloBin Non-Halogenated Organic Waste (Label: Flammable/Toxic) HalogenCheck->NonHaloBin No (e.g., MeOH, EtOAc)

Caption: Logic flow for segregating 4-(4-Methoxybenzyl)benzyl alcohol based on solvent matrix and physical state.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)

Best Practice: Solid waste disposal is preferred over dissolving it, as it reduces the volume of solvent waste generated.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if the cap is intact.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "4-(4-Methoxybenzyl)benzyl alcohol" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed container into the lab's satellite accumulation area (SAA) secondary bin.

  • Log Entry: Record the mass in the laboratory waste log to track accumulation limits (typically 55 gallons or 1 quart for acutely hazardous waste, though this compound is not P-listed).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have performed a reaction (e.g., reduction or coupling) and the compound is dissolved in a solvent.[1]

  • Solvent Identification: Determine the primary solvent.

    • If Dichloromethane (DCM) or Chloroform: Use the Halogenated waste stream.

    • If Ethyl Acetate, Methanol, Ethanol, or THF: Use the Non-Halogenated waste stream.

  • Compatibility Check: Ensure no strong oxidizers (Hydrogen Peroxide, Nitric Acid) are present in the waste carboy. If oxidizers were used, quench them before adding this organic substrate.

  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch/cap immediately to prevent volatile emissions (EPA requirement).

Scenario C: Spill Cleanup Procedure

In the event of a powder spill on the benchtop or floor:

  • Isolate: Mark the area.

  • PPE: Don double nitrile gloves and a dust mask.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or use a dedicated chemical vacuum (HEPA).

  • Cleanup: Wipe the area with soap and water.[2][3][4][5]

  • Disposal: Place all contaminated wipes/towels into the Solid Hazardous Waste bin (Debris).

Regulatory Compliance & Environmental Fate

Trustworthiness: Verifying the "End of Life" for the chemical.

  • US EPA (RCRA): This compound is not specifically "P-listed" (acutely toxic) or "U-listed". However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.

    • Determination: It is classified as hazardous waste due to toxicity (aquatic) and potential flammability (if in solvent).

  • Destruction Method: The only acceptable destruction method for this organic intermediate is incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete thermal oxidation of the aromatic rings into CO2 and H2O.

Diagram 2: Emergency Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State (Powder vs. Solution) Spill->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE Method Choose Method PPE->Method WetWipe Wet Wipe/Scoop (For Solids) Method->WetWipe Solid Absorb Inert Absorbent (For Liquids) Method->Absorb Liquid Disposal Bag & Label as Hazardous Debris WetWipe->Disposal Absorb->Disposal

Caption: Immediate response workflow for accidental release of 4-(4-Methoxybenzyl)benzyl alcohol.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Generators: Categories and Requirements." RCRA Laws and Regulations.[4][6][Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • PubChem. "4-Methoxybenzyl alcohol (Anisyl Alcohol) Compound Summary." (Cited for functional group analogy and general benzyl alcohol safety data). National Library of Medicine.[Link]

Sources

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